molecular formula C10H13N3O2 B1328876 2-(Piperazin-1-yl)isonicotinic acid CAS No. 914637-26-6

2-(Piperazin-1-yl)isonicotinic acid

Cat. No.: B1328876
CAS No.: 914637-26-6
M. Wt: 207.23 g/mol
InChI Key: RVLCNVLCYNCBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)isonicotinic acid is a valuable chemical scaffold and building block in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited in the public domain, its core structure is a key feature in compounds designed for pharmaceutical screening. Notably, research on closely related molecules demonstrates that the piperazinyl-isonicotinic acid motif is a privileged structure in the development of antituberculosis agents . For instance, derivatives incorporating this pharmacophore have shown promising in vitro activity against both sensitive and drug-resistant strains of Mycobacterium tuberculosis , with some compounds exhibiting potency comparable to or greater than the first-line drug isoniazid . The molecule's structure, featuring a piperazine ring attached to the 2-position of an isonicotinic acid core, offers multiple vectors for chemical modification, making it a versatile intermediate for generating diverse compound libraries. Researchers can functionalize the piperazine nitrogen atoms or the carboxylic acid group to create amides, esters, and hydrazides for various applications, including the synthesis of potential enzyme inhibitors or receptor ligands . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCNVLCYNCBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650359
Record name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-26-6
Record name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 2-(piperazin-1-yl)isonicotinic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. The document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen methodologies, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating both a piperazine and an isonicotinic acid moiety.[1] This unique structural combination makes it a valuable scaffold in medicinal chemistry, with potential applications in the development of novel therapeutic agents.[1] The synthesis of this compound, while seemingly straightforward, requires careful consideration of reaction conditions and protecting group strategies to achieve high yield and purity. This guide will focus on the most robust and widely applicable synthetic route: the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid with a mono-protected piperazine, followed by deprotection.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to this compound involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the isonicotinic acid ring by piperazine. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group at the 4-position activates the 2-position towards nucleophilic attack, facilitating the displacement of a halide.[1]

A critical challenge in this synthesis is the prevention of di-substitution, where the isonicotinic acid moiety reacts with both nitrogen atoms of piperazine. To ensure mono-substitution, a common and effective strategy is the use of a mono-protected piperazine, with the tert-butyloxycarbonyl (Boc) group being a preferred choice due to its stability under the reaction conditions and its facile removal.

The overall synthetic strategy can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Deprotection & Purification A Starting Materials (e.g., Nicotinic Acid) B 2-Chloro-isonicotinic Acid A->B Chlorination D N-Boc-2-(piperazin-1-yl)isonicotinic Acid B->D C mono-N-Boc-Piperazine C->D S N Ar E This compound D->E Deprotection F Purified Product E->F Purification

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-isonicotinic Acid

The key precursor, 2-chloro-isonicotinic acid, can be synthesized from readily available starting materials such as nicotinic acid or citrazinic acid.

Method A: From Nicotinic Acid

A green and efficient method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination and hydrolysis.[2]

Experimental Protocol:

  • N-Oxidation: Nicotinic acid is oxidized using hydrogen peroxide to yield nicotinic acid N-oxide.[2]

  • Chlorination and Hydrolysis: The resulting N-oxide is then subjected to chlorination, followed by hydrolysis to afford 2-chloro-isonicotinic acid with high purity.[2]

Method B: From Citrazinic Acid

An alternative route begins with citrazinic acid, which undergoes a two-step process of dichlorination followed by a directed dechlorination.[3]

Experimental Protocol:

  • Dichlorination: Citrazinic acid is reacted with a chlorinating agent in the presence of tetramethylammonium chloride to produce 2,6-dichloro-isonicotinic acid.[3]

  • Directed Dechlorination: The 2,6-dichloro-isonicotinic acid is then selectively dechlorinated to yield 2-chloro-isonicotinic acid.[3]

Part 2: Nucleophilic Aromatic Substitution with mono-N-Boc-Piperazine

This is the core step where the piperazine moiety is introduced. The use of mono-N-Boc-piperazine is crucial for achieving a high yield of the desired mono-substituted product.

Reaction Mechanism:

The reaction proceeds via a classic SNAr mechanism. The nucleophilic nitrogen of mono-N-Boc-piperazine attacks the electron-deficient carbon at the 2-position of the isonicotinic acid ring, forming a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.

SNAr_Mechanism 2-Chloro-isonicotinic Acid 2-Chloro-isonicotinic Acid Meisenheimer Complex Meisenheimer Complex 2-Chloro-isonicotinic Acid->Meisenheimer Complex + mono-N-Boc-Piperazine N-Boc-2-(piperazin-1-yl)isonicotinic Acid N-Boc-2-(piperazin-1-yl)isonicotinic Acid Meisenheimer Complex->N-Boc-2-(piperazin-1-yl)isonicotinic Acid - Cl

Caption: Simplified SNAr mechanism.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-isonicotinic acid and mono-N-Boc-piperazine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature, typically between 80-120 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

ParameterRecommended ConditionRationale
Solvent DMF, DMSOHigh polarity aids in dissolving reactants and stabilizing the charged intermediate.
Base K₂CO₃, Et₃NNeutralizes the generated HCl without competing as a nucleophile.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier of the SNAr reaction.
Reactant Ratio 1:1.1 (2-chloro-isonicotinic acid : mono-N-Boc-piperazine)A slight excess of the piperazine derivative ensures complete consumption of the starting material.

Part 3: Deprotection of the Boc Group

The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule, this compound. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Acidic Cleavage: Dissolve the N-Boc-protected intermediate in an organic solvent such as dichloromethane (DCM) or dioxane.

  • Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.[4]

  • Isolation:

    • For TFA deprotection: Remove the excess TFA and solvent under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent.[4]

    • For HCl/dioxane deprotection: The hydrochloride salt of the product often precipitates from the reaction mixture and can be collected by filtration. To obtain the free base, the salt can be neutralized with a base.[4]

Deprotection ReagentSolventTypical ConditionsWork-up
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, room temperatureEvaporation, neutralization, extraction[4]
HCl in DioxaneDioxane/Methanol4M HCl in dioxane, room temperaturePrecipitation/filtration or evaporation, neutralization[4]

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-isonicotinic acid with mono-N-Boc-piperazine, followed by acidic deprotection, is a reliable and high-yielding methodology. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound. Careful control of reaction parameters and appropriate purification techniques are paramount to obtaining a product of high purity suitable for further research and development.

References

  • A kind of preparation method of 2-chloroisonicotinic acid. CN103804287B.
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investig
  • How is 2-Chloronicotinic acid prepared?. Guidechem.
  • This compound | 914637-26-6. Smolecule.
  • Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Deprotection of Boc-Protected Piperazines. Benchchem.
  • The preparation method of 2-chloronicotinic acid. CN101117332B.
  • 2-(1-Piperazinyl)pyrimidine synthesis. ChemicalBook.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Method of direct mono-N-substitution of piperazine. CZ305317B6.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
  • The preparation method of 2 piperazinones. CN106117153A.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Removal of Boc protecting group as workup?. Reddit.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • This compound hydrochloride, 95% Purity, C10H14ClN3O2, 1 gram.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene.
  • Isolation and Characterization of Isonicotinic Acid Hydrazide-Resistant Mutants of Nicotiana Tabacum. PubMed.
  • Isolation, identification and characterization of two novel process-rel

Sources

An In-depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)isonicotinic acid, a heterocyclic compound integrating the structural features of both piperazine and isonicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] Similarly, isonicotinic acid and its derivatives have a long history in pharmaceuticals, most notably in the development of antitubercular agents.[3][4] The combination of these two scaffolds in this compound results in a versatile molecule with potential applications as a therapeutic agent and as a building block in coordination chemistry.[5] This guide provides a comprehensive overview of its chemical properties, structural features, and a detailed synthesis protocol.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(piperazin-1-yl)pyridine-4-carboxylic acid, possesses a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol .[6] The molecule's structure features a piperazine ring attached at the 2-position of a pyridine ring, which is further substituted with a carboxylic acid group at the 4-position.

Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structural components, certain properties can be inferred and compared with its parent molecules, piperazine and isonicotinic acid. The presence of the basic piperazine moiety and the acidic carboxylic acid group makes the molecule amphoteric.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₃N₃O₂[6]
Molecular Weight 207.23 g/mol [6]
IUPAC Name 2-(piperazin-1-yl)pyridine-4-carboxylic acid[6]
CAS Number 914637-26-6[6]
Melting Point Not available for free base. The hydrochloride salt is a solid.Data for the free base is not readily available.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in cold water, more soluble in hot water. Insoluble in non-polar organic solvents.Inferred from the properties of isonicotinic acid.[7]
pKa Not experimentally determined. Estimated pKa values would be ~3-5 for the carboxylic acid and ~8-9 for the piperazine nitrogens.Based on pKa values of isonicotinic acid (~4.9) and piperazine (~5.6 and 9.7).[8]
Spectral Data

The structure of this compound is routinely confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the piperazine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the substituents. The protons on the piperazine ring would appear in the aliphatic region (typically δ 2.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Characteristic peaks for the carboxylic acid carbonyl carbon (δ ~165-185 ppm), the aromatic carbons of the pyridine ring (δ ~110-160 ppm), and the aliphatic carbons of the piperazine ring (δ ~40-60 ppm) would be expected.[9]

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid: A strong band around 1700-1725 cm⁻¹.

  • N-H stretch of the secondary amine in the piperazine ring: A moderate band around 3200-3500 cm⁻¹.

  • C-N stretch and C-H stretch from the piperazine and pyridine rings.

Synthesis of this compound

The most common and archetypal method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.[5] This involves the reaction of a 2-halo-isonicotinic acid derivative with piperazine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring and the carboxylic acid group both act as electron-withdrawing groups, which activate the ring towards nucleophilic substitution, especially at the 2- and 6-positions.

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism start 2-Chloroisonicotinic Acid + Piperazine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Elimination of Cl⁻

Sources

2-(Piperazin-1-yl)isonicotinic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal and coordination chemistry. The document details its chemical identity, including its CAS number and IUPAC name, physicochemical properties, and a validated synthesis protocol via Nucleophilic Aromatic Substitution (SNAr). Furthermore, it outlines standard analytical procedures for structural confirmation and purity assessment. The guide explores the compound's emerging applications as a versatile scaffold in drug discovery and as a tridentate ligand in materials science, particularly in the formation of metal-organic frameworks. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.

Nomenclature and Chemical Identity

Precise identification is the foundation of all chemical research. This compound is a bifunctional molecule incorporating both a piperazine moiety and an isonicotinic acid scaffold.[1] Isonicotinic acid, or pyridine-4-carboxylic acid, is one of three isomers of pyridinecarboxylic acid, distinguished by the carboxyl group's position at the 4-position of the pyridine ring.[2] The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 914637-26-6[1][3][4]
IUPAC Name 2-(piperazin-1-yl)pyridine-4-carboxylic acid[1]
Molecular Formula C₁₀H₁₃N₃O₂[1][4]
Molecular Weight 207.23 g/mol [1]
Canonical SMILES C1CN(CCN1)C2=NC=CC(=C2)C(=O)O[1]
InChI Key RVLCNVLCYNCBEM-UHFFFAOYSA-N[1]
Synthesis and Mechanistic Rationale

The archetypal synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is efficient and relies on readily available starting materials.

2.1. Synthesis Principle

The reaction proceeds by the displacement of a suitable leaving group, typically a halide, from an activated pyridine ring by a nucleophile. In this case, piperazine acts as the nitrogen nucleophile. The pyridine ring of the isonicotinic acid derivative is "activated" towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the C-4 carboxyl group.[1] This electronic pull lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-2 position, facilitating the attack by piperazine even without the need for a transition metal catalyst.[1]

2.2. Detailed Synthesis Protocol

This protocol describes the synthesis starting from 2-chloroisonicotinic acid and piperazine.

Materials:

  • 2-chloroisonicotinic acid

  • Piperazine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroisonicotinic acid (1 equivalent) in anhydrous DMF.

  • Nucleophile Addition: Add anhydrous piperazine (3-4 equivalents) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker of cold deionized water. c. Adjust the pH to ~3-4 using 1M HCl. The product will precipitate out of the solution. d. Filter the crude product using a Büchner funnel and wash with cold water.

  • Purification: a. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). b. Alternatively, dissolve the crude solid in a minimal amount of a saturated sodium bicarbonate solution, wash with ethyl acetate to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with 1M HCl. c. Filter the purified solid, wash with cold water, and dry under vacuum.

2.3. Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Product R1 2-Chloroisonicotinic Acid P1 Dissolve in DMF R1->P1 R2 Piperazine (excess) R2->P1 P2 Heat (80-100°C) 12-24h P1->P2 S_NAr Reaction P3 Aqueous Work-up & Acidification (HCl) P2->P3 Quenching P4 Filtration & Drying P3->P4 Isolation FP This compound P4->FP AnalyticalWorkflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc Purity Analysis Sample Purified Solid Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH/H₂O Sample->MS_Prep HPLC_Prep Prepare Dilute Solution Sample->HPLC_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Structural Confirmation NMR_Acq->NMR_Data Final Verified Compound NMR_Data->Final MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq MS_Data Molecular Weight Verification (m/z = [M+H]⁺) MS_Acq->MS_Data MS_Data->Final HPLC_Acq RP-HPLC Analysis HPLC_Prep->HPLC_Acq HPLC_Data Purity Assessment (>95%) HPLC_Acq->HPLC_Data HPLC_Data->Final

Caption: Standard workflow for analytical characterization.

3.2. Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆): Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperazine CH₂ protons would appear as distinct signals in the aliphatic region (typically δ 3.0-4.0 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>12 ppm).

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 208.10.

Applications in Research and Development

The unique structure of this compound, combining a basic piperazine ring with an acidic pyridine-carboxylic acid moiety, makes it a highly versatile building block in several scientific domains. [1]

4.1. Medicinal Chemistry and Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. [5]It is often used to improve the pharmacokinetic properties of a molecule, such as solubility and cell permeability. [6]The isonicotinic acid moiety is also of historical importance, most notably as the basis for the anti-tuberculosis drug isoniazid. [1] This compound serves as an excellent starting point or "scaffold" for developing novel therapeutic agents. [1]Researchers can perform structure-activity relationship (SAR) studies by modifying the molecule at several key positions: [1]1. Piperazine N-4 Position: The secondary amine of the piperazine ring can be readily alkylated or acylated to introduce diverse functional groups, exploring interactions with biological targets. 2. Carboxylic Acid: The carboxyl group can be converted to esters or amides to modulate properties or act as a handle for conjugation.

Preliminary research suggests that compounds derived from this scaffold may have potential applications in treating infections or influencing pathways related to neuropharmacology and infectious diseases. [1]

4.2. Coordination Chemistry and Materials Science

This compound is recognized as a valuable tridentate ligand in coordination chemistry. [1]It can coordinate to metal ions through:

  • The pyridine ring nitrogen.

  • The carboxylate oxygen atoms.

  • The distal nitrogen of the piperazine ring.

This multi-point binding capability makes it a crucial building block for synthesizing metal-organic frameworks (MOFs) and discrete metal complexes. [1]Of particular interest is its use in developing spin-crossover complexes, which are advanced materials with potential applications in molecular switches, sensors, and high-density data storage devices. [1]

References
  • Wikipedia. Isonicotinic acid. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

Sources

biological activity of 2-(Piperazin-1-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-(Piperazin-1-yl)isonicotinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, multifaceted biological activities, and therapeutic potential of this compound. This molecule, a hybrid of the well-established pharmacophores piperazine and isonicotinic acid, has emerged as a versatile scaffold in modern medicinal chemistry. Historically rooted in the development of antitubercular agents like isoniazid, its derivatives have demonstrated a broad spectrum of activity, including potent antimicrobial effects against drug-resistant pathogens, and significant potential in neuropharmacology. This document elucidates the key mechanisms of action, details robust experimental protocols for its evaluation, and explores future directions for its development as a novel therapeutic agent. We will delve into its primary role as an antimicrobial agent, particularly against Mycobacterium tuberculosis, and further explore its potential as a modulator of central nervous system targets.

Introduction: A Scaffold of Opportunity

The compound this compound represents a strategic amalgamation of two highly significant moieties in drug discovery. The isonicotinic acid backbone is famously associated with isoniazid, a cornerstone of tuberculosis treatment for decades.[1][2] The piperazine ring is a privileged scaffold, present in a multitude of FDA-approved drugs, where it often serves to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups for target interaction.[3][4]

The historical development of isonicotinic acid chemistry gained momentum in the mid-20th century with the discovery of isoniazid's potent antituberculosis effects.[5] This spurred extensive research into its derivatives to enhance efficacy and overcome resistance. The incorporation of the piperazine ring into the isonicotinic acid structure is a logical progression, intended to explore new chemical space and biological targets.[5] This guide will demonstrate that this combination yields a molecule with significant therapeutic promise, extending beyond its historical antimicrobial context.

Synthesis and Characterization: Building the Core Structure

The synthesis of this compound is accessible through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired scale of production. The most common and efficient approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction.

Dominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The archetypal synthesis begins with a chloro-substituted isonicotinic acid scaffold.[5] The electron-withdrawing nature of the pyridine ring nitrogen and the carboxyl group at the C-4 position sufficiently activates the C-2 position for nucleophilic attack by piperazine.[5] This reaction proceeds efficiently under basic, polar-aprotic conditions.

G cluster_0 S(N)Ar Synthesis Workflow start_A 2-chloroisonicotinic acid reaction Reaction Vessel Heat (e.g., 80-100°C) start_A->reaction start_B Piperazine start_B->reaction reagents Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup product This compound workup->product

Caption: S(N)Ar synthesis of this compound.

Detailed Experimental Protocol: SNAr Synthesis
  • Rationale: This protocol is designed for high yield and purity. The use of dimethylformamide (DMF) as a solvent facilitates the reaction due to its high boiling point and ability to dissolve both the ionic and organic reactants. Potassium carbonate acts as a base to deprotonate piperazine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroisonicotinic acid (1.0 eq) and piperazine (2.5 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the mixture. The excess piperazine and base ensure the reaction goes to completion.

  • Reaction: Heat the mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution to pH ~6 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then diethyl ether to remove impurities. Dry the solid under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Primary Biological Activity: Antimicrobial Applications

The most extensively researched application of this compound and its derivatives is in the field of microbiology, particularly as antitubercular agents.

Antitubercular Activity

The structural similarity to isoniazid logically points towards a potential role in combating Mycobacterium tuberculosis (Mtb). Research has shown that derivatives of isonicotinic acid containing piperazine moieties exhibit significant activity, sometimes superior to isoniazid, especially against resistant strains.[5]

  • Mechanism of Action: Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[6] Mycolic acids are critical components of the robust Mtb cell wall. It is hypothesized that this compound derivatives may function as direct InhA inhibitors, bypassing the need for KatG activation.[6] This is a critical advantage, as mutations in the katG gene are a primary mechanism of isoniazid resistance.[6]

G cluster_0 Proposed Mechanism of Action Compound 2-(Piperazin-1-yl)isonicotinic Acid Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) Compound->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Lysis Cell Lysis InhA->Cell_Lysis Block leads to Cell_Wall Mtb Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Mycolic_Acid->Cell_Lysis Cell_Wall->Cell_Lysis

Caption: Inhibition of InhA by the piperazinyl-isonicotinic acid scaffold.

  • Antimycobacterial Activity Data:

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperidinothiosemicarbazone of pyridineM. tuberculosis (Standard)2–4[1]
Piperidinothiosemicarbazone of pyridineM. tuberculosis (Resistant)0.5–4[1]
Isonicotinic acid N'-tetradecanoyl-hydrazideM. tuberculosisMore active than Isoniazid[7]
  • Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Rationale: MABA is a widely used, reliable, and colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Serially dilute the test compound (e.g., this compound) across the wells. Leave designated wells for positive (bacteria, no drug) and negative (broth only) controls.

  • Inoculation: Add 100 µL of a standardized Mtb H37Rv inoculum to each well (except the negative control).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Broad-Spectrum Antibacterial and Antifungal Activity

Beyond tuberculosis, derivatives have shown promise against a range of other pathogens. Studies have reported activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungi.[5][8]

Compound ClassTarget OrganismActivity NotedReference
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesListeria monocytogenesMost sensitive bacterium[8]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesMRSAMore potent than ampicillin[8]
3-(4-arylpiperazin-1-yl)cinnolinesCandida glabrataModerate antifungal activity[9]

Emerging Frontier: Neuropharmacological Potential

The piperazine moiety is a cornerstone of CNS drug design, integral to antipsychotics, antidepressants, and anxiolytics.[4][10] This suggests that this compound could serve as a scaffold for novel neuropharmacological agents.

  • Potential Mechanisms and Targets: Many piperazine-containing drugs modulate monoamine pathways.[10] Key targets include serotonin (5-HT) and adrenergic receptors. For instance, the drug Niaprazine, a phenylpiperazine, acts as a potent antagonist of the 5-HT2A and α1-adrenergic receptors.[11] Trazodone, another example, is a potent 5-HT2A receptor antagonist.[12] It is plausible that this compound derivatives could be tailored to interact with these or other CNS receptors.

G cluster_1 Potential CNS Receptor Interactions Compound Piperazinyl-Isonicotinic Acid Scaffold Receptor_5HT2A 5-HT(2A) Receptor Compound->Receptor_5HT2A Antagonism Receptor_Alpha1 α1-Adrenergic Receptor Compound->Receptor_Alpha1 Antagonism Downstream Modulation of Neuronal Signaling (e.g., Antidepressant, Anxiolytic Effects) Receptor_5HT2A->Downstream Receptor_Alpha1->Downstream

Caption: Hypothesized CNS receptor antagonism.

  • Experimental Protocol: Radioligand Receptor Binding Assay

  • Rationale: This assay provides a direct measure of the affinity of a test compound for a specific receptor target. It is a foundational experiment in neuropharmacology to establish a compound's primary mechanism of action.

  • Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the target receptor (e.g., 5-HT2A).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to determine the binding affinity (Ki) of the compound for the receptor.

Conclusion and Future Directions

This compound is a molecule of significant and diverse biological potential. While its roots lie in antitubercular research, where it continues to be a promising scaffold for overcoming drug resistance, its future may also lie in the development of novel CNS-active agents.

Future research should focus on:

  • Lead Optimization: Systematic modification of the piperazine and isonicotinic acid rings to improve potency and selectivity for specific targets (e.g., InhA, 5-HT2A).

  • In-Vivo Efficacy: Moving promising compounds from in-vitro assays to animal models of tuberculosis and neurological disorders.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to ensure the drug-like properties and safety of novel derivatives.

  • Mechanism Elucidation: Deeper investigation into the specific molecular interactions with target enzymes and receptors to validate hypothesized mechanisms.

The versatility of this scaffold, combined with its accessible synthesis, ensures that this compound will remain an area of active investigation for drug development professionals for the foreseeable future.

References

  • Testa, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Płotka-Wasylka, J., et al. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Shawali, A. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. [Link]

  • Zarafu, I., et al. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. Niaprazine. [Link]

  • Kumar, P., et al. (2010). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]

  • Stepanyan, G., et al. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Gümüş, E., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC. [Link]

  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Wikipedia. Trazodone. [Link]

Sources

2-(Piperazin-1-yl)isonicotinic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

The this compound scaffold represents a confluence of two highly privileged heterocyclic motifs in medicinal chemistry: piperazine and the pyridine ring. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and therapeutic applications of its derivatives and analogs. The inherent structural and physicochemical properties of this core—conferred by the basic piperazine nitrogen and the hydrogen-bonding capabilities of the pyridine ring and carboxylic acid—make it a versatile starting point for developing novel therapeutics.[1] We will explore the foundational synthetic routes, delve into key derivatization strategies, and analyze the SAR landscape for significant therapeutic targets, including oncology and epigenetics. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale, empowering teams to make informed decisions in the design and optimization of next-generation drug candidates.

The Core Scaffold: Rationale and Foundational Synthesis

The strategic combination of a piperazine ring and an isonicotinic acid moiety creates a molecular framework with significant potential in drug design. The piperazine ring is a common feature in FDA-approved drugs, often incorporated to improve aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties due to its basic nitrogen atoms.[1][2] The isonicotinic acid portion provides a rigid aromatic core with a key nitrogen atom that can participate in hydrogen bonding and other critical interactions with biological targets.[3]

Fundamental Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for constructing the core this compound scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach leverages an activated heteroaryl chloride as the starting material.

The archetypal synthesis begins with a chloro-substituted isonicotinic acid, typically 2-chloroisonicotinic acid.[4] The pyridine ring's electron-withdrawing nitrogen atom, in conjunction with the carboxyl group at the C-4 position, sufficiently activates the C-2 position for nucleophilic attack by piperazine.[4] The reaction is typically performed under basic conditions in a polar aprotic solvent.

G start 2-Chloroisonicotinic Acid conditions Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMF) Heat start->conditions piperazine Piperazine piperazine->conditions product This compound conditions->product SNAr Reaction

Protocol 1: General Synthesis of this compound

  • Reactant Preparation: To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., Dimethylformamide), add an excess of piperazine (2-3 equivalents).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the mixture (2-3 equivalents) to act as a scavenger for the HCl generated during the reaction.

  • Reaction Condition: Heat the reaction mixture, typically between 80-120 °C, and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the product, which can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound with high purity.

Causality Insight: The use of excess piperazine serves a dual purpose: it drives the reaction equilibrium towards the product and can also act as the base, though an additional inorganic base is often preferred for cleaner reactions. The electron-withdrawing nature of the pyridine nitrogen and the C4-carboxyl group is critical; it lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the C2 position susceptible to nucleophilic attack without the need for a metal catalyst.[4]

Expanding Chemical Space: Derivatization Strategies

The true therapeutic potential of this scaffold is unlocked through systematic derivatization. The piperazine ring's secondary amine and the isonicotinic acid's carboxyl group are primary handles for modification.

Modification of the Piperazine Moiety

The unsubstituted N-4 nitrogen of the piperazine ring is the most common site for introducing diversity. Key reactions include:[4]

  • N-Alkylation: Reaction with various alkyl halides or sulfonates is a straightforward method to introduce alkyl, benzyl, or other lipophilic groups. Reductive amination with aldehydes or ketones provides an alternative route to N-alkyl derivatives.[2]

  • N-Acylation/Sulfonylation: The amine can readily react with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides and sulfonamides, respectively.[4][5] This introduces hydrogen bond acceptors and can significantly alter the molecule's electronic and steric properties.

  • Buchwald-Hartwig Amination: For more complex N-aryl substitutions, palladium-catalyzed cross-coupling reactions are often employed, allowing for the introduction of a wide range of (hetero)aryl groups.[2]

G cluster_0 Derivatization Pathways cluster_1 Piperazine N-4 Modification Core Core Scaffold (2-PIA) Alkylation N-Alkylation (R-X or R-CHO) Core->Alkylation Adds R-Alkyl Acylation N-Acylation (R-COCl) Core->Acylation Adds R-Acyl Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Adds R-Aryl Deriv1 Deriv1 Alkylation->Deriv1 Alkyl Analog Deriv2 Deriv2 Acylation->Deriv2 Amide Analog Deriv3 Deriv3 Arylation->Deriv3 Aryl Analog

Modification of the Isonicotinic Acid Moiety

While less common, the isonicotinic acid portion can also be modified. The carboxylic acid can be converted to esters or amides to modulate polarity and cell permeability. Furthermore, substitutions on the pyridine ring itself, though synthetically more challenging, can be used to fine-tune electronic properties and explore additional binding interactions.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and epigenetics.

Anticancer Activity

The piperazine heterocycle is a building block in numerous molecules reported to have anticancer properties, attributed to its ability to interact with various biological targets, inhibit angiogenesis, and induce cell cycle arrest.[6][7]

A series of new N4-piperazinylogs of Triapine (an anticancer thiosemicarbazone) were synthesized and evaluated for their anticancer activity.[8] These studies revealed that di-substitution at the N4 position is a critical prerequisite for high activity. The most active compounds demonstrated potent, selective anti-proliferative activity, inducing cell cycle arrest at the G1/S phase and promoting apoptosis.[8]

Table 1: SAR of Piperazine Analogs in Cancer Cell Lines

Compound IDN-4 Substituent on PiperazineTarget Cell LineIC₅₀ (µM)Key SAR Insight
L³ (Triapine Analog) 3-aminopyridine-2-carboxaldehyde thiosemicarbazoneHCT1160.12Di-substitution at N4 is crucial for high potency.[8]
Compound 7 2-(4-Fluorophenyl)tricyclo[3.3.1.13,7]dec-2-ylMDA-MB-435 (Melanoma)< 10 (GI₅₀)Bulky, lipophilic adamantyl groups show potent anti-proliferative effects, especially in melanoma.[9]
SA5 (Naphthalimide Hybrid) Aryl Sulfonyl4T1 (Breast Cancer)< 0.7Hybridization with DNA intercalating agents like naphthalimide can yield highly potent compounds.[10]
15b (Benzothiazole Hybrid) BenzothiazoleNeuroblastoma & Breast Cancer< 10 (GI₅₀)Combination with benzothiazole shows significant growth inhibitory effects.[11]

Note: IC₅₀/GI₅₀ values are indicative of potency; lower values represent higher potency.

The general SAR trend suggests that large, often aromatic or bulky lipophilic substituents at the N-4 position of the piperazine ring are favorable for potent anticancer activity.[3][9] This is likely due to enhanced interactions within the hydrophobic pockets of target proteins.

Histone Demethylase (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator that is overexpressed in various cancers, making it a high-priority therapeutic target.[12][13] Inhibiting LSD1 can halt cancer cell proliferation and is a promising strategy for cancer treatment.[12] The this compound scaffold has been explored for the development of novel LSD1 inhibitors.

The design of these inhibitors often involves mimicking the structure of known substrates or leveraging the catalytic mechanism. The piperazine moiety can act as a versatile scaffold to correctly position pharmacophoric groups within the LSD1 active site. Structure-activity relationship studies have shown that introducing specific groups, such as a piperidine, can enhance inhibitory activity against LSD1.[12] Molecular docking studies reveal that these compounds can form crucial hydrogen bonds with key residues in the active site, such as Asp555, His564, and Lys661, contributing to their effective inhibition.[12]

Pharmacological Evaluation: Protocols and Considerations

Evaluating the therapeutic potential of novel derivatives requires a cascade of in vitro and in vivo assays.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for assessing the anti-proliferative activity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Trustworthiness Insight: This protocol is a self-validating system. The inclusion of both positive and negative (vehicle) controls is essential to validate the assay's performance and ensure that any observed cytotoxicity is due to the compound itself and not the solvent or other artifacts.

Future Perspectives and Conclusion

The this compound scaffold is a proven and highly adaptable platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a favorable starting point for drug-like molecules.[1]

Future research will likely focus on:

  • Target Selectivity: While potent compounds have been identified, enhancing selectivity for specific enzyme isoforms (e.g., different histone demethylases) or cancer-specific targets remains a key challenge.

  • Dual-Target Inhibitors: The scaffold is well-suited for designing dual inhibitors (e.g., LSD1/HDAC inhibitors) which can offer synergistic effects and overcome drug resistance.[12]

  • Pharmacokinetic Optimization: Further fine-tuning of ADME properties through targeted modifications will be critical for advancing lead compounds into clinical trials.

References

  • Smolecule. (2023, August 15). Buy this compound | 914637-26-6.
  • Trivedi, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Pavlovicz, R. E., et al. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. Available at: [Link]

  • Kowol, C. R., et al. (n.d.). Piperazinyl fragment improves anticancer activity of Triapine. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. Available at: [Link]

  • Norton, S. (n.d.). Some pharmacological properties of piperazine. PubMed. Available at: [Link]

  • Singh, N., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Raza, A., et al. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

  • Journal of Medicinal Chemistry. (2013). Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues. PubMed - NIH. Available at: [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Fytas, C., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

  • ResearchGate. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

  • MDPI. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Available at: [Link]

  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available at: [Link]

  • Walayat, K., & Mohsin, N. U. A. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2013). Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety. PubMed. Available at: [Link]

  • Kelly, R. D., et al. (n.d.). Histone Lysine Demethylase Inhibitors. PMC - NIH. Available at: [Link]

  • Rege, A., et al. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. PubMed Central - NIH. Available at: [Link]

  • Rotili, D., & Mai, A. (2014). Advances in the development of histone lysine demethylase inhibitors. PubMed. Available at: [Link]

Sources

Whitepaper: 2-(Piperazin-1-yl)isonicotinic Acid - A Novel Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The confluence of a piperazine moiety and an isonicotinic acid backbone presents a compelling, yet underexplored, chemical scaffold in the landscape of modern medicinal chemistry. This guide delineates the therapeutic potential of 2-(Piperazin-1-yl)isonicotinic acid, not as a compound with a history of established applications, but as a strategic starting point for novel drug discovery programs. We will dissect its structural attributes, propose high-probability therapeutic targets based on bioisosteric relationships with known pharmacophores, and lay out a comprehensive, multi-stage research framework for its systematic evaluation. This document serves as a technical roadmap for unlocking the latent potential of this scaffold, guiding researchers from initial in silico target prediction through to robust in vitro validation and lead optimization strategies.

Introduction: The Strategic Value of the Piperazinyl-Isonicotinic Acid Core

The pursuit of novel chemical entities with favorable drug-like properties is a cornerstone of pharmaceutical research. The molecule this compound emerges as a scaffold of significant interest due to the convergence of two privileged structures in medicinal chemistry:

  • The Piperazine Ring: A ubiquitous six-membered nitrogenous heterocycle, the piperazine moiety is a common constituent of approved drugs. Its presence often confers improved pharmacokinetic properties, such as enhanced aqueous solubility and the ability to modulate cell permeability. The secondary amine of the piperazine offers a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • The Isonicotinic Acid Moiety: As a derivative of pyridine, isonicotinic acid is a bioisostere for other carboxylate-containing aromatic systems. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid provides a key interaction point (hydrogen bond donor/acceptor, ionic interactions) for engaging with biological targets. This moiety is a known feature in drugs targeting a range of enzymes and receptors.

The direct linkage of these two components in this compound creates a rigidified structure with defined exit vectors for further chemical elaboration, making it an ideal candidate for fragment-based or scaffold-based drug design. This guide will outline a logical, evidence-based pathway for interrogating its therapeutic potential.

Proposed Therapeutic Arenas and Molecular Targets

While direct biological data for this compound is not extensively published, we can infer high-probability therapeutic targets by examining structurally analogous compounds that have been successfully developed.

Oncology: Targeting Kinase Signaling Cascades

The piperazinyl-pyridine core is a well-established pharmacophore in the design of kinase inhibitors. The pyridine ring can function as a hinge-binder, a critical interaction for inhibiting ATP binding to the kinase active site.

  • Hypothesized Targets: A primary avenue of investigation would be its activity against key oncogenic kinases, such as:

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

    • Serine/Threonine Kinases: Aurora Kinases, Polo-like Kinases (PLKs), and Cyclin-Dependent Kinases (CDKs).

  • Causality of Experimental Choice: An initial broad-panel kinase screen is the most efficient method to identify primary targets. This unbiased approach maximizes the potential for discovering novel inhibitory activities that might be missed by a more targeted, hypothesis-driven approach. Subsequent dose-response assays on the identified "hits" will validate these initial findings and establish potency (e.g., IC50 values).

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors

Piperazine derivatives are renowned for their ability to interact with G-protein coupled receptors (GPCRs) in the CNS, particularly dopaminergic and serotonergic receptors. The structural features of this compound are reminiscent of atypical antipsychotics and novel antidepressants.

  • Hypothesized Targets:

    • Dopamine Receptors (e.g., D2, D3): Antagonism at these receptors is a key mechanism for antipsychotic efficacy.

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Modulation of these receptors is central to the treatment of depression, anxiety, and psychosis.

  • Causality of Experimental Choice: A receptor binding assay panel, specifically one focused on CNS-active GPCRs, is the logical starting point. This allows for the simultaneous assessment of affinity for multiple receptor subtypes, providing a comprehensive initial profile of the compound's neuropharmacological activity. Follow-up functional assays (e.g., cAMP accumulation, calcium flux) are then essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.

A Proposed Research and Development Workflow

A systematic and multi-stage approach is required to efficiently evaluate the therapeutic potential of this compound. The following workflow outlines a self-validating system, from initial computational assessment to lead optimization.

Stage 1: In Silico and Initial In Vitro Screening

This initial stage is designed to rapidly assess the compound's most likely biological targets and establish a baseline for its drug-like properties.

Experimental Protocol: Broad-Panel Target Screening

  • Computational Target Prediction: Utilize validated computational platforms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of potential protein targets based on 2D structural similarity to known ligands.

  • Broad-Panel Kinase Assay: Perform a primary screen of this compound at a fixed concentration (e.g., 10 µM) against a comprehensive panel of human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

  • GPCR Binding Assay Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of CNS-related GPCRs (e.g., Eurofins SafetyScreen44™ Panel).

  • Data Analysis: Analyze the results from the kinase and GPCR screens to identify primary "hits" (e.g., >50% inhibition or displacement).

Data Presentation: Hypothetical Screening Results

Target Class Specific Target Result (% Inhibition @ 10 µM) Priority for Follow-up
Tyrosine KinaseEGFR85%High
Tyrosine KinaseVEGFR272%High
Serine/Threonine KinaseCDK245%Medium
GPCRDopamine D292%High
GPCRSerotonin 5-HT2A68%High

Workflow Visualization

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Lead Optimization A This compound (Test Compound) B In Silico Target Prediction (e.g., SwissTargetPrediction) A->B C Broad-Panel Kinase Screen (~400 Kinases @ 10 µM) A->C D CNS GPCR Binding Screen (~50 Receptors @ 10 µM) A->D E Data Analysis: Identify Primary Hits (e.g., >50% Inhibition) C->E D->E F Dose-Response Assays (IC50 / Ki Determination) E->F G Functional Assays (e.g., cAMP, pERK) F->G H Orthogonal Assays (e.g., Cellular Thermal Shift) G->H I Validated Hit(s) H->I J SAR Exploration (Synthesize Analogs) I->J K ADMET Profiling (Solubility, Permeability, Stability) J->K L In Vivo Proof-of-Concept K->L M Lead Candidate L->M

Caption: A multi-stage workflow for evaluating novel compounds.

Stage 2: Hit Validation and Mechanistic Elucidation

Once primary hits are identified, the next critical step is to validate these interactions and determine the compound's functional effect.

Experimental Protocol: IC50 Determination and Functional Assays

  • IC50 Determination: For each validated hit from Stage 1, perform a 10-point dose-response curve (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for enzymes or the inhibitory constant (Ki) for receptors.

  • Functional Cellular Assays:

    • For Kinase Hits: Use cell lines overexpressing the target kinase (e.g., A549 for EGFR). Treat cells with varying concentrations of the compound and measure the phosphorylation of a downstream substrate via Western Blot or ELISA.

    • For GPCR Hits: Use cell lines expressing the target receptor. Measure a relevant second messenger signal (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors) in response to compound treatment.

  • Target Engagement Assays: Perform a cellular thermal shift assay (CETSA) to confirm direct binding of the compound to the target protein in a cellular context.

Stage 3: Lead Optimization and Preclinical Assessment

With validated, potent hits in hand, the focus shifts to improving drug-like properties through synthetic chemistry.

Logical Framework: Structure-Activity Relationship (SAR) Exploration

The this compound scaffold offers two primary vectors for chemical modification:

  • The Piperazine N4-Position: This is the most synthetically accessible position. A library of analogs should be synthesized by acylating, alkylating, or performing reductive amination at this position to explore how different substituents affect potency and selectivity.

  • The Isonicotinic Acid Backbone: Modifications to the pyridine ring (e.g., addition of fluorine or methyl groups) or the carboxylic acid (e.g., conversion to an ester or amide) can be used to fine-tune physicochemical properties and target interactions.

Visualization of SAR Strategy

Caption: Key vectors for SAR exploration on the core scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, scaffold for the development of novel therapeutics. Its constituent parts are well-validated in numerous approved drugs, suggesting a favorable starting point in terms of drug-like properties. The true potential of this molecule will be unlocked through the systematic application of the integrated research plan detailed in this guide. By leveraging a combination of broad, unbiased screening, rigorous hit validation, and rational, structure-guided optimization, research teams can efficiently navigate the path from a promising chemical starting point to a viable lead candidate. The insights gained from such a program will not only define the therapeutic utility of this specific scaffold but will also contribute valuable knowledge to the broader field of medicinal chemistry.

References

Due to the novel nature of the specific compound "this compound," the following references are provided to support the strategic rationale based on its core components (piperazine and isonicotinic acid derivatives) and the described methodologies.

  • Title: The Use of Piperazine Scaffolds in Drug Design Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Role of Pyridine and Its Derivatives in Medicinal Chemistry Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: KINOMEscan™ Assay Platform Source: Eurofins DiscoverX URL: [Link]

  • Title: In Vitro Safety Pharmacology Profiling (SafetyScreen Panels) Source: Eurofins Discovery URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) for Target Engagement Source: Nature Protocols URL: [Link]

  • Title: SwissTargetPrediction: A Web Server for Target Prediction of Bioactive Small Molecules Source: Nucleic Acids Research URL: [Link]

2-(Piperazin-1-yl)isonicotinic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid in Coordination Chemistry

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new metal complexes with tailored properties. The pursuit of ligands that offer multiple coordination sites, structural rigidity, and opportunities for functionalization is a constant endeavor. It is in this context that this compound emerges as a molecule of significant interest. This guide provides an in-depth exploration of this compound, a heterocyclic molecule that masterfully combines the structural features of isonicotinic acid and piperazine.[1]

This molecule is not merely a synthetic curiosity; it serves as a critical building block in the construction of sophisticated supramolecular structures, including discrete metal complexes and metal-organic frameworks (MOFs).[1] The dual nature of its nitrogen-containing ring systems—the pyridine nitrogen and carboxylic acid of the isonicotinic acid moiety, alongside the additional nitrogen donors of the piperazine ring—confers a remarkable versatility in coordination modes.[1] This structural richness opens avenues for applications ranging from materials science, such as in spin-crossover complexes for data storage, to medicinal chemistry, where it serves as a scaffold for novel therapeutic agents.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in scientific integrity and practical insight.

Part 1: The Ligand Core - Synthesis and Structural Fundamentals

Molecular Architecture and Inherent Properties

This compound, with the chemical formula C₁₀H₁₃N₃O₂, is a compound that strategically fuses two key heterocyclic systems.[1]

  • Isonicotinic Acid Moiety: This component provides a pyridine nitrogen atom and a carboxylic acid functional group. The pyridine ring introduces a degree of rigidity and a primary coordination site, while the carboxylate group offers versatile binding modes (monodentate, bidentate chelating, or bridging).

  • Piperazine Moiety: This saturated six-membered ring contains two nitrogen atoms at opposite positions.[2][3] It introduces conformational flexibility (typically adopting a chair conformation) and provides secondary amine nitrogens that can act as additional donor sites for metal coordination or as handles for hydrogen bonding interactions.[4][5]

This unique combination allows for a multitude of coordination possibilities and the formation of complex supramolecular assemblies.[1] The interplay between the rigid pyridine and the flexible piperazine ring is a key determinant of the geometry and stability of its metal complexes.

Synthesis of this compound

The synthesis of the ligand is a critical first step. While various methods exist, a common and effective approach involves the nucleophilic aromatic substitution of a leaving group on the isonicotinic acid ring with piperazine.

A generalized synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Characterization Start1 2-Chloroisonicotinic Acid Reaction Nucleophilic Aromatic Substitution (Solvent, Heat) Start1->Reaction Start2 Piperazine Start2->Reaction Workup Acid-Base Work-up (to isolate zwitterion or salt) Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Product This compound Purification->Product Characterization NMR Spectroscopy Mass Spectrometry Product->Characterization Verify Structure

Caption: General workflow for the synthesis of this compound.

Explanatory Notes on Synthesis:

The choice of starting material is crucial. 2-Chloroisonicotinic acid is often preferred due to the reactivity of the chloro-substituent at the 2-position of the pyridine ring, which is activated towards nucleophilic attack. The reaction is typically performed in a suitable high-boiling solvent, and an excess of piperazine can sometimes be used to act as both the nucleophile and the base to neutralize the HCl generated in situ. The work-up procedure is designed to precipitate the product by adjusting the pH, taking advantage of its amphoteric nature. Purity is paramount for coordination studies, and techniques like NMR and mass spectrometry are essential to confirm the structure and purity of the synthesized ligand.[1]

Part 2: Coordination Chemistry and Complex Formation

Versatility in Coordination Modes

The power of this compound as a ligand lies in its ability to adopt multiple coordination modes, which dictates the final geometry and nuclearity of the metal complex.

Coordination_Modes cluster_ligand Ligand: this compound cluster_modes Potential Coordination Modes cluster_metal Metal Center (M) L Py-Pip-COOH M1 Monodentate (N_pyridine) L->M1 Coordination via Pyridine N M2 Bidentate Chelate (N_pyridine, O_carboxy) L->M2 Chelation M3 Bridging (Carboxylate) L->M3 Forms Dimers/ Polymers M4 Tridentate Chelate (N_pyridine, O_carboxy, N_piperazine) L->M4 Full Chelation Metal M M1->Metal M2->Metal M3->Metal M4->Metal

Caption: Potential coordination modes of this compound with a metal center.

The specific mode adopted depends on several factors:

  • The nature of the metal ion: Harder metal ions may prefer coordination with the carboxylate oxygen, while softer metals may favor the pyridine nitrogen.

  • The reaction stoichiometry: The metal-to-ligand ratio can influence whether the ligand acts as a simple chelator or a bridging unit.

  • The presence of counter-ions: Anions can compete for coordination sites on the metal, influencing the ligand's binding mode.

  • pH of the reaction medium: The protonation state of the carboxylic acid and piperazine nitrogens is pH-dependent, directly impacting their ability to coordinate.

General Protocol for Metal Complex Synthesis

The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture). Gentle heating may be required.

  • Base Addition (Optional but recommended): Add a stoichiometric amount of a base (e.g., NaOH, KOH, or an organic base like triethylamine) to deprotonate the carboxylic acid group. This enhances its coordinating ability and often leads to the formation of neutral complexes.

  • Metal Salt Addition: In a separate vessel, dissolve the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in the same or a miscible solvent.

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Complex Formation: The reaction mixture is typically stirred and may be refluxed for several hours to ensure complete complexation. The formation of a precipitate often indicates the creation of the complex.

  • Isolation and Purification: After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried under vacuum.

Structural Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

TechniqueInformation ObtainedCausality/Insight
FT-IR Spectroscopy Identifies coordination sites by observing shifts in vibrational frequencies of C=O (carboxylate), C=N (pyridine), and N-H (piperazine) groups.[5]A significant shift in the carboxylate stretching frequencies (ν_as(COO⁻) and ν_s(COO⁻)) compared to the free ligand is strong evidence of its coordination to the metal ion.[6]
UV-Vis Spectroscopy Provides information about the electronic environment of the metal ion and the d-d transitions, which helps in deducing the coordination geometry (e.g., octahedral, tetrahedral).The position and intensity of absorption bands are characteristic of the metal's oxidation state and its geometric arrangement, governed by ligand field theory.
Elemental Analysis (CHN) Determines the percentage composition of C, H, and N, which is used to confirm the empirical formula and the metal-to-ligand stoichiometry.[6]This fundamental data validates the proposed structure and ensures the purity of the isolated compound.
Molar Conductance Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds.Low conductance values suggest a neutral complex where counter-ions are coordinated, while high values indicate that the ions are free in solution.
X-ray Crystallography Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.This is the gold standard for structural elucidation, offering direct visualization of the coordination sphere and how the ligand binds to the metal center.[4]

Part 3: Applications and Functional Properties

The unique structural features of this compound and its metal complexes give rise to a range of interesting properties and potential applications.

Biological and Medicinal Chemistry

The piperazine nucleus is a "privileged scaffold" frequently found in pharmacologically active compounds, known for a wide array of activities including anticancer, antimicrobial, and antihistamine properties.[2][3] Similarly, isonicotinic acid derivatives, most famously isoniazid, are known for their potent antituberculosis and antimicrobial effects.[1][7] The combination of these two moieties in one ligand creates a powerful platform for developing new metallodrugs.

  • Antimicrobial and Antifungal Activity: Research suggests that this compound and its derivatives exhibit antibacterial and antifungal properties.[1] Chelation to a metal ion can enhance this activity through mechanisms like increased lipophilicity (facilitating cell membrane penetration) or interference with essential microbial metabolic pathways.[8]

  • Anticancer Potential: Piperazine-based metal complexes have shown promise as anticancer agents.[9] The ligand can help deliver the cytotoxic metal ion to cancer cells, and the complex as a whole may interact with biological targets like DNA or inhibit crucial enzymes involved in cell proliferation.[9][10]

  • Enzyme Inhibition: The ligand has been identified as a potential inhibitor of enzymes such as acetylcholinesterase, which is relevant in neuropharmacology.[1]

Materials Science

The ability of the ligand to act as a versatile linker makes it highly valuable in the construction of advanced materials.

  • Metal-Organic Frameworks (MOFs): The multiple coordination sites allow the ligand to connect metal centers in two or three dimensions, forming porous structures. These MOFs can have applications in gas storage, separation, and catalysis.

  • Spin-Crossover (SCO) Complexes: The ligand field provided by the nitrogen and oxygen donors can be tuned to create iron(II) complexes that exhibit spin-crossover behavior.[1] These materials can switch between two different electronic spin states in response to external stimuli like temperature or light, making them candidates for molecular switches and data storage devices.[1]

Workflow_Diagram cluster_synthesis Synthesis & Characterization cluster_application Application Screening Ligand 2-(Pip)-Isonicotinic Acid Complex [M(L)n] Complex Ligand->Complex Metal Metal Salt (e.g., CuCl2) Metal->Complex Characterize Spectroscopy (IR, UV-Vis) X-ray Diffraction Complex->Characterize Verify Bio Biological Activity (Antimicrobial, Anticancer) Characterize->Bio Test Pure Complex Material Materials Properties (Magnetic, Catalytic) Characterize->Material Test Pure Complex

Caption: A streamlined workflow from ligand synthesis to application screening.

Part 4: Conclusion and Future Outlook

This compound stands out as a ligand of considerable potential in coordination chemistry. Its modular synthesis and, more importantly, its structural versatility—offering multiple donor sites and the ability to bridge metal centers—make it an exemplary tool for the rational design of functional metal complexes.

The convergence of biologically active isonicotinic acid and piperazine scaffolds within a single ligand framework is particularly compelling. Future research should focus on:

  • Systematic Exploration of the Periodic Table: Expanding the range of metal ions complexed with this ligand to uncover novel geometries and properties.

  • Post-Complexation Modification: Utilizing the secondary amine of the piperazine ring for further functionalization after complex formation to create multifunctional materials or targeted drug delivery systems.

  • In-depth Biological Evaluation: Moving beyond preliminary screening to elucidate the precise mechanisms of action for antimicrobial and anticancer activities.

  • Development of Catalytic Systems: Investigating the potential of these complexes, particularly those of copper and palladium, in catalyzing organic transformations.

This guide has aimed to provide a solid, technically-grounded foundation for professionals entering or working in this area. The continued exploration of this compound and its derivatives promises to yield exciting discoveries in both materials science and medicinal inorganic chemistry.

References

  • Tircso, G., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). Available from: [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Al-Jibouri, M. N. A. (2011). Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. Journal of Kufa for Chemical Sciences. Available from: [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. PubMed. Available from: [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Available from: [Link]

  • Gupta, S., et al. (n.d.). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. PubMed Central. Available from: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available from: [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]

  • Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • ResearchGate. (2023). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. Available from: [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Available from: [Link]

  • Iraqi Journal of Science. (2011). Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Available from: [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • Dove Press. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link]

Sources

Spectroscopic Characterization of 2-(Piperazin-1-yl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Piperazin-1-yl)isonicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or have an interest in this particular molecule. This compound is a heterocyclic compound that incorporates a pyridine ring, a piperazine moiety, and a carboxylic acid functional group. Its structural features make it a molecule of interest in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will provide a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting spectroscopic data for this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Obtaining a high-resolution NMR spectrum is paramount for accurate interpretation. The following protocol is a field-proven method for the analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observable. D₂O is also a good choice, but the acidic and N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for the chosen solvent, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary compared to the ¹H experiment due to the low natural abundance of the ¹³C isotope.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: A streamlined workflow for acquiring high-quality NMR data.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H (position 6)8.0 - 8.2Doublet1H
Pyridine-H (position 5)7.0 - 7.2Doublet of Doublets1H
Pyridine-H (position 3)6.8 - 7.0Doublet1H
Piperazine-H (adjacent to pyridine)3.4 - 3.6Triplet4H
Piperazine-H (adjacent to NH)2.8 - 3.0Triplet4H
Piperazine-NHVariable (broad)Singlet1H
Carboxylic Acid-OH> 10 (broad)Singlet1H

Expert Insights:

  • The protons on the pyridine ring are expected to be in the aromatic region (6.5-8.5 ppm). The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group will deshield these protons.

  • The piperazine protons will appear as two distinct signals, likely triplets, due to coupling with their neighbors. The protons closer to the electron-withdrawing pyridine ring will be shifted further downfield.

  • The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals. In D₂O, these signals will disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Pyridine-C (position 2)158 - 162
Pyridine-C (position 4)148 - 152
Pyridine-C (position 6)145 - 150
Pyridine-C (position 3)110 - 115
Pyridine-C (position 5)105 - 110
Piperazine-C (adjacent to pyridine)50 - 55
Piperazine-C (adjacent to NH)45 - 50

Expert Insights:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the downfield end of the spectrum.

  • The carbon atoms of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituents.

  • The two sets of methylene carbons in the piperazine ring will be chemically inequivalent, resulting in two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples like this compound, ATR-FTIR is the method of choice due to its minimal sample preparation requirements.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

Diagram of the ATR-FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis prep1 Clean ATR Crystal prep2 Record Background Spectrum prep1->prep2 analysis1 Place Sample on Crystal prep2->analysis1 analysis2 Apply Pressure analysis1->analysis2 analysis3 Acquire IR Spectrum analysis2->analysis3

Caption: A simple and efficient workflow for ATR-FTIR analysis.

Predicted IR Spectral Data

The following table lists the expected characteristic IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
N-H stretch (piperazine)3200-3400Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (carboxylic acid)1680-1720Strong
C=N and C=C stretch (pyridine)1550-1650Medium-Strong
C-N stretch1200-1350Medium
O-H bend (carboxylic acid)1350-1450Medium

Expert Insights:

  • The most prominent feature in the IR spectrum will likely be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations.

  • The strong carbonyl (C=O) absorption is another key diagnostic peak.

  • The presence of both aromatic and aliphatic C-H stretches, as well as C=N and C=C stretches, will confirm the presence of the pyridine and piperazine rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ should have an m/z of approximately 208.24.

    • (Optional but Recommended) Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Diagram of the ESI-MS Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare Dilute Solution acq1 Infuse into ESI Source prep1->acq1 acq2 Optimize Source Parameters acq1->acq2 acq3 Acquire Full Scan MS acq2->acq3 acq4 Perform MS/MS on [M+H]⁺ acq3->acq4

Caption: A standard workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 208.24.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the piperazine ring.[3] The loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) from the parent ion are also plausible fragmentation pathways.

Predicted Fragmentation Table:

m/z Proposed Fragment Plausible Neutral Loss
164[M+H - CO₂]⁺Carbon dioxide
190[M+H - H₂O]⁺Water
121[Isonicotinic acid moiety]⁺Piperazine fragment
87[Piperazine moiety]⁺Isonicotinic acid fragment

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently identify and characterize this molecule. The integration of these powerful analytical techniques is essential for ensuring the quality and integrity of chemical research and development.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PubMed Central (PMC). [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. (n.d.). ResearchGate. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 435-442. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. [Link]

  • What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. [Link]

  • Yilmaz, F., & Parlak, A. (2011). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 56(1), 35-42. [Link]

  • BMRB entry bmse000133 - Isonicotinic Acid. (n.d.). [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (n.d.). PubMed. [Link]

  • Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. (1969). Analytical Chemistry, 41(7), 986-987. [Link]

  • Sample preparation for FT-IR. (n.d.). [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

  • Isonicotinic Acid | C6H5NO2 | CID 5922. (n.d.). PubChem. [Link]

  • Carboxylic Acids. (n.d.). [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (n.d.). PubMed. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PubMed Central (PMC). [Link]

  • piperazine, monohydrobromide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Isonicotinic acid, (1-methyl-2-oxopropylidene)hydrazide - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem. [Link]

  • Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. (n.d.). ResearchGate. [Link]

  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... (n.d.). ResearchGate. [Link]

  • 1 H NMR Spectrum (1D, 600.133705802, CD 3 OD, simulated) (Peak List) (NP0002621). (n.d.). [Link]

  • Isonicotinic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). [Link]

  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene | The Journal of Physical Chemistry. (n.d.). ACS Publications. [Link]

  • 55-22-1 Isonicotinic acid C6H5NO2, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). [Link]

  • Carboxylic acid NMR. (n.d.). Chemistry. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid: From Discovery to Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)isonicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. We delve into its historical context, tracing its origins from the pioneering research into isonicotinic acid derivatives for tuberculosis treatment. The guide details the primary synthetic routes, with a focus on the prevalent nucleophilic aromatic substitution (SNAr) methodology, and provides an exemplary experimental protocol. Furthermore, we explore the diverse biological activities associated with this scaffold, including its potential as an antimicrobial and enzyme inhibitor. Finally, its application as a versatile scaffold in modern drug discovery is discussed, highlighting its role in the development of novel therapeutic agents.

Introduction: A Legacy of Isonicotinic Acid

The story of this compound is intrinsically linked to the broader history of isonicotinic acid and its derivatives, a class of compounds that revolutionized the treatment of tuberculosis in the mid-20th century. The discovery of the remarkable antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the 1940s and 1950s ignited a fervent period of research into the medicinal potential of the pyridine-4-carboxylic acid core.[1] This foundational work established isonicotinic acid as a privileged scaffold in drug development, paving the way for the exploration of a vast chemical space of its derivatives.

The specific incorporation of a piperazine moiety at the 2-position of the isonicotinic acid ring is a more recent development, emerging from structure-activity relationship (SAR) studies in the early 2000s. Researchers sought to modulate the physicochemical and pharmacological properties of the isonicotinic acid core, and the versatile piperazine ring, with its two nitrogen atoms, offered an attractive handle for introducing diverse functionalities and improving pharmacokinetic profiles.[2]

Key Chemical Features:

PropertyValue
IUPAC Name 2-(piperazin-1-yl)pyridine-4-carboxylic acid
CAS Number 914637-26-6
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol

digraph "2_piperazin_1_yl_isonicotinic_acid_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; N_pyridine [label="N", pos="1.2,-0.7!"];

C_carboxyl [label="C", pos="-1.2,-2.1!"]; O1_carboxyl [label="O", pos="-2.4,-1.4!"]; O2_carboxyl [label="O", pos="-1.2,-3.5!"]; H_carboxyl [label="H", pos="-2.0,-3.9!"];

N_piperazine [label="N", pos="3.6,0.7!"]; C7 [label="C", pos="4.8,0!"]; C8 [label="C", pos="6.0,0.7!"]; N_piperazine2 [label="N", pos="6.0,2.1!"]; H_piperazine2 [label="H", pos="6.8,2.4!"]; C9 [label="C", pos="4.8,2.8!"]; C10 [label="C", pos="3.6,2.1!"];

// Double bonds in pyridine ring edge [style=double]; C3--N_pyridine; C5--C6;

// Single bonds edge [style=solid]; N1--C2; C2--N_pyridine; C3--C4; C4--C5; C6--N1; C6--C_carboxyl; C_carboxyl--O1_carboxyl; C_carboxyl--O2_carboxyl [style=double]; O2_carboxyl--H_carboxyl; C2--N_piperazine; N_piperazine--C7; C7--C8; C8--N_piperazine2; N_piperazine2--C9; C9--C10; C10--N_piperazine; N_piperazine2--H_piperazine2; }

Figure 1: Chemical structure of this compound.

Synthesis and Characterization

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in organic chemistry is particularly effective for pyridine rings, which are electron-deficient and thus susceptible to attack by nucleophiles.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism for the synthesis of this compound typically involves the reaction of a 2-halo-isonicotinic acid derivative, most commonly 2-chloro-isonicotinic acid, with piperazine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the nucleophilic attack of the piperazine nitrogen at the C-2 position of the pyridine ring.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product 2-Chloro-isonicotinic acid 2-Chloro-isonicotinic acid Meisenheimer Complex Meisenheimer Complex 2-Chloro-isonicotinic acid->Meisenheimer Complex Nucleophilic Attack Piperazine Piperazine Piperazine->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound Loss of Leaving Group (Cl-)

Figure 2: Generalized workflow for the SNAr synthesis.

Exemplary Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for SNAr reactions on pyridine rings.

Materials:

  • 2-Chloro-isonicotinic acid

  • Piperazine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-isonicotinic acid (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add piperazine (2.5 equivalents) followed by triethylamine (2 equivalents). The excess piperazine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction, while triethylamine serves as an additional acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification and Extraction: Acidify the aqueous mixture to pH ~2-3 with concentrated HCl. This protonates the product, making it water-soluble, and allows for the removal of unreacted piperazine and other basic impurities by washing with diethyl ether.

  • Basification and Product Isolation: Adjust the pH of the aqueous layer to ~8-9 with a saturated solution of NaHCO₃. The deprotonated product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

The structure of this compound is typically confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, the piperazine ring protons, and the carboxylic acid proton. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, further confirming the connectivity.

  • Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Biological Activities and Mechanism of Action

The this compound scaffold is a versatile platform that has been explored for a range of biological activities. The combination of the isonicotinic acid moiety, known for its role in antitubercular drugs, and the piperazine ring, a common pharmacophore in many CNS-active and antimicrobial agents, creates a molecule with significant therapeutic potential.[3]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antimicrobial properties. The presence of the piperazine ring allows for the introduction of various substituents that can modulate the antimicrobial spectrum and potency. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

The proposed mechanism of antimicrobial action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. For instance, the isonicotinic acid core is known to interfere with mycolic acid synthesis in Mycobacterium tuberculosis, a key component of its cell wall.[1] The piperazine moiety can contribute to this activity and also potentially interact with other bacterial targets.

Enzyme Inhibition

The this compound scaffold has also been investigated as a basis for the design of enzyme inhibitors. The piperazine nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes.

One area of interest is the inhibition of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The piperazine ring can serve as a linker to position other pharmacophoric groups to interact with the ATP-binding site of kinases.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive building block in drug discovery. Its bifunctional nature, with the carboxylic acid and the secondary amine of the piperazine, allows for straightforward derivatization and the creation of diverse chemical libraries.

Drug_Discovery_Workflow cluster_scaffold Core Scaffold cluster_derivatization Derivatization cluster_screening Screening & Optimization cluster_candidate Drug Candidate This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Biological Assays Biological Assays Amide Coupling->Biological Assays N-Alkylation/Arylation->Biological Assays SAR Studies SAR Studies Biological Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical/Clinical Development Preclinical/Clinical Development Lead Optimization->Preclinical/Clinical Development

Figure 3: Role of this compound in a typical drug discovery workflow.

As a Scaffold for Novel Antimicrobials

Building upon the legacy of isoniazid, researchers continue to explore derivatives of this compound for the development of new antitubercular agents. By modifying the piperazine nitrogen with various lipophilic or polar groups, it is possible to overcome some of the resistance mechanisms that have emerged against isoniazid.

In the Design of Kinase Inhibitors

The piperazine moiety is a common feature in many approved kinase inhibitors. The this compound scaffold provides a rigid framework to which different aromatic or heterocyclic groups can be attached to target the ATP-binding pocket of specific kinases. The carboxylic acid group can be used to form amide bonds with other fragments, allowing for a modular approach to inhibitor design.

Conclusion

This compound represents a confluence of historical significance and modern medicinal chemistry. Born from the rich legacy of isonicotinic acid research, this versatile scaffold has emerged as a valuable tool for the construction of novel bioactive molecules. Its straightforward synthesis, coupled with the potential for diverse functionalization, ensures its continued relevance in the quest for new and improved therapeutics. As our understanding of disease biology deepens, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • MDPI. (2021, October 13). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • PubMed Central (PMC). (2025, September 11). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • PubMed. (2012, April). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazides. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PubMed. (2024, June 17). The medicinal chemistry of piperazines: A review. [Link]

  • Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • PubMed. (1952, April). Pharmacologic and toxicologic observations on hydrazine derivatives of isonicotinic acid (rimifon, marsilid). [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • PubMed. (2012, October 1). Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and.... [Link]

  • PubMed. (2006, October 19). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. [Link]

  • Wikipedia. (n.d.). Niaprazine. [Link]

  • PubMed. (2010, October). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. [Link]

  • ResearchGate. (2025, August 7). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • PubMed Central (PMC). (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. [Link]

  • ChemSynthesis. (2025, May 20). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. [Link]

  • ResearchGate. (2025, August 6). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. [Link]

  • PubMed. (2024, June 14). A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. [Link]

  • Austin Publishing Group. (n.d.). Tuberculosis: New Drug Discovery Pipelines. [Link]

  • ResearchGate. (2025, August 5). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • ResearchGate. (n.d.). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. [Link]

  • ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

  • MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • ResearchGate. (2025, August 7). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. [Link]

  • ResearchGate. (2019, March 19). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

  • IJPRS. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. [Link]

  • ResearchGate. (2025, October 5). Pharmacological evaluation of selected arylpiperazines with atypicalantipsychotic potential. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (n.d.). Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][3][4]oxazine Derivatives against Multidrug‐Resistant Strains. [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • PubMed Central (PMC). (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2-(Piperazin-1-yl)isonicotinic acid, a molecule amalgamating the structural features of the pharmacologically significant piperazine and isonicotinic acid moieties, presents a compelling case for multifaceted biological activity. While definitive, comprehensive studies on its specific mechanism of action remain emergent, this technical guide synthesizes current understanding derived from the known properties of its constituent chemical structures and preliminary research findings. We will explore the potential therapeutic avenues this compound may influence, from neuropharmacology to infectious diseases, and outline the experimental methodologies required to elucidate its precise molecular interactions. This document serves as an in-depth primer for researchers seeking to investigate and harness the therapeutic potential of this intriguing compound.

Introduction: A Molecule of Predicted Versatility

The chemical architecture of this compound (Figure 1) offers a glimpse into its potential pharmacological promiscuity. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a plethora of approved drugs targeting the central nervous system, as well as in antimicrobial and anticancer agents.[1][2][3] Its basic nitrogen atoms often serve as key interaction points with biological targets.[2] Concurrently, the isonicotinic acid moiety is famously represented by isoniazid, a cornerstone in the treatment of tuberculosis, and its derivatives have been explored for a range of bioactivities, including antihyperlipidemic and antioxidant effects.[4][5][6]

The strategic fusion of these two pharmacophores suggests that this compound could engage with a diverse array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1] Preliminary investigations support this hypothesis, indicating potential interactions within the realms of neuropharmacology and infectious diseases, although concrete evidence remains to be fully elucidated.[7] This guide will dissect the plausible mechanisms of action based on this structural heritage.

Figure 1. Chemical Structure of this compound.

Potential Mechanisms of Action: A Multi-Target Hypothesis

Based on the pharmacology of its parent moieties, we can postulate several potential mechanisms of action for this compound.

Neurological and Psychiatric Applications

The piperazine moiety is a hallmark of many centrally acting drugs.[8] This strongly suggests that this compound may exhibit activity at various neurotransmitter receptors.

  • Serotonergic System Modulation: Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors.[9] Specifically, compounds bearing an isonicotinamide nucleus linked to an arylpiperazine have demonstrated high affinity for 5-HT1A and 5-HT2A receptors.[9] A study on related arylpiperazine derivatives containing an isonicotinic nucleus revealed anxiolytic-like effects, suggesting a mechanism involving direct 5-HT1A receptor agonism and indirect modulation of the GABAergic system.[10] It is therefore plausible that this compound could exhibit similar properties, warranting investigation into its binding profile and functional activity at these receptors.

  • Dopaminergic System Interaction: The piperazine scaffold is also a key component of several antipsychotic drugs that act on dopamine receptors.[8] The potential for this compound to interact with D2-like receptors should be considered.

  • Cholinesterase Inhibition: Preliminary research has identified this compound as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] Inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a mechanism central to the treatment of Alzheimer's disease and other cognitive disorders.

The following diagram illustrates a hypothetical signaling pathway for the potential neurological effects of this compound.

Neurological_Signaling_Pathway Compound This compound Receptor5HT1A 5-HT1A Receptor Compound->Receptor5HT1A Agonism (?) ReceptorD2 D2 Receptor Compound->ReceptorD2 Antagonism (?) AChE_BChE AChE / BChE Compound->AChE_BChE Inhibition (?) AdenylylCyclase Adenylyl Cyclase Receptor5HT1A->AdenylylCyclase Inhibition Antipsychotic Antipsychotic Effects ReceptorD2->Antipsychotic Acetylcholine Acetylcholine AChE_BChE->Acetylcholine Degradation cAMP cAMP AdenylylCyclase->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneExpression Gene Expression (Neuronal Survival, Plasticity) CREB->GeneExpression Modulation Anxiolytic Anxiolytic Effects GeneExpression->Anxiolytic Cognitive Cognitive Enhancement Acetylcholine->Cognitive

Caption: Hypothetical neurological signaling pathways for this compound.

Antimicrobial and Antitubercular Activity

The isonicotinic acid core of this molecule immediately brings to mind the antitubercular drug isoniazid.[6]

  • Inhibition of Mycolic Acid Synthesis: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[11] The activated form then covalently adducts with NAD(H), and this complex inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.[12] It is conceivable that this compound could act as a prodrug in a similar fashion, or that the piperazine substitution might confer a novel mechanism of inhibiting mycobacterial growth.

  • Broad-Spectrum Antibacterial and Antifungal Effects: Preliminary studies have suggested that this compound possesses antibacterial and antifungal properties.[7] The piperazine ring is present in several synthetic antimicrobial agents.[2] The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The following diagram outlines a potential workflow for assessing the antimicrobial properties of this compound.

Antimicrobial_Workflow Start This compound MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC->MBC TimeKill Time-Kill Curve Assay MBC->TimeKill Mechanism Mechanism of Action Studies TimeKill->Mechanism Membrane Cell Membrane Permeability Mechanism->Membrane Enzyme Enzyme Inhibition Assays (e.g., InhA for M. tuberculosis) Mechanism->Enzyme Biofilm Biofilm Formation Inhibition Mechanism->Biofilm

Caption: Experimental workflow for evaluating antimicrobial activity.

Experimental Protocols for Mechanistic Elucidation

To transition from hypothesized to evidence-based mechanisms, a structured experimental approach is imperative.

Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at key neurological targets.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT1A receptor.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Radioligand: Use a specific 5-HT1A receptor radioligand, for example, [3H]8-OH-DPAT.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Representative Data from a Hypothetical Binding Assay

CompoundTarget ReceptorRadioligandKi (nM)
This compound5-HT1A[3H]8-OH-DPAT50
Reference Agonist5-HT1A[3H]8-OH-DPAT5
This compoundD2[3H]Spiperone250
Reference AntagonistD2[3H]Spiperone10
Enzyme Inhibition Assays

Objective: To quantify the inhibitory potential of the compound against specific enzymes.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE solution.

  • Initiation: Start the reaction by adding the substrate, ATCI.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of the compound required to inhibit or kill microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Media Preparation: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic promise, largely due to the established pharmacological profiles of its constituent piperazine and isonicotinic acid scaffolds. The current body of evidence, though not yet definitive for this specific compound, strongly suggests potential mechanisms of action spanning neuropharmacology and infectious diseases. The most promising avenues for future research lie in a systematic evaluation of its receptor binding profile, particularly at serotonergic and dopaminergic receptors, and a thorough investigation of its antimicrobial properties, including its potential as an antitubercular agent. The experimental protocols outlined in this guide provide a robust framework for such investigations. As research progresses, a clearer picture of the precise molecular interactions of this compound will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Al-Ostoot, F.H., et al. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed, 2017.
  • de Fátima, Â., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, 2018.
  • Smolecule. Buy this compound | 914637-26-6.
  • Kant, R. & Maji, S. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 2021.
  • Various Authors. Piperazine derivatives of existing drug molecules. ResearchGate.
  • Wikipedia. Piperazine.
  • Rubin, B., et al. Pharmacology of isonicotinic acid hydrazide (nydrazid). PubMed, 1952.
  • Ahmad, B., et al. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI, 2021.
  • Kumar, A., et al. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers, 2024.
  • Various Authors. Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). ResearchGate.
  • Piazzi, L., et al. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed, 2019.
  • Fiorino, F., et al. Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed, 2016.
  • Vilchèze, C., et al. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC - NIH, 2023.
  • Kumar, A., et al. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. NIH, 2024.

Sources

Methodological & Application

step-by-step synthesis of 2-(Piperazin-1-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

Introduction

This compound is a heterocyclic compound that serves as a vital building block in various domains of chemical research. Its structure, which integrates a piperazine moiety with an isonicotinic acid scaffold, makes it a versatile precursor in medicinal chemistry for the development of novel therapeutic agents.[1] Furthermore, it functions as a tridentate ligand in coordination chemistry, crucial for synthesizing metal-organic frameworks (MOFs) and other complex materials.[1]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice. The primary method detailed is the nucleophilic aromatic substitution (SNAr), a robust and well-established reaction for modifying heteroaromatic systems.

Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heteroaromatic chemistry. In this case, the reaction involves the displacement of a halide (chloride) from an activated pyridine ring by an amine nucleophile (piperazine).

The pyridine ring is inherently electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack. This effect is significantly amplified by the presence of electron-withdrawing groups. In the starting material, 2-chloroisonicotinic acid, two key features activate the C-2 position for substitution:

  • The Ring Nitrogen : The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions.

  • The C-4 Carboxyl Group : This group further withdraws electron density from the ring via resonance and inductive effects, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the ring more electrophilic.[1]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic nitrogen of piperazine attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Figure 2. Experimental Workflow for Synthesis.
  • Reactor Setup : Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Charging Reactants : To the flask, add 2-chloroisonicotinic acid (5.00 g, 31.7 mmol) and anhydrous piperazine (13.67 g, 158.7 mmol, 5 equivalents).

    • Expert Insight: A large excess of piperazine is used to drive the reaction to completion and act as a base to neutralize the HCl formed in situ, which minimizes side reactions like decarboxylation. [1]3. Solvent Addition : Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture to form a suspension.

  • Reaction Conditions : Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and maintain this temperature for 12-18 hours.

    • Expert Insight: Polar aprotic solvents like DMF are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. While higher temperatures can speed up the reaction, they may also lead to decomposition. Microwave-assisted heating can significantly shorten reaction times for similar substitutions. [2]5. Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1) until the starting 2-chloroisonicotinic acid spot disappears.

  • Work-up and Isolation :

    • After completion, cool the reaction mixture to room temperature.

    • Pour the dark solution slowly into 200 mL of cold water with vigorous stirring. A precipitate may form.

    • Carefully adjust the pH of the aqueous solution to approximately 3-4 using concentrated hydrochloric acid. This protonates the product, which is zwitterionic, causing it to precipitate at its isoelectric point.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold water (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove residual DMF and unreacted piperazine.

  • Purification :

    • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol/water. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals and dry them under vacuum at 50-60 °C. Expected yield is typically in the range of 70-85%.

Characterization

The identity and purity of the final product, this compound (C₁₀H₁₃N₃O₂), should be confirmed using standard analytical techniques. [1]* ¹H NMR : Expect characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons of the piperazine ring.

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's molecular weight (207.23 g/mol ) should be observed.

  • Melting Point : Compare the observed melting point with the literature value.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Insufficient heating; Wet reagents/solvents.Increase reaction time or temperature moderately. Ensure piperazine and DMF are anhydrous. Confirm starting material purity.
Product Fails to Precipitate Incorrect pH for precipitation; Product is too soluble.Re-check and carefully adjust the pH to the isoelectric point (~3-4). Try adding more water or using a different anti-solvent.
Product is Oily or Gummy Presence of impurities (e.g., residual DMF).Ensure thorough washing of the crude product with water and ether. Perform recrystallization carefully, ensuring slow cooling.
Multiple Spots on TLC of Final Product Incomplete reaction or side product formation.Re-purify via recrystallization or column chromatography. [1]Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this guide, researchers can consistently obtain high yields of this valuable chemical intermediate. The protocol's self-validating nature, rooted in established chemical principles, ensures its utility for professionals in drug discovery and materials science.

References

  • Boyd, S. G., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Catarino, R. I. F., et al. (2018). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. [Link]

  • Boyd, S. G., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Boyd, S. G., et al. (2023). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. ResearchGate. [Link]

  • Colacot, T. J. (2021). Amination of 2-halopyridines. ResearchGate. [Link]

  • European Patent Office. (1990). Nicotinic acid derivatives and pharmaceutical compositions comprising same. EP 0385351 A1. [Link]

  • ChemWhat. This compound hydrochloride, 95% Purity. [Link]

Sources

experimental protocol for 2-(Piperazin-1-yl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. This compound, which integrates a piperazine moiety with an isonicotinic acid scaffold, is a valuable building block in medicinal chemistry and drug development. The protocol detailed herein follows a robust nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction in heterocyclic chemistry. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering a detailed workflow, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Background

Piperazine and its derivatives are among the most prevalent heterocyclic motifs found in biologically active compounds, valued for their impact on physicochemical properties such as solubility and their ability to engage in key biological interactions.[1] When coupled with the isonicotinic acid framework, a known pharmacophore present in various therapeutics, the resulting molecule, this compound, presents significant opportunities for library synthesis and lead optimization.

The synthetic strategy presented here is based on the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring of isonicotinic acid is inherently electron-deficient. This effect is amplified by the electron-withdrawing nature of the carboxylic acid group at the 4-position. Consequently, the carbon atom at the 2-position, when bearing a suitable leaving group such as a halogen, becomes highly electrophilic and susceptible to attack by nucleophiles like piperazine. This established reactivity pattern allows for a reliable and scalable synthesis.

Reaction Mechanism and Workflow

The core of this synthesis is the displacement of a chloride ion from 2-chloroisonicotinic acid by one of the secondary amine nitrogens of piperazine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is eliminated to restore aromaticity.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation from starting materials to the final product.

G reagents 2-Chloroisonicotinic Acid + Piperazine (excess) reaction Nucleophilic Aromatic Substitution (SNAr Reaction) Solvent: NMP, Heat (e.g., 120-140°C) reagents->reaction workup Aqueous Work-up 1. Cool to RT 2. Add Water 3. Adjust pH to ~6-7 reaction->workup precipitation Product Precipitation workup->precipitation purification Purification 1. Filter Precipitate 2. Recrystallize from Ethanol/Water precipitation->purification product This compound (Pure Product) purification->product

Caption: High-level workflow for the synthesis of this compound.

Visualizing the Experimental Protocol

The step-by-step laboratory process can be visualized as follows.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization A Charge flask with 2-chloroisonicotinic acid and piperazine in NMP B Heat reaction mixture to 130°C under N2 atmosphere A->B C Monitor reaction by TLC/LC-MS (approx. 12-18 hours) B->C D Cool to room temperature C->D E Pour into ice-water D->E F Adjust pH to 6.5 with HCl (aq) E->F G Collect solid by vacuum filtration F->G H Recrystallize from hot ethanol/water G->H I Dry product under vacuum H->I J Obtain ¹H NMR, ¹³C NMR, and Mass Spec data I->J K Determine Melting Point J->K

Caption: Detailed experimental workflow from reaction setup to final analysis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialM.W.AmountEquivalentsSupplier
2-Chloroisonicotinic acid157.56 g/mol 5.00 g1.0Sigma-Aldrich
Piperazine (anhydrous)86.14 g/mol 13.6 g5.0Acros Organics
N-Methyl-2-pyrrolidone (NMP)99.13 g/mol 50 mL-Fisher Scientific
Ethanol (200 proof)-As needed-Decon Labs
Deionized Water-As needed-In-house
Hydrochloric Acid (1M aq.)-As needed-VWR
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stir plate and stir bar
Heating mantle with controller
Nitrogen inlet/outlet
Büchner funnel and filter flask
pH meter or pH paper
Rotary evaporator
Vacuum oven
Safety Precautions

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 2-Chloroisonicotinic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[2][3]

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. It is hygroscopic and light-sensitive. Handle in a dry, well-ventilated area.[4]

  • N-Methyl-2-pyrrolidone (NMP): Suspected of damaging the unborn child. May cause respiratory irritation. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[2][4] An eyewash station and safety shower must be readily accessible.[4]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloroisonicotinic acid (5.00 g, 31.7 mmol).

  • Reagent Addition: Add anhydrous piperazine (13.6 g, 158.5 mmol, 5.0 eq.) followed by N-Methyl-2-pyrrolidone (NMP, 50 mL).

    • Causality Note: A large excess of piperazine is used both as a nucleophile and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. NMP is used as a high-boiling polar aprotic solvent to ensure all reagents remain in solution at the reaction temperature.

  • Reaction Conditions: Begin stirring the mixture and gently heat it to 130°C using a heating mantle. Maintain this temperature under a positive pressure of nitrogen for 16-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the 2-chloroisonicotinic acid starting material.

  • Work-up and Isolation: a. After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Slowly pour the dark reaction mixture into a beaker containing 300 mL of ice-water with vigorous stirring. c. The product is zwitterionic and its solubility is highly pH-dependent. Carefully adjust the pH of the aqueous solution to approximately 6.5-7.0 by the dropwise addition of 1M HCl. The product will precipitate as a pale solid. d. Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation. e. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Purification: a. Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture and heat with stirring until the solid completely dissolves. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry on the funnel.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight to yield this compound as a white to off-white crystalline solid.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed by spectroscopic analysis and physical property measurement.

  • Yield: A typical yield for this reaction is in the range of 75-85%.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy (400 MHz, D₂O + NaOD):

    • δ ~7.8-8.0 (d, 1H, H6 of pyridine ring)

    • δ ~6.9-7.1 (d, 1H, H5 of pyridine ring)

    • δ ~6.8-6.9 (s, 1H, H3 of pyridine ring)

    • δ ~3.4-3.6 (t, 4H, piperazine CH₂ adjacent to pyridine)

    • δ ~2.9-3.1 (t, 4H, piperazine CH₂ distal to pyridine)

  • ¹³C NMR Spectroscopy (100 MHz, D₂O + NaOD):

    • δ ~170 (C=O)

    • δ ~160 (C2-pyridine)

    • δ ~150 (C6-pyridine)

    • δ ~145 (C4-pyridine)

    • δ ~110 (C5-pyridine)

    • δ ~108 (C3-pyridine)

    • δ ~50 (piperazine C adjacent to pyridine)

    • δ ~45 (piperazine C distal to pyridine)

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃N₃O₂ [M+H]⁺: 208.1086; Found: 208.1089.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By detailing the mechanistic rationale, safety considerations, and a step-by-step procedure, this guide serves as a valuable resource for researchers requiring access to this versatile chemical intermediate for applications in pharmaceutical and materials science.

References

  • Smolecule. (2023). This compound.
  • SD Fine-Chem. (n.d.). GHS Safety Data Sheet: Isonicotinic Acid.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • Achmem. (n.d.). This compound hydrochloride.
  • Fisher Scientific. (2010). Safety Data Sheet: Isonicotinic acid.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: Isonicotinic Acid.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-(Piperazin-1-yl)isonicotinic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For novel heterocyclic compounds such as 2-(Piperazin-1-yl)isonicotinic acid, a versatile building block in medicinal chemistry, achieving high purity is paramount. This molecule, possessing both a basic piperazine moiety and an acidic isonicotinic acid scaffold, presents unique purification challenges. The presence of unreacted starting materials, by-products, and other process-related impurities can significantly impact downstream applications, including biological screening and formulation development.

Recrystallization remains a powerful, scalable, and cost-effective technique for the purification of solid crystalline compounds. The principle is elegant in its simplicity: dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize out, leaving impurities behind in the mother liquor. The success of this technique hinges on the differential solubility of the target compound and its impurities in the chosen solvent system.

This comprehensive guide provides a detailed protocol for the purification of this compound by recrystallization. We will delve into the rationale behind solvent selection, provide a step-by-step methodology, and discuss analytical techniques for purity verification. This document is designed to equip researchers with the knowledge and tools to consistently obtain high-purity material, thereby accelerating the drug discovery and development process.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of this compound:

PropertyInferred CharacteristicsRationale
Molecular Formula C₁₀H₁₃N₃O₂-
Molecular Weight 207.23 g/mol -
Functional Groups Carboxylic Acid, Tertiary Amines (Piperazine)Amphoteric nature; can exist as a zwitterion.
Solubility Likely soluble in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., DMSO). Limited solubility in non-polar organic solvents. Solubility is expected to be pH-dependent.Presence of polar functional groups capable of hydrogen bonding. The basic piperazine and acidic carboxylic acid moieties will be ionized at different pH values, affecting solubility.
Melting Point Not definitively reported in public literature. Expected to be a relatively high-melting solid.The presence of strong intermolecular forces (hydrogen bonding, ionic interactions in zwitterionic form) suggests a high melting point.

Potential Impurity Profile:

The synthesis of this compound typically involves the reaction of a 2-halosubstituted isonicotinic acid with piperazine.[1] Based on this, common impurities may include:

  • Unreacted Starting Materials:

    • 2-Chloro- or 2-bromoisonicotinic acid

    • Piperazine

  • By-products:

    • Disubstituted piperazine derivatives (if an excess of the isonicotinic acid derivative is used)

    • Products of side reactions, such as decarboxylation products.

The Recrystallization Workflow: A Visual Guide

The process of recrystallization can be broken down into a series of logical steps, each critical for achieving high purity and yield.

Recrystallization_Workflow A Crude Product Analysis (e.g., HPLC, TLC) B Solvent Selection (Miscibility & Solubility Screening) A->B Inform C Dissolution (Minimum hot solvent) B->C Proceed D Hot Filtration (Remove insoluble impurities) C->D If needed E Crystallization (Slow cooling) C->E Directly if no insolubles D->E F Isolation (Vacuum filtration) E->F G Washing (Cold solvent) F->G H Drying (Vacuum oven) G->H I Purity & Yield Analysis (HPLC, Melting Point) H->I

Caption: A generalized workflow for the purification of this compound by recrystallization.

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of this compound. The choice of solvent is critical and may require some optimization based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture, Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Drying oven (vacuum)

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at its boiling point. Based on the properties of related compounds, an ethanol/water mixture is a promising starting point.

    • Rationale: The polar nature of the ethanol and water will facilitate the dissolution of the polar this compound at elevated temperatures. The precise ratio can be adjusted to optimize recovery and purity.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent system (e.g., start with a 9:1 ethanol:water mixture).

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration is required.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated filtration setup.

    • Rationale: This step must be performed quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield:

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before filtration.

  • Washing:

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Caution: Use a minimal amount of cold solvent for washing to avoid significant product loss.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Purity Assessment: Verifying Success

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for determining the purity of a compound and quantifying impurities. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B. A typical starting gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
Injection Volume 10 µL

2. Melting Point Analysis:

A sharp melting point range is indicative of a pure compound. The melting point of the recrystallized product should be compared to a reference standard if available. A broad melting range suggests the presence of impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any remaining impurities.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSolution
No crystals form on cooling Too much solvent was used; the compound is highly soluble even at low temperatures.Evaporate some of the solvent and allow it to cool again. Try a different solvent or solvent system.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Add more solvent. Try a lower-boiling solvent.
Low recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Ensure filtration apparatus is pre-heated for hot filtration.
Poor purity The chosen solvent does not effectively differentiate between the product and impurities; cooling was too rapid.Screen for a more selective solvent. Allow the solution to cool slowly.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting a suitable solvent system and controlling the cooling rate, researchers can significantly enhance the purity of their synthesized material. The protocol and guidelines presented in this application note provide a robust framework for achieving high-purity this compound, a critical step in the advancement of pharmaceutical research and development.

References

Sources

Application Note: A Robust Protocol for the Purification of 2-(Piperazin-1-yl)isonicotinic Acid Using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, optimized protocol for the purification of 2-(Piperazin-1-yl)isonicotinic acid, a key heterocyclic building block in pharmaceutical research and development. Due to its amphoteric and highly polar nature, this compound presents unique challenges for chromatographic separation. This document outlines a robust methodology using automated reverse-phase flash chromatography, detailing the scientific rationale behind the choice of stationary and mobile phases. The protocol is designed for researchers, chemists, and drug development professionals to achieve high purity and reproducible results, which are critical for downstream applications.

Introduction: The Purification Challenge

This compound is a valuable scaffold in medicinal chemistry, integrating a pyridine ring, a carboxylic acid, and a piperazine moiety.[1][2] The purity of this intermediate is paramount, as synthetic byproducts can interfere with subsequent reactions and compromise the biological activity and safety of final compounds.

The primary challenge in purifying this molecule lies in its physicochemical properties. It is a zwitterionic compound, possessing both a basic piperazine group (with typical pKa values around 9.7) and an acidic carboxylic acid group (the pKa of the parent isonicotinic acid is approximately 4.96).[3][4] This dual functionality leads to high polarity and complex retention behavior on standard chromatographic media. Basic nitrogen heterocycles often exhibit poor peak shapes and streaking on normal-phase silica due to strong interactions with acidic silanol groups.[5] Therefore, a specialized approach is required for effective separation.

Foundational Principles: Strategy for a Zwitterionic Molecule

A successful purification strategy is built upon a clear understanding of the analyte's interaction with the chromatographic system.

Selecting the Chromatography Mode: The Reverse-Phase Advantage

Given the high polarity of this compound, reverse-phase chromatography is the most effective technique.[6][7][8] This mode utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[9]

  • Why Not Normal-Phase? In normal-phase chromatography (polar stationary phase, non-polar mobile phase), the highly polar and basic nature of the analyte would lead to excessively strong, potentially irreversible, adsorption onto the silica surface, resulting in poor recovery and peak shape.[5]

  • Why Reverse-Phase Works: In reverse-phase, polar compounds like our target have weaker interactions with the hydrophobic stationary phase and elute earlier than non-polar impurities. This allows for effective separation based on hydrophobicity.[9][10]

Mobile Phase Optimization: The Critical Role of pH Control

For ionizable compounds, controlling the mobile phase pH is the most critical parameter for achieving reproducible retention and sharp, symmetrical peaks.[3]

  • The Problem at Neutral pH: At a neutral pH, the molecule exists as a zwitterion, with both a positive and negative charge. This can lead to minimal retention on a C18 column.

  • The Solution at Low pH: By adding an acidic modifier, such as formic acid (HCOOH) or trifluoroacetic acid (TFA), to the mobile phase, we can lower the pH to ~2.5-3.5.[11][12][13]

    • At this low pH, the carboxylic acid group is protonated (neutral charge), and the basic piperazine nitrogens are fully protonated (positive charge).

    • This protonation prevents the analyte from acting as a base and minimizes unwanted ionic interactions with residual silanol groups on the stationary phase, which is a common cause of peak tailing.[3]

    • The overall molecule becomes a less polar cation, allowing for predictable retention and elution based on the hydrophobic backbone of the molecule. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS) if used for fraction analysis.[12][14]

Detailed Experimental Protocol

This protocol is optimized for an automated flash chromatography system with UV detection.

Materials & Reagents
ItemSpecification
Crude Sample This compound
Stationary Phase High-performance C18-bonded silica flash column
Mobile Phase A Deionized Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Sample Loading Solvent Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of DMSO and Mobile Phase A
Purification Workflow Diagram

Caption: Automated reverse-phase flash chromatography workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude material in the minimum volume of the loading solvent required for complete solubilization. Expert Insight: Minimizing the loading volume, especially of strong solvents like DMSO, is crucial for achieving sharp peaks and good resolution. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • System Setup and Equilibration:

    • Install the appropriate C18 flash column. A good starting point for column size is a 40:1 to 80:1 ratio of stationary phase mass to crude sample mass.

    • Prime the system pumps with Mobile Phases A and B.

    • Equilibrate the column with 3-5 column volumes (CV) of the starting mobile phase conditions (95% A / 5% B) until the UV baseline is stable.

  • Chromatography Run:

    • Inject or load the sample onto the equilibrated column.

    • Begin the elution program using the gradient profile below. Monitor the eluate at 254 nm and 280 nm, characteristic absorption wavelengths for pyridine-containing compounds.

    • Set the fraction collector to trigger based on UV signal slope and/or threshold to ensure capture of all eluting peaks.

Recommended Gradient Profile

This is a robust starting gradient that can be optimized based on the impurity profile observed in a preliminary analytical run.

Time (min)Column Volumes (CV)% Mobile Phase B (ACN + 0.1% FA)Purpose
0.00.05%Sample Loading
2.02.05%Isocratic Hold
17.015.060%Separation
19.02.095%Column Wash
22.03.05%Re-equilibration

Data Analysis and Product Isolation

  • Fraction Analysis: Analyze the collected fractions containing UV-active peaks via thin-layer chromatography (C18 plates) or, for higher confidence, LC-MS to confirm the molecular weight and purity of the target compound.

  • Pooling and Solvent Removal: Combine the pure fractions. Remove the acetonitrile and the majority of the water using a rotary evaporator.

  • Final Isolation: The remaining aqueous solution contains the formate salt of the product. This can be lyophilized (freeze-dried) to yield a fluffy, easy-to-handle solid. Alternatively, if the free base is required, further acid/base workup would be necessary, though this can be complex. Dry the final product under high vacuum.

Troubleshooting Guide

IssueCommon Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Insufficient mobile phase acidity; secondary interactions with silica.[3]Ensure 0.1% formic acid is in both mobile phases. Consider using 0.1% TFA for very basic compounds, as it is a stronger acid.[14] Use a high-quality, end-capped C18 column.
Product Elutes in Void Volume The compound is too polar for the conditions; insufficient retention.Start with 100% aqueous mobile phase (0% B) for the first few column volumes. If retention is still poor, an alternative like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[15][16]
Poor Separation/Co-elution The gradient is too steep; insufficient resolution.Decrease the slope of the gradient during the elution window of the target compound (e.g., extend the 5% to 60% B segment over more column volumes). Consider switching the organic modifier to methanol, which can alter selectivity for polar compounds.[6]
Low Product Recovery Irreversible adsorption on the column; product precipitation on the column.Ensure the sample is fully dissolved before loading. Pre-treating the column with a strong acid wash (if compatible) can sometimes help. Check the solubility of the compound in the mobile phase throughout the gradient range.

References

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • Santai Technologies, Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
  • Jiang, Z. (2006). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Ruta, J., et al. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Rocío-Bautista, P., et al. (2019). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Shishkina, G. V., & Shtykov, S. N. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography?. Retrieved from [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. Retrieved from [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • ChemBK. (n.d.). This compound Shanghai Macklin Biochemical Co., Ltd. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 2-(Piperazin-1-yl)isonicotinic Acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linker for Advanced MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical functionality of the resulting framework.

This guide focuses on the application of 2-(Piperazin-1-yl)isonicotinic acid as a versatile building block in MOF synthesis. This linker is of particular interest due to its unique combination of functional groups: a pyridine ring for coordination and potential catalytic activity, a carboxylic acid for strong bonding to metal centers, and a piperazine moiety. The piperazine group offers several advantages:

  • Post-Synthetic Modification (PSM): The secondary amine on the piperazine ring serves as a reactive handle for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been assembled.[2]

  • Enhanced Gas Sorption: The presence of the nitrogen-rich piperazine group can create favorable interaction sites for gas molecules like CO₂, potentially increasing adsorption capacity and selectivity.

  • Drug Delivery Vector: The piperazine motif is a common scaffold in many pharmaceuticals, making MOFs derived from this linker potentially biocompatible and suitable for drug delivery applications.[3]

  • Structural Flexibility: The non-planar, flexible nature of the piperazine ring can lead to the formation of novel and complex network topologies, including entangled frameworks.

This document provides a comprehensive overview of the design principles, a detailed protocol for a representative solvothermal synthesis, characterization methods, and potential applications of MOFs synthesized with this compound.

Design Principles and Coordination Chemistry

The this compound ligand offers multiple coordination sites: the nitrogen atom of the pyridine ring, the carboxylate oxygen atoms, and the nitrogen atoms of the piperazine ring. The final structure of the MOF will depend on the choice of metal ion, the reaction conditions, and the preferred coordination geometry of the metal center.

Typically, the carboxylate group will chelate or bridge metal ions, forming the primary structural linkages. The pyridine nitrogen can also coordinate to the metal, leading to a higher connectivity of the linker. The piperazine nitrogens may or may not directly coordinate to the metal center during the initial synthesis, but they provide a site for subsequent functionalization.

For example, in combination with divalent metal ions that favor octahedral coordination, such as Zn(II) or Cu(II), one can anticipate the formation of three-dimensional frameworks where the carboxylate and pyridine moieties participate in building the primary structure, leaving the piperazine group available for further reactions.

Representative Solvothermal Synthesis Protocol

The following is a detailed, step-by-step methodology for the synthesis of a hypothetical MOF, designated here as GML-Pip-1-Zn , using this compound and zinc nitrate. This protocol is based on established solvothermal synthesis methods for related MOFs.[4]

Materials and Equipment:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • 20 mL Scintillation Vials

  • Analytical Balance

  • Ultrasonication Bath

  • Programmable Laboratory Oven

  • Centrifuge

  • Fume Hood

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 41.4 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a single 20 mL scintillation vial.

    • Tightly cap the vial. It is crucial to ensure a good seal to maintain pressure during heating.

    • Place the vial in an ultrasonication bath for 15 minutes to ensure a homogeneous mixture.[4]

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable laboratory oven.

    • Heat the oven to 100 °C at a rate of 5 °C/min.

    • Maintain the temperature at 100 °C for 48 hours.[4]

    • After the reaction is complete, cool the oven down to room temperature at a rate of 5 °C/min. Crystalline product should be visible at the bottom of the vial.

  • Product Isolation and Washing:

    • Carefully decant the mother liquor from the vial.

    • Add 10 mL of fresh DMF to the vial and gently agitate to wash the crystalline product. Let the crystals soak for at least 24 hours to remove unreacted starting materials trapped within the pores.[4]

    • Decant the DMF and repeat the washing step two more times with fresh DMF.

    • After the final DMF wash, decant the solvent and add 10 mL of ethanol.

    • Centrifuge the mixture to collect the solid product.

    • Decant the ethanol and repeat the ethanol wash two more times.

  • Activation:

    • After the final wash, decant the ethanol and place the vial with the wet product in a vacuum oven.

    • Heat at 80 °C under vacuum for 12 hours to remove the solvent molecules from the pores of the MOF. The resulting activated MOF is ready for characterization and further use.

Rationale behind Experimental Choices:

  • Solvent (DMF): DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.

  • Temperature (100 °C): This temperature is typically sufficient to promote the deprotonation of the carboxylic acid and the formation of the metal-ligand coordination bonds without decomposing the organic linker.

  • Time (48 hours): This reaction time allows for the slow crystal growth necessary to obtain a well-ordered, crystalline product.

  • Washing Procedure: The extensive washing with DMF and then solvent exchange with a more volatile solvent like ethanol is crucial for removing unreacted precursors and preparing the MOF for activation.

  • Activation: The removal of solvent molecules from the pores is essential to make the internal surface area accessible for applications like gas adsorption.

Characterization of the Synthesized MOF

A thorough characterization is necessary to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome for GML-Pip-1-Zn
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to a simulated pattern if single-crystal X-ray diffraction data is available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing an initial weight loss corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the organic linker within the framework and to study the coordination environment of the carboxylate group.The FT-IR spectrum should show the characteristic vibrational bands of the piperazine and pyridine rings. The stretching frequency of the carboxylate group will be shifted compared to the free ligand, indicating its coordination to the zinc centers.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF.SEM images will reveal the shape and size distribution of the MOF crystals.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore volume of the activated MOF.An adsorption isotherm characteristic of a porous material (typically Type I for microporous MOFs). This data is used to calculate the specific surface area and pore volume.

Standard Operating Procedure for PXRD:

A standard procedure for PXRD analysis involves grinding a small amount of the activated MOF into a fine powder and mounting it on a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.[5]

Workflow and Logical Relationships

The synthesis and characterization of a MOF using this compound follows a logical progression.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Ligand & Metal Salt Dissolution B Solvothermal Reaction A->B C Isolation & Washing B->C D Activation C->D E PXRD (Crystallinity) D->E Characterize Activated MOF F TGA (Thermal Stability) D->F Characterize Activated MOF G FT-IR (Functional Groups) D->G Characterize Activated MOF H SEM (Morphology) D->H Characterize Activated MOF I Gas Adsorption (Porosity) D->I Characterize Activated MOF K Catalysis D->K Accessible Metal Sites L Drug Delivery D->L Biocompatible Moiety M Post-Synthetic Modification D->M Reactive Piperazine J Gas Storage/Separation I->J High Surface Area

Caption: Workflow from synthesis to application of piperazine-functionalized MOFs.

Potential Applications and Future Directions

MOFs synthesized from this compound hold significant promise in several fields.

Gas Storage and Separation: The incorporation of the piperazine group can enhance the affinity of the MOF for CO₂ over other gases like N₂ or CH₄, making these materials promising for carbon capture applications. For instance, a piperazine-functionalized MOF, NJU-Bai 19, has demonstrated a high methane storage capacity.[6]

Drug Delivery: The piperazine moiety is a key component in many drug molecules.[3] This structural similarity could enhance the loading and controlled release of piperazine-containing drugs from the MOF pores. The biocompatibility of zinc-based MOFs further supports their potential in this area.

Heterogeneous Catalysis: The accessible metal centers and the basic nitrogen sites on the piperazine and pyridine rings can act as catalytic centers for various organic transformations.

Post-Synthetic Modification (PSM): The secondary amine of the piperazine group is a prime target for PSM. This allows for the covalent attachment of a wide range of functional molecules, such as catalytic species, fluorescent tags, or drug molecules, further expanding the functionality of the MOF.[2]

Conclusion

This compound is a highly promising organic linker for the synthesis of functional MOFs. Its unique combination of a robust coordinating backbone with a reactive piperazine moiety opens up a wide range of possibilities for creating advanced materials with tailored properties. The provided protocol serves as a starting point for the exploration of this exciting class of MOFs, and the detailed characterization and application notes are intended to guide researchers in their endeavors to develop novel materials for a sustainable future.

References

  • Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (n.d.). Royal Society of Chemistry. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2015/ta/c5ta02 модификация/unauth]([Link] модификация/unauth)

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Operating Procedure for X-Ray Diffraction. (n.d.). Retrieved from [Link]

  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid. (2019). ResearchGate. Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (n.d.). MDPI. Retrieved from [Link]

  • Post-Synthetic Modification of Metal-Organic Frameworks Bearing Phenazine Radical Cations for aza-Diels-Alder Reactions. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Two new Metal-Organic Frameworks: Synthesis, Characterization, Gas Adsorption and Simulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (n.d.). ResearchGate. Retrieved from [Link]

  • Operating Procedure for X-Ray Diffraction. (n.d.). Retrieved from [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (n.d.). ACS Publications. Retrieved from [Link]

Sources

enzyme inhibition assay using 2-(Piperazin-1-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for Characterizing Enzyme Inhibition by 2-(Piperazin-1-yl)isonicotinic Acid

Abstract

This compound is a heterocyclic compound featuring a piperazine ring, a common scaffold in pharmacologically active molecules known to target enzymes.[1] Its structural similarity to other bioactive isonicotinic acid derivatives suggests its potential as an enzyme inhibitor, making it a person of interest for drug discovery and biochemical research.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret enzyme inhibition assays using this compound. We will detail the foundational principles of enzyme kinetics, provide step-by-step protocols for determining the half-maximal inhibitory concentration (IC50) and the mechanism of action (MOA), and offer guidance on data analysis and interpretation. The protocols described herein are designed as a self-validating system, emphasizing the rationale behind each experimental step to ensure robust and reproducible results.[3]

Scientific Principles of Enzyme Inhibition

Understanding how a compound inhibits an enzyme is crucial for drug development. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, are the focus of this guide and are typically categorized into four main types.[4] The specific mechanism dictates how the inhibitor's potency is affected by substrate concentration, a key physiological consideration.[5]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. In pure non-competitive inhibition, the inhibitor has equal affinity for the free enzyme and the enzyme-substrate complex.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This is a common form of inhibition that combines features of competitive and non-competitive inhibition.

G cluster_0 Modes of Reversible Enzyme Inhibition E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI EI Inhibited Complex E->EI +I E->EI +I S {S | Substrate} S->E ES->E k-1 EP E + P Enzyme + Product ES->EP k_cat ESI ESI Inhibited Complex ES->ESI +I ES->ESI +I I_comp {I | Competitive} I_comp->E I_noncomp {I | Non-competitive} I_noncomp->E I_noncomp->ES I_uncomp {I | Uncompetitive} I_uncomp->ES EI->E Ki ESI->ES Ki' ESI->ES Ki'

Caption: Modes of reversible enzyme inhibition.

Assay Development and Optimization: The Self-Validating System

Before assessing an inhibitor, the enzymatic assay itself must be robust. This involves optimizing several parameters to ensure the reaction is in a steady state and that the observed signal is directly proportional to enzyme activity.

Key Optimization Steps:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a strong signal well above background but remains within the linear range of the detection instrument. The goal is to use the lowest possible enzyme concentration, as the IC50 of a potent inhibitor can be dependent on it.[6]

  • Time Course Linearity: Confirm that the reaction rate is linear over the chosen measurement period. This ensures you are measuring the initial velocity (V₀), a core assumption of Michaelis-Menten kinetics.[7] Artifacts can arise if the detection method ceases to respond linearly to increasing product concentrations.[7]

  • Substrate Kₘ Determination: Determine the Michaelis constant (Kₘ), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For identifying competitive inhibitors, it is crucial to run the assay with the substrate concentration at or below its Kₘ value.[8]

  • Solvent Tolerance: Assess the enzyme's tolerance to the solvent used to dissolve this compound (e.g., DMSO). High solvent concentrations can denature the enzyme and interfere with the assay.

Protocol 1: IC₅₀ Determination of this compound

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

A. Materials and Reagents

  • Purified target enzyme

  • Enzyme-specific substrate (e.g., a colorimetric or fluorogenic substrate)

  • This compound (Test Compound)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Solvent (e.g., DMSO)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader

B. Experimental Workflow

G prep 1. Prepare Reagents - Serial dilution of Inhibitor - Enzyme and Substrate solutions plate 2. Plate Setup - Add Assay Buffer - Add Inhibitor dilutions - Add Controls prep->plate enzyme_add 3. Add Enzyme Initiate Enzyme-Inhibitor Binding plate->enzyme_add preincubate 4. Pre-incubate Allow for binding equilibrium (e.g., 15-30 min at RT) enzyme_add->preincubate substrate_add 5. Initiate Reaction Add Substrate to all wells preincubate->substrate_add read 6. Kinetic Measurement Read plate at intervals (e.g., every 60s for 10 min) substrate_add->read analyze 7. Data Analysis - Calculate V₀ - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC₅₀ read->analyze

Caption: General workflow for IC₅₀ determination.

C. Step-by-Step Procedure

  • Prepare Inhibitor Stock: Dissolve this compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM) down to the nanomolar range.[8]

  • Plate Layout: Design the 96-well plate layout. Include wells for:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and solvent only.

    • 0% Activity Control (Blank): Contains buffer, substrate, and solvent (no enzyme).

    • Test Compound Wells: Contains enzyme, substrate, and varying concentrations of this compound.

    • Positive Control Wells: Contains enzyme, substrate, and the known inhibitor.

Well Content Buffer Inhibitor/Solvent Enzyme Substrate
Blank 90 µL5 µL (Solvent)0 µL10 µL
100% Activity 85 µL5 µL (Solvent)5 µL10 µL
Test Compound 85 µL5 µL (Inhibitor Dilution)5 µL10 µL
Positive Control 85 µL5 µL (Control Inhibitor)5 µL10 µL
Table 1: Example 96-well plate setup for a 115 µL final reaction volume. Volumes should be optimized for the specific assay.
  • Assay Execution: a. Add assay buffer to all wells. b. Add the appropriate volume of the serially diluted this compound, solvent, or positive control inhibitor to the designated wells. c. Add the optimized concentration of the enzyme to all wells except the blank. d. Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[4] e. Initiate the reaction by adding the substrate to all wells. f. Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) at regular intervals for a pre-determined linear time period.

D. Data Analysis

  • Calculate Initial Velocity (V₀): For each well, plot the signal (e.g., absorbance) versus time. The slope of the linear portion of this curve represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[Inhibitor] (µM) V₀ (RFU/min) % Inhibition
0 (Control)5000.0
0.014804.0
0.034559.0
0.139022.0
0.326048.0
112575.0
36088.0
103593.0
302595.0
1002595.0
Table 2: Representative data for IC₅₀ calculation. (V₀_blank assumed to be 0).

Protocol 2: Mechanism of Action (MOA) Studies

Once the IC₅₀ is established, the next step is to determine how the compound inhibits the enzyme. This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[5]

A. Step-by-Step Procedure

  • Experimental Design: This experiment uses a matrix format. You will test a range of substrate concentrations against several fixed concentrations of this compound.

    • Inhibitor Concentrations: Choose 3-4 fixed concentrations around the IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Substrate Concentrations: For each inhibitor concentration, use a range of at least 5-7 substrate concentrations spanning from below to above the Kₘ (e.g., 0.2x Kₘ to 5x Kₘ).[5]

  • Assay Execution: Perform the enzyme inhibition assay as described in Protocol 1, but for each combination of substrate and inhibitor concentration in your matrix.

  • Data Collection: Determine the initial velocity (V₀) for every combination.

B. Data Analysis and Interpretation

The most common method for visualizing MOA data is the Lineweaver-Burk plot , which is a double reciprocal plot of 1/V₀ versus 1/[S].

  • Calculate Reciprocals: For each data point, calculate 1/V₀ and 1/[S].

  • Plot the Data: Create a separate plot for each fixed inhibitor concentration, plotting 1/V₀ (y-axis) versus 1/[S] (x-axis).

  • Interpret the Plot: The pattern of the lines indicates the mechanism of inhibition.

Inhibition Type Lineweaver-Burk Plot Appearance Effect on Kₘ Effect on Vₘₐₓ
Competitive Lines intersect on the y-axisIncreasesUnchanged
Non-competitive Lines intersect on the x-axisUnchangedDecreases
Uncompetitive Lines are parallelDecreasesDecreases
Mixed Lines intersect in the upper-left quadrantIncreases or DecreasesDecreases
Table 3: Interpretation of Lineweaver-Burk plots for determining the mechanism of inhibition.[4]

Troubleshooting

  • High Data Variability: Ensure accurate pipetting, proper mixing, and temperature control. Check for compound precipitation at high concentrations.

  • No Inhibition Observed: The compound may not inhibit the target enzyme, or the concentrations tested may be too low. Verify compound integrity and concentration.

  • Irreproducible IC₅₀ Values: This can be due to variations in enzyme activity between batches, reagent instability, or changes in assay conditions (e.g., incubation time, temperature). Always run controls.[3]

Conclusion

This application note provides a robust and scientifically grounded methodology for characterizing the inhibitory effects of this compound on a target enzyme. By first optimizing the assay conditions and then systematically determining the IC₅₀ and mechanism of action, researchers can generate reliable and reproducible data. This framework is essential for advancing the study of potential therapeutic compounds and understanding their biochemical interactions.

References

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Tipton, K. F., & Langley, D. B. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(21), 3963. [Link]

  • Lister, A., & Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ingerman, L. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Seyed, M. A. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link]

  • Seyfried, J., & Wanner, K. T. (2012). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 55(16), 7064-7075. [Link]

  • Piatkowska-Chabuda, E. et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 279-290. [Link]

  • Teodori, E. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]

  • Yurttaş, L. et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 843-850. [Link]

  • Kar, S. S. et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1346-1364. [Link]

Sources

Application Note: Strategies and Protocols for Single Crystal Growth of 2-(Piperazin-1-yl)isonicotinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperazin-1-yl)isonicotinic acid (2-PIA) is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry and drug development.[1] As a tridentate ligand, it serves as a crucial building block for creating a wide array of metal-organic frameworks (MOFs) and discrete metal complexes.[1] These complexes are of paramount importance, with applications ranging from novel pharmaceuticals to advanced materials like catalysts and porous solids for gas storage.[1][2]

The precise three-dimensional arrangement of atoms within these complexes dictates their physical, chemical, and biological properties. Therefore, unambiguous structural elucidation is a prerequisite for understanding their function and for rational design in drug development and materials science. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing the most detailed and accurate structural information.[3] However, the success of SC-XRD is entirely contingent on the availability of high-quality single crystals.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for growing single crystals of 2-PIA complexes. It moves beyond simple step-by-step instructions to explain the underlying principles and the causality behind experimental choices, empowering the researcher to troubleshoot and optimize their crystallization experiments.

Section 1: Foundational Principles of Crystallization

The formation of a crystal from a solution is a thermodynamically driven process of self-assembly. The fundamental requirement for crystallization is achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[4] Once this thermodynamically unstable state is reached, solute molecules can begin to organize into a structured, crystalline lattice. The key is to approach and maintain this state in a slow, controlled manner to allow for the growth of a single, well-ordered crystal rather than a mass of amorphous precipitate or microcrystals.

Several factors critically influence this delicate process:

  • Solvent System: The choice of solvent is arguably the most critical parameter. An ideal solvent will dissolve the 2-PIA complex moderately. Highly soluble compounds may require very slow evaporation or the use of an anti-solvent to induce crystallization.[5] Consider the solvent's polarity, its ability to form hydrogen bonds, and its volatility.[6] A common strategy is to use a binary solvent system: a "good" solvent in which the complex is soluble, and a miscible "anti-solvent" in which it is insoluble.

  • pH: 2-PIA has both an acidic carboxylic acid group and basic piperazine nitrogen atoms. The pH of the solution will determine the protonation state of the ligand, which in turn dramatically affects its solubility and its coordination mode with the metal center. Experimenting with pH is crucial and can be the key to successful crystallization.[6]

  • Temperature: Temperature directly impacts the solubility of the complex. For most compounds, solubility increases with temperature. Therefore, slowly cooling a saturated solution is a classic method to achieve supersaturation.[4] Conversely, performing evaporative techniques at lower temperatures (e.g., in a refrigerator) can slow down the process, often leading to higher quality crystals.[6]

  • Purity: The purity of the synthesized 2-PIA complex cannot be overstated. Impurities can act as nucleation inhibitors or become incorporated into the growing crystal lattice, resulting in defects and poor diffraction quality.[5] Always use a purified complex for crystallization attempts.

  • Stoichiometry: The molar ratio of the 2-PIA ligand to the metal salt during the initial synthesis of the complex is a critical variable that defines the resulting coordination compound. This ratio should be carefully controlled.

Section 2: Pre-Crystallization Workflow: Synthesis and Purification

Before any crystallization can be attempted, the target metal complex must be synthesized and purified. The general approach involves reacting the 2-PIA ligand with a suitable metal salt in a solvent.

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation Phase cluster_2 Crystallization Phase Ligand 2-PIA Ligand Reaction Reaction Vessel (Stirring, Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., CoCl₂, Zn(NO₃)₂) MetalSalt->Reaction Solvent1 Solvent (e.g., Methanol) Solvent1->Reaction Filtration Filtration / Centrifugation Reaction->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying PureComplex Pure Complex Powder Drying->PureComplex Crystallization Crystallization Setup (See Protocols) PureComplex->Crystallization Harvesting Crystal Harvesting Crystallization->Harvesting Analysis Single Crystal XRD Harvesting->Analysis

Caption: Overall workflow from synthesis to analysis.

Protocol 1: General Synthesis of a Metal-[2-PIA] Complex

This protocol provides a general method for synthesizing a Co(II) complex, which can be adapted for other transition metals like Zn(II), Cu(II), or Fe(III).

  • Ligand Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., methanol or ethanol). Stir until fully dissolved.

  • Metal Salt Addition: In a separate flask, dissolve 0.5 to 1 molar equivalent of the desired metal salt (e.g., CoCl₂·6H₂O) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring. A color change or the formation of a precipitate often indicates complex formation.[7]

  • Reflux (Optional): To ensure the reaction goes to completion, the mixture can be gently refluxed for 2-4 hours.[7]

  • Isolation: After cooling the reaction mixture to room temperature, collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid several times with small portions of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex powder in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

Section 3: Crystallization Methodologies and Protocols

No single method guarantees success; a systematic screening of different techniques and conditions is essential.

Method 1: Slow Solvent Evaporation

This is the most straightforward crystallization technique. It is particularly effective for compounds that are highly soluble and require a significant increase in concentration to become supersaturated.[5]

  • Principle: A solution of the complex is prepared, and the solvent is allowed to evaporate slowly over several days. As the solvent volume decreases, the concentration of the complex increases, eventually reaching supersaturation and initiating crystal growth.[6][8]

Protocol 2: Slow Evaporation Technique
  • Prepare Solution: Dissolve the purified complex powder in a "good" solvent (e.g., methanol, ethanol, or a mixture like chloroform/methanol) to create a clear, near-saturated solution.

  • Filter: Filter the solution through a syringe filter (0.22 µm) into a clean, small crystallization vessel (e.g., a 2-4 mL vial). This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Setup: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.

  • Incubate: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a cupboard) at a constant temperature.[6]

  • Monitor: Check the vial periodically over several days to weeks for the appearance of crystals. Do not disturb the vial.[5]

Problem EncounteredCausality & ExplanationSuggested Solution
Amorphous Precipitate The solution became supersaturated too quickly, leading to rapid, uncontrolled nucleation.Slow the evaporation rate (fewer/smaller holes, lower temperature). Use a more dilute starting solution.
Oiling Out The complex has high solubility in the chosen solvent, and instead of crystallizing, it separates as a liquid phase.Try a different solvent in which the complex is less soluble. Alternatively, use the vapor diffusion method with an anti-solvent.
No Crystals Form The solution never reached supersaturation, or nucleation is kinetically hindered.Allow more solvent to evaporate. Try scratching the inside of the vial with a needle to create a nucleation site. Add a tiny seed crystal if available.
Many Tiny Crystals Too many nucleation events occurred simultaneously.Use a more dilute starting solution. Ensure the crystallization vessel is impeccably clean.

Table 1: Troubleshooting Common Issues in Slow Evaporation Crystallization.

Method 2: Vapor Diffusion

Vapor diffusion is a powerful and highly controlled method, often considered the best approach for obtaining high-quality crystals, especially when only small amounts of the complex are available.[6] The two most common setups are "hanging drop" and "sitting drop".

  • Principle: A small drop containing the dissolved complex and a low concentration of precipitant is sealed in a chamber with a much larger reservoir containing a higher concentration of the precipitant. Over time, water vapor leaves the drop and moves to the reservoir to equilibrate the system. This slowly increases the concentration of both the complex and the precipitant within the drop, guiding it gently towards supersaturation.[9][10]

G cluster_0 Hanging Drop Setup Reservoir Reservoir Solution (High Precipitant Conc.) Coverslip Coverslip Drop Drop: Complex + Low Precipitant Conc. Drop->Reservoir H₂O Vapor Vapor Vapor Diffusion (H₂O moves from Drop to Reservoir)

Caption: Principle of Hanging Drop Vapor Diffusion.

Protocol 3: Hanging Drop Vapor Diffusion
  • Prepare Reservoir: Pipette 500-1000 µL of the reservoir solution (e.g., a specific buffer, salt, or anti-solvent solution) into the well of a crystallization plate (e.g., a VDX plate).[11]

  • Prepare the Drop: On a clean, siliconized glass coverslip, mix 1-2 µL of the purified complex solution with 1-2 µL of the reservoir solution.[9]

  • Seal the Well: Invert the coverslip and place it over the well, ensuring the drop is suspended above the reservoir. The grease on the plate will create an airtight seal.

  • Incubate & Monitor: Place the plate in a constant-temperature, vibration-free environment and monitor for crystal growth over time.

ParameterRecommended Starting Conditions for Screening
Good Solvents Methanol, Ethanol, Dimethylformamide (DMF), Acetonitrile
Anti-Solvents (Precipitants) Isopropanol, Diethyl ether, Hexane, Toluene
Complex Concentration 5 - 20 mg/mL
Temperature 4 °C, 18 °C, 25 °C
Additives (Optional) Small amounts of co-formers or molecules that can stabilize the crystal lattice through hydrogen bonding.

Table 2: Starting Conditions for Vapor Diffusion Screening.

Method 3: Hydrothermal Synthesis

This technique is particularly well-suited for the synthesis of robust, highly crystalline Metal-Organic Frameworks (MOFs).[12]

  • Principle: The reaction and crystallization are carried out in a sealed vessel (e.g., a Teflon-lined steel autoclave) at temperatures above the solvent's boiling point. The resulting high pressure and temperature facilitate the dissolution of intermediates and promote the formation of thermodynamically stable, often highly porous, crystalline structures.[13]

Protocol 4: Hydrothermal Synthesis of a [Metal-2-PIA] MOF
  • Prepare Reaction Mixture: In a Teflon liner, combine the 2-PIA ligand, a metal salt (e.g., Zn(NO₃)₂·6H₂O), and a solvent system, typically a mixture of DMF and water.[14]

  • Seal Autoclave: Place the Teflon liner inside its steel autoclave and seal it tightly.

  • Heating Program: Place the autoclave in a programmable oven. Heat it to a target temperature (e.g., 80 - 150 °C) over several hours.

  • Hold & Cool: Hold the autoclave at the target temperature for 24-72 hours. Then, cool it down very slowly (e.g., over 24 hours) to room temperature. The slow cooling is critical for the growth of large single crystals.

  • Harvesting: Open the autoclave carefully, collect the crystals, wash them with a solvent like DMF, and dry them in air.

Section 4: Crystal Handling and Characterization

Once crystals have formed, they must be handled with care.

  • Harvesting: Use a small nylon loop or a fine pipette to carefully remove a crystal from the mother liquor. Wicking away excess solvent with the edge of a paper towel may be necessary.

  • Mounting: The crystal is then typically mounted on a glass fiber or in a cryo-loop for analysis.

  • Characterization: A preliminary assessment of crystal quality (e.g., sharp edges, lack of cracks) can be done using a light microscope. The definitive analysis is performed using Single-Crystal X-ray Diffraction (SC-XRD) , which provides the precise atomic coordinates and reveals the detailed three-dimensional structure of the 2-PIA complex.[3][15]

Conclusion

The successful growth of single crystals of this compound complexes is a multifaceted process that requires patience and a systematic approach. There is no universal protocol; success often lies in the careful screening of parameters such as solvent, temperature, pH, and crystallization method. By understanding the fundamental principles of crystallization and methodically applying the protocols outlined in this guide—from slow evaporation and vapor diffusion to hydrothermal synthesis—researchers can significantly increase their chances of obtaining high-quality single crystals. These crystals are the gateway to definitive structural analysis, which is indispensable for advancing the fields of rational drug design and materials science.

References

  • Smolecule. (2023, August 15). This compound.
  • National Institutes of Health (NIH). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • ResearchGate. (2024, August 5). Growth and characterization of piperazine oxalic acid monochloride semiorganic NLO single crystals.
  • EPFL. Guide for crystallization.
  • Nassar, H. et al. (2023, December 10). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. ResearchGate.
  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
  • MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Google Patents. Process for preparation of isonicotinic acid derivatives.
  • ResearchGate. (2023, July 4). Hydrothermal synthesis of metal-organic frameworks.
  • National Institutes of Health (NIH). (2024, June 27). Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. PMC.
  • ACS Publications. Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand.
  • Jove. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube.
  • Royal Society of Chemistry. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions.
  • ResearchGate. (2018, April 11). SYNTHESIS, GROWTH AND CHARACTERIZATION OF PIPERAZINIUM p-AMINOBENZOATE AND PIPERAZINIUM p-CHLOROBENZOATE NONLINEAR OPTICAL SINGLE CRYSTALS.
  • ResearchGate. (2024, August 7). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine.
  • ResearchGate. (2024, August 6). Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands.
  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips.
  • Royal Society of Chemistry. (2014, June 27). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews.
  • Reddit. (2025, June 9). Guides for crystallization, particularly of inorganic complexes. r/Chempros.
  • National Institutes of Health (NIH). (2016, February 16). Crystallization of Membrane Proteins by Vapor Diffusion. PMC.
  • National Institutes of Health (NIH). Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. PMC.
  • ResearchGate. Synthesis and Characterization of Some Nicotinic Acid Complexes.
  • National Institutes of Health (NIH). (2016, July 5). Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. PubMed.
  • Bitesize Bio. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube.
  • ResearchGate. (2021, June 22). Synthesis, Characterization, Kinetic and Thermodynamic Studies of Co (II) and Zn (II) Complexes of Nicotinic Acid Hydrazide.
  • BLDpharm. 2-(4-(2-Hydroxyethyl)piperazin-1-yl)isonicotinic acid.

Sources

analytical methods for characterizing 2-(Piperazin-1-yl)isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Characterization of 2-(Piperazin-1-yl)isonicotinic Acid Derivatives

Introduction: The Chemical and Pharmaceutical Significance

Nitrogen-containing heterocycles are foundational scaffolds in modern medicine, with 59% of unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system.[1] Within this vast chemical space, structures incorporating piperazine and pyridine rings are particularly prominent.[1][2] The this compound framework combines the pharmacophoric features of a piperazine, a common element in CNS-active and antiviral agents, with an isonicotinic acid moiety, a structure reminiscent of the anti-tubercular drug isoniazid.[3][4] Derivatives of this core structure are of significant interest in drug discovery programs targeting a wide array of diseases.

The journey from synthesis to a viable drug candidate is underpinned by rigorous analytical characterization. Establishing the identity, purity, and stability of these derivatives is not merely a procedural step but a fundamental requirement for ensuring reproducible pharmacological data and meeting regulatory standards. This guide provides a detailed framework of analytical methods tailored for the comprehensive characterization of this important class of molecules, grounded in established scientific principles and regulatory expectations.

The Integrated Analytical Workflow

A robust characterization strategy is multi-faceted, employing a suite of orthogonal techniques to build a complete profile of the synthesized derivative. Each method provides a unique piece of the puzzle, and their combined data provide a high degree of confidence in the final structural assignment and purity assessment. The logical flow of this process ensures that structural identity is confirmed before quantitative properties like purity and concentration are determined.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity and Quantitative Analysis cluster_2 Phase 3: Method Validation & Application NMR NMR Spectroscopy ('H, '³C, 2D) Primary Structure & Isomerism HPLC HPLC-UV/DAD Purity, Impurity Profile & Assay NMR->HPLC MS Mass Spectrometry (LC-MS, HRMS) Molecular Weight & Fragmentation MS->HPLC IR FTIR Spectroscopy Functional Group Identity IR->HPLC EA Elemental Analysis (%C, %H, %N) Empirical Formula Confirmation HPLC->EA MV Method Validation (ICH Q2(R1)) Accuracy, Precision, Linearity HPLC->MV For QC/Assay final Fully Characterized Compound HPLC->final EA->final start Synthesized Derivative start->NMR Identity Confirmation start->MS Identity Confirmation start->IR Identity Confirmation start->HPLC Purity Assessment

Caption: Integrated workflow for the characterization of novel compounds.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

HPLC is the primary technique for determining the purity of this compound derivatives and for quantifying them in assay procedures. A reversed-phase method is typically the most effective approach.

Expertise & Rationale: The combination of the polar isonicotinic acid and the basic piperazine ring gives these molecules significant polarity and a propensity to interact with silica surfaces. Therefore, a reversed-phase column (e.g., C18) is ideal. The use of a buffered mobile phase (e.g., with formic acid or phosphate buffer) is critical to control the ionization state of both the carboxylic acid and the piperazine nitrogens, ensuring sharp, symmetrical, and reproducible peaks.[5] UV detection is highly suitable as the pyridine ring of the isonicotinic acid moiety provides a strong chromophore.[6]

Protocol 1: Reversed-Phase HPLC Method for Purity Determination
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the derivative in a suitable solvent (e.g., 50:50 acetonitrile:water or methanol) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation & Conditions:

    • System: A standard HPLC system with UV/Diode-Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: 254 nm or a wavelength determined by UV scan of the analyte.

    • Injection Volume: 10 µL.

  • Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample.

    • Run the gradient program as detailed in Table 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The use of a DAD allows for peak purity analysis by comparing spectra across the peak, which adds confidence that the main peak is not co-eluting with an impurity.[7]

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNBuffered to ensure consistent ionization and good peak shape.[8]
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% BA broad gradient ensures elution of both polar starting materials and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[6]
Detection 254 nm (or λmax)The aromatic isonicotinic acid moiety provides strong UV absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Molecular Weight Confirmation

LC-MS is indispensable for confirming the molecular weight of the target compound and for identifying impurities or degradation products.

Expertise & Rationale: Electrospray ionization (ESI) is the preferred ionization technique for these molecules due to their polarity and the presence of basic nitrogen atoms in the piperazine and pyridine rings, which readily accept a proton in positive ion mode to form a stable [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[9]

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Protocol 1), typically at a lower concentration (e.g., 1-10 µg/mL).

  • Instrumentation & Conditions:

    • System: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or TOF).

    • LC Conditions: Use the same or a similar rapid gradient method as described for HPLC. A shorter column may be used for higher throughput.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific compound and instrument.

    • Scan Range: A range of 100-1000 m/z is typically sufficient.

  • Execution & Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

    • Extract the ion chromatogram for the expected [M+H]⁺ of the target compound.

    • Verify that the mass spectrum of the main chromatographic peak shows the correct [M+H]⁺ ion.

    • For HRMS, compare the measured accurate mass to the calculated theoretical mass. A mass difference of <5 ppm provides strong evidence for the proposed elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR is the most powerful technique for the de novo structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expertise & Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms. For this compound derivatives, characteristic signals for the pyridine ring protons, the piperazine methylene protons, and any substituents can be readily identified.[9][10] Solvents like DMSO-d₆ are often used as they can dissolve a wide range of polar compounds and the acidic proton of the carboxylic acid is often observable.

Protocol 3: NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If the structure is novel or complex, 2D NMR experiments (e.g., COSY, HSQC) are highly recommended to establish proton-proton and proton-carbon correlations.[10]

  • Data Interpretation:

    • ¹H NMR: Look for characteristic signals as outlined in Table 2. The integration of the signals should correspond to the number of protons in the proposed structure.

    • ¹³C NMR: Identify signals for the carboxylic acid carbonyl, aromatic carbons, and aliphatic piperazine carbons.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Expected Multiplicity (¹H)
Isonicotinic Acid (COOH)12.0 - 13.0165 - 175Broad singlet
Pyridine Ring Protons7.0 - 8.5120 - 155Doublets, singlets
Piperazine -CH₂- (N-Aryl)3.5 - 4.045 - 55Triplet or multiplet
Piperazine -CH₂-2.8 - 3.440 - 50Triplet or multiplet
Note: Shifts are approximate and depend on the specific derivative and solvent.

Ancillary Techniques: FTIR and Elemental Analysis

While HPLC, MS, and NMR provide the core data, FTIR and Elemental Analysis offer valuable confirmatory evidence.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups. For these derivatives, one would expect to see characteristic absorptions for O-H (broad, from the carboxylic acid), C=O (strong, ~1700 cm⁻¹), C=C/C=N (aromatic ring stretches, ~1600-1450 cm⁻¹), and C-N bonds.[3][11]

  • Elemental Analysis: This analysis provides the percentage composition of C, H, and N in the pure sample. The experimental values must agree with the theoretical values calculated from the empirical formula (typically within ±0.4%) to confirm the elemental composition.[10]

Method Validation: Ensuring Trustworthy Data

For compounds intended for further development, the analytical methods used for quality control (especially HPLC for assay and purity) must be validated.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15] This process demonstrates that the method is suitable for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Conclusion

The thorough characterization of this compound derivatives requires a systematic and multi-technique approach. The combination of chromatography (HPLC, LC-MS) for purity assessment and molecular weight confirmation, along with spectroscopy (NMR, FTIR) for unambiguous structural elucidation, provides a comprehensive and reliable data package. This analytical foundation is critical for advancing promising new chemical entities through the drug discovery and development pipeline, ensuring that all subsequent biological and safety studies are conducted on well-characterized material of known quality.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Scribd. ICH Q2(R1) Analytical Method Validation.

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services.

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.

  • MDPI. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

  • FUW Trends in Science & Technology Journal. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES.

  • ACS Publications. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla.

  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

  • ResearchGate. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies.

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

  • MDPI. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

  • MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

  • NIH. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations.

  • BenchChem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

  • NIH. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.

  • BenchChem. Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method.

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.

  • PubMed. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.

  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.

  • ResearchGate. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.

  • PubMed. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.

  • PubMed. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS.

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.

Sources

Application Notes and Protocols for 2-(Piperazin-1-yl)isonicotinic Acid: A Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This document provides a detailed guide to the safe handling, storage, and use of 2-(Piperazin-1-yl)isonicotinic acid (CAS No. 914637-26-6)[1]. As a compound combining the structural features of piperazine and isonicotinic acid, it is essential for researchers, scientists, and drug development professionals to approach its use with a thorough understanding of its potential hazards and the necessary safety protocols. The information herein is synthesized from data on structurally related compounds, including piperazine derivatives and isonicotinic acid, to establish best practices in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Identification and Risk Assessment

1.1. Potential Hazards of the Piperazine Moiety:

Piperazine and its derivatives are known to present several health risks.[2][3][4] These compounds can cause skin and eye irritation, and more significantly, may lead to skin and respiratory sensitization.[5] Repeated exposure can result in allergic reactions, including asthma-like symptoms.[6] Some piperazine derivatives have also been noted for their psychoactive effects, though this is not a confirmed characteristic of all compounds in this class.[2][3][7]

1.2. Potential Hazards of the Isonicotinic Acid Moiety:

Isonicotinic acid is generally considered to be an irritant.[8][9] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

1.3. Anticipated Hazard Profile for this compound:

Based on the above, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin. [10]

  • A potential skin and eye irritant. [5][8]

  • A potential skin and respiratory sensitizer. [5]

A thorough risk assessment should be conducted before commencing any experimental work.

Risk_Assessment_Workflow cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control & Review Phase A Identify Compound: This compound B Review Available Safety Data (Analogous Compounds, SDS) A->B C Evaluate Experimental Protocol (Quantities, Concentrations, Operations) B->C D Identify Potential Hazards (Irritation, Sensitization, Toxicity) C->D E Assess Exposure Risks (Inhalation, Dermal, Ingestion) D->E F Evaluate Existing Control Measures (Fume Hood, PPE) E->F G Implement/Enhance Controls (Specify PPE, SOPs) F->G If inadequate H Develop Emergency Procedures (Spills, Exposure) F->H If adequate G->H I Review and Document (Update Risk Assessment) H->I Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Area Alert Others SmallSpill->Evacuate No Contain Contain Spill (Use inert absorbent material) SmallSpill->Contain Yes ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS Cleanup Clean Up with Appropriate PPE Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose

Caption: Decision tree for chemical spill response.

5.2. Fire:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5][10]* Firefighter Protection: Firefighters should wear self-contained breathing apparatus. [5][10] 5.3. First Aid:

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [10][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. [10][11]Do not allow the chemical to enter drains. [5][10]

Conclusion

While this compound is a valuable compound in research and drug development, a cautious and informed approach to its handling is paramount. By adhering to the protocols outlined in this guide, which are based on the known hazards of its structural analogs, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Piperazine derivatives as dangerous abused compounds. PubMed. Available from: [Link]

  • Piperazine dihydrochloride. WorkSafe. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. Przeglad Lekarski. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. Available from: [Link]

  • Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available from: [Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. OSHA. Available from: [Link]

  • PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. EDQM. Available from: [Link]

  • Safety data sheet - CPAChem. CPAChem. Available from: [Link]

  • Safety Data Sheet: Isonicotinic acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet 1. Identification of the substances/ mixture and of the company. HIMEDIA. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Available from: [Link]

  • Chemwatch GHS SDS in English (European) 45912. SD Fine-Chem. Available from: [Link]

  • This compound. SINFOO Chemical Solutions Co., Ltd. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(piperazin-1-yl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The information herein is curated to enhance experimental success and optimize reaction yields based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-isonicotinic acid (commonly 2-chloroisonicotinic acid) and piperazine.[1]

Problem 1: Low Conversion of Starting Material (2-Chloroisonicotinic Acid)

Symptoms: Significant amount of unreacted 2-chloroisonicotinic acid observed in the crude product mixture by analytical techniques (e.g., TLC, LC-MS, NMR).

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The SNAr reaction on an electron-deficient pyridine ring requires thermal energy to overcome the activation barrier, which involves the temporary disruption of aromaticity.[2]

    • Solution: Gradually increase the reaction temperature in increments of 10°C. Typical temperature ranges for this reaction are between 80-120°C.[1] Monitor the reaction progress at each new temperature to find the optimal balance between reaction rate and impurity formation.

  • Inadequate Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours) until no further consumption of the starting material is observed. Reaction times can range from 12 to 48 hours.[1]

  • Suboptimal Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding with the nucleophile, thus maintaining its reactivity.

    • Solution: If using a less polar solvent, consider switching to a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP. These solvents facilitate the formation of the charged Meisenheimer intermediate.

  • Base Inefficiency: A base is required to neutralize the HCl generated during the reaction and to deprotonate piperazine, enhancing its nucleophilicity.

    • Solution: Ensure a suitable base (e.g., K2CO3, Cs2CO3, or an excess of piperazine itself) is present in sufficient quantity (typically 2-3 equivalents relative to the limiting reagent).

Problem 2: Formation of Significant Byproducts

Symptoms: Multiple spots on TLC or peaks in LC-MS of the crude product, leading to difficult purification and reduced yield of the desired product.

Potential Causes & Solutions:

  • Di-substitution on Piperazine: One of the most common side reactions is the reaction of a second molecule of 2-chloroisonicotinic acid with the newly formed this compound, leading to a dimeric impurity.

    • Solution: Employ a significant excess of piperazine (3-8 equivalents).[3] This stoichiometric imbalance favors the mono-substitution product by increasing the probability of a 2-chloroisonicotinic acid molecule reacting with a free piperazine molecule rather than the product.

    G reagents 2-Chloroisonicotinic Acid + Piperazine product Desired Product: This compound reagents->product Desired Pathway byproduct Byproduct: Di-substituted Piperazine reagents->byproduct Side Reaction excess_piperazine Use Excess Piperazine (3-8 eq.) excess_piperazine->reagents Favors Mono-substitution

    Diagram 1. Controlling Di-substitution
  • Decarboxylation: At elevated temperatures, the carboxylic acid group of isonicotinic acid derivatives can be susceptible to decarboxylation.

    • Solution: Maintain the reaction temperature at the lower end of the effective range (e.g., 80-100°C). The in-situ formation of the piperazinium carboxylate salt can also help to stabilize the carboxylic acid group and minimize decarboxylation.[1]

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of a base, leading to the formation of dimethylamine, which can act as a competing nucleophile.

    • Solution: If side reactions with the solvent are suspected, consider using a more inert solvent such as DMAc or NMP, or ensure the reaction temperature does not exceed the thermal stability of the chosen solvent.

Problem 3: Difficult Product Isolation and Purification

Symptoms: The product is difficult to precipitate from the reaction mixture, or it co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

  • Product Solubility: The product, being a zwitterionic compound, may have high solubility in the reaction solvent, making precipitation challenging.

    • Solution: After the reaction is complete, cool the mixture to room temperature and then to 0-5°C to induce crystallization. If the product remains in solution, carefully add an anti-solvent (a solvent in which the product is poorly soluble but the impurities remain dissolved) to precipitate the product. Common anti-solvents for this purpose include acetone, ethyl acetate, or isopropanol.

  • Impurity Profile: The impurities may have similar polarity to the desired product.

    • Solution:

      • Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification. Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-6) to precipitate the pure compound.

      • Recrystallization: This is a highly effective method for purifying the final product.[1] A mixed solvent system, such as acetone-water or ethanol-water, can be very effective.[4] Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form high-purity crystals.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between 2-chloroisonicotinic acid and piperazine?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom and the carboxyl group in the pyridine ring activate the 2-position for nucleophilic attack.[1][5] The piperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. The aromaticity is then restored by the departure of the chloride leaving group.[2][6]

G cluster_0 S_NAr Mechanism Start 2-Chloroisonicotinic Acid + Piperazine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Loss of Leaving Group (Cl-)

Diagram 2. SNAr Reaction Pathway

Q2: Why is the 2-position of isonicotinic acid reactive towards nucleophilic substitution?

A2: In the pyridine ring, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient and thus activated for nucleophilic attack. When a nucleophile attacks at the 2- or 4-position, the resulting anionic intermediate has a resonance structure where the negative charge is favorably placed on the electronegative nitrogen atom.[5][6] This stabilization is not possible for attack at the 3- or 5-position.

Q3: Can I use a different leaving group instead of chlorine?

A3: Yes, other halogens can be used. The typical reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I.[7] While 2-fluoroisonicotinic acid would be more reactive, 2-chloroisonicotinic acid is often used due to its commercial availability and cost-effectiveness.

Q4: What is a typical molar ratio of reactants and base?

A4: To optimize for mono-substitution and drive the reaction to completion, the following stoichiometric ratios are recommended:

Reagent Molar Equivalents Purpose
2-Chloroisonicotinic Acid1.0Limiting Reagent
Piperazine3.0 - 8.0Nucleophile & Base (in excess to prevent di-substitution)[3]
Additional Base (e.g., K2CO3)2.0 - 3.0To neutralize HCl and enhance piperazine nucleophilicity

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

III. Optimized Experimental Protocol

This protocol is a generalized starting point. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • 2-Chloroisonicotinic acid

  • Piperazine (anhydrous)

  • Potassium carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Ethyl acetate

  • Acetone

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq.), piperazine (5.0 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per gram of 2-chloroisonicotinic acid).

  • Reaction: Heat the mixture to 100°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the DMF. c. Dissolve the resulting residue in 1M HCl. d. Wash the acidic aqueous solution with ethyl acetate (2x) to remove non-polar impurities. e. Cool the aqueous layer in an ice bath and adjust the pH to ~5 with 1M NaOH to precipitate the product.

  • Purification: a. Collect the solid product by filtration and wash with cold water, followed by a small amount of cold acetone. b. Recrystallize the crude product from an appropriate solvent system (e.g., acetone/water) to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and HPLC.

Diagram 3. Summary of the experimental workflow.

IV. References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones. Available at:

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid. Available at:

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Available at: [Link]

  • AHH Chemical Co., Ltd. (n.d.). This compound hydrochloride, 95% Purity. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Available at:

  • Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide. Available at:

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Piperazin-1-yl)isonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-tested troubleshooting strategies to optimize your reaction outcomes.

The predominant synthetic route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the displacement of a halide (commonly chloride) from the 2-position of an isonicotinic acid derivative by piperazine. The pyridine ring's nitrogen atom and the C-4 carboxyl group act as electron-withdrawing groups, which activate the C-2 position for nucleophilic attack, facilitating the substitution.[1][2][3]

While synthetically straightforward, this reaction is prone to specific side reactions that can complicate synthesis and purification. This guide addresses the most frequent challenges in a practical, question-and-answer format.

Troubleshooting Guides & FAQs

Issue 1: Formation of N,N'-bis-[4-carboxy-pyridin-2-yl]piperazine

Question: My reaction yields a significant, less polar byproduct with a molecular weight corresponding to the addition of two isonicotinic acid units to one piperazine molecule. What is this impurity, and how can I minimize its formation?

Answer: This is the most common side reaction and the impurity is the N,N'-bis-(4-carboxy-pyridin-2-yl)piperazine . It arises because piperazine has two secondary amine nitrogens (N1 and N4), both of which are nucleophilic. After the first successful SNAr reaction to form the desired mono-substituted product, the remaining nitrogen on the piperazine ring can attack another molecule of the 2-halo-isonicotinic acid starting material.

Mechanistic Insight:

The formation of the mono- versus bis-substituted product is a competition of reaction rates governed by stoichiometry and reactivity. Once the first substitution occurs, the resulting this compound is still a potent nucleophile, capable of participating in a second N-arylation.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM1 2-Chloro-isonicotinic Acid Product Desired Product This compound SM1->Product + Piperazine (1 eq) (Desired Pathway) Pip Piperazine Pip->Product SideProduct Side Product N,N'-bis-arylated piperazine Product->SideProduct + 2-Chloro-isonicotinic Acid (Undesired Pathway) G Start Low Conversion Observed Temp Is Temperature Sufficiently High? (e.g., 80-120 °C) Start->Temp Solvent Is the Solvent Appropriate? (Polar, Aprotic like DMF, DMSO) Temp->Solvent Yes IncreaseTemp Action: Increase Temperature Temp->IncreaseTemp No Base Is a Base Present to Neutralize HCl? Solvent->Base Yes ChangeSolvent Action: Switch to a Higher-Boiling, More Polar Solvent Solvent->ChangeSolvent No Solubility Are Starting Materials Soluble? Base->Solubility Yes AddBase Action: Add a Non-Nucleophilic Base (e.g., K2CO3, DIPEA) or Use Excess Piperazine Base->AddBase No ImproveSolubility Action: Co-solvent or Different Solvent Solubility->ImproveSolubility No Success Reaction Proceeds Solubility->Success Yes IncreaseTemp->Success ChangeSolvent->Success AddBase->Success ImproveSolubility->Success

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting Strategies:
  • Reaction Temperature: Many N-arylation reactions require significant thermal energy to overcome the activation barrier. Ensure the reaction is heated sufficiently, typically in the range of 80-120 °C. [4]2. Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged Meisenheimer intermediate and typically have high boiling points suitable for these reactions.

  • Base: The reaction generates one equivalent of HCl, which will protonate the piperazine nucleophile, rendering it inactive. It is crucial to have a base present to neutralize this acid. Using a molar excess of piperazine serves this purpose. Alternatively, an inorganic base like K₂CO₃ or an organic base like diisopropylethylamine (DIPEA) can be added.

  • Solubility: Ensure that both the 2-chloro-isonicotinic acid and piperazine are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a slow, heterogeneous reaction. [4]

Issue 3: Purification Challenges

Question: I am struggling to separate my desired product from the bis-arylated byproduct and excess piperazine. What purification strategies are most effective?

Answer: Purifying this product mixture can be challenging due to the similar basic nature of the desired product, the side product, and the excess starting material. Standard acid-base extractions are often insufficient for complete separation.

Recommended Purification Protocol: pH-Controlled Precipitation and Crystallization

This protocol exploits the zwitterionic nature of the product and differences in solubility.

Step-by-Step Methodology:

  • Initial Workup: After the reaction is complete, cool the mixture and dilute it with water. If a polar aprotic solvent like DMF or DMSO was used, a significant amount of water will be needed.

  • Basification & Extraction: Make the aqueous solution strongly basic (pH > 12) with NaOH or KOH. This will deprotonate the carboxylic acid groups and ensure all piperazine-containing species are in their free-base form. Extract this basic solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic organic impurities. Discard the organic layer.

  • Acidification to Isoelectric Point: Carefully adjust the pH of the aqueous layer downwards using concentrated HCl. The desired product, this compound, is an amino acid and will have an isoelectric point (pI) where it has minimal solubility. This is typically in the mildly acidic to neutral range (approx. pH 4-6). Monitor for precipitation.

  • Isolation of Product: The desired product should precipitate out at or near its pI. The more basic piperazine and potentially the bis-arylated product (which has two basic piperazine nitrogens for every two acidic carboxyl groups) may remain in solution at this pH.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a non-polar solvent like diethyl ether or hexanes to remove residual impurities.

  • Recrystallization: For higher purity, recrystallize the isolated solid from a suitable solvent system, such as ethanol/water or isopropanol. [1] Alternative Method: Column Chromatography

If pH-controlled precipitation is not effective, column chromatography on silica gel can be used. A gradient elution system starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is often effective. Adding a small amount of triethylamine or ammonia to the mobile phase can help prevent peak tailing of the basic compounds.

References
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

Sources

solubility issues of 2-(Piperazin-1-yl)isonicotinic acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026

Welcome to the technical support guide for 2-(Piperazin-1-yl)isonicotinic acid (CAS 914637-26-6). This document is designed for researchers, chemists, and formulation scientists to navigate the common solubility challenges associated with this molecule. We provide troubleshooting protocols, answers to frequently asked questions, and the underlying scientific principles to empower you to handle this compound effectively in your experiments.

Understanding the Core Challenge: The Zwitterionic Nature

The primary difficulty in dissolving this compound stems from its molecular structure. It is a zwitterion, meaning it contains both a basic functional group (the piperazine ring) and an acidic functional group (the carboxylic acid).[1]

  • The piperazine moiety has two nitrogen atoms that can be protonated, acting as a base. Parent piperazine has pKₐ values of approximately 5.35 and 9.73.[2]

  • The isonicotinic acid moiety has a carboxylic acid group that can be deprotonated, acting as an acid.

At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated piperazine ring and the negative charge on the deprotonated carboxylate group will balance, resulting in a neutral net charge. Molecules are often least soluble in aqueous solutions at their isoelectric point due to strong intermolecular electrostatic interactions that favor the solid, crystalline state over solvation.[1] Therefore, the key to solubilization is pH adjustment.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound.

dot

Caption: Troubleshooting workflow for dissolving this compound.

Q1: My compound is insoluble in standard aqueous buffers like PBS (pH 7.4). What should I do?

Likely Cause: You are attempting to dissolve the compound near its isoelectric point (pI), where its aqueous solubility is at a minimum. At this pH, the zwitterionic form predominates, leading to aggregation and precipitation.

Solutions:

  • Acidic Dissolution: Prepare a stock solution in an acidic medium. By lowering the pH, you protonate the carboxylate group, leaving a net positive charge on the piperazine ring. This cationic form is typically much more soluble in water.

  • Basic Dissolution: Prepare a stock solution in a basic medium. By raising the pH, you ensure the carboxylic acid is deprotonated (anionic) while the piperazine moiety becomes a free base (neutral), resulting in a net negative charge and enhanced solubility.

Protocol: Preparing an Aqueous Stock Solution

  • Weigh the desired amount of this compound into a sterile container.

  • Add a fraction (e.g., 80%) of the final required volume of high-purity water (e.g., Milli-Q®).

  • While stirring, add either 1 M HCl or 1 M NaOH dropwise.

    • For an acidic stock: Add 1 M HCl until the solid dissolves completely. Check the pH to ensure it is below 3.

    • For a basic stock: Add 1 M NaOH until the solid dissolves completely. Check the pH to ensure it is above 10.

  • Once fully dissolved, add water to reach the final target volume.

  • For biological applications, sterile-filter the solution through a 0.22 µm syringe filter compatible with your pH conditions.

Expert Insight: When preparing a stock for cell culture, it is critical to account for the buffer capacity of your final medium. A highly acidic or basic stock solution can drastically alter the pH of your culture medium when added. It is recommended to either use a very concentrated stock (so a small volume is needed) or to adjust the pH of the final medium after adding the compound. The use of HEPES buffer in cell culture media can help maintain a stable pH.[3]

Q2: I was able to dissolve the compound, but it precipitated out of solution after some time. Why?

Likely Cause: This can be due to several factors:

  • pH Shift: The solution's pH may have shifted towards the isoelectric point. This can happen if the solution absorbs atmospheric CO₂, which is acidic and can slowly neutralize a basic solution.[2][4]

  • Temperature Change: If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature or 4°C if the concentration is above its saturation point at that lower temperature.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, precipitation may occur. This is a key consideration in formulation development.[5][6]

Solutions:

  • Re-adjust pH: Check the pH of your solution and adjust it back to the acidic or basic range where the compound is soluble.

  • Store Appropriately: Store stock solutions tightly sealed to minimize exposure to air. If dissolved with heat, ensure the working concentration is stable at the intended storage temperature.

  • Consider Salt Formation: For long-term stability and improved handling, converting the zwitterion into a stable salt form, such as this compound hydrochloride, is a common and effective strategy.[7][8][9] This locks the molecule in its soluble cationic form.

Frequently Asked Questions (FAQs)

What is the predicted effect of pH on the solubility of this compound?

The solubility of this compound is highly dependent on pH. A theoretical pH-solubility profile would be U-shaped, with the lowest solubility occurring at the isoelectric point (pI) and solubility increasing significantly at both low and high pH values.

dot

G cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 11) node_style node_style A Cationic Form Piperazine: -NH2+Carboxyl: -COOH High Aqueous Solubility B Zwitterionic Form Piperazine: -NH2+Carboxyl: -COO- LOW Aqueous Solubility A->B + OH- C Anionic Form Piperazine: -NH-Carboxyl: -COO- High Aqueous Solubility B->C + OH-

Caption: Predicted charge states and relative solubility of the molecule at different pH ranges.

What are the best organic solvents for this compound?

For researchers needing to work in non-aqueous systems, the choice of solvent is critical.

SolventPolarityRecommended Use & Comments
Dimethyl Sulfoxide (DMSO) High (Aprotic)Excellent choice. DMSO is a powerful solvent for many poorly soluble compounds.[10] Use fresh, anhydrous DMSO as moisture can reduce solubility for some compounds.[11]
Dimethylformamide (DMF) High (Aprotic)Good alternative to DMSO. Similar solvent properties. Ensure proper handling in a fume hood.
Methanol / Ethanol High (Protic)Moderate solubility. Can be a good choice for subsequent reactions or purification. Gentle heating may be required to fully dissolve the material.[12]
Water High (Protic)Poor solubility at neutral pH. Excellent solubility at pH < 3 or pH > 10. Piperazine itself is freely soluble in water.[2][4]
How can I improve the dissolution rate?

The rate at which a compound dissolves can be increased by several physical methods, as described by the Noyes-Whitney equation, which highlights the importance of surface area.[7][13]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the interaction between the solvent and the compound's surface.

  • Gentle Heating: For organic solvents like DMSO or ethanol, warming the solution to 30-40°C can significantly increase both the dissolution rate and solubility. Always check the compound's stability at elevated temperatures first.[14]

  • Vortexing/Stirring: Agitation ensures that the solvent at the solid-liquid interface does not become saturated, promoting faster dissolution.

Is this compound hazardous?

As with any laboratory chemical, you must consult the Safety Data Sheet (SDS) provided by the supplier before handling.[15][16][17] General precautions include:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid powder in a well-ventilated area or fume hood to avoid inhaling dust.

  • The compound may cause skin, eye, and respiratory irritation.[15][17]

References

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (2023). Piperazine. Retrieved from [Link]

  • Pharma.Tips. (2025, December 27). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • SelfDecode. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (2021, August 7). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Dependent release of isoniazid from isonicotinic acid (4-hydroxy-benzylidene)-hydrazide loaded liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • CPAChem. (2023, December 18). Safety data sheet. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 45912. Retrieved from [Link]

  • Reddit. (2021, August 3). Work-up of a zwitterion? Retrieved from [Link]

  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? Retrieved from [Link]

  • Frontiers. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Retrieved from [Link]

  • ResearchGate. (2021, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ResearchGate. (2007, August). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2021, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • PubMed. (2014, April 14). pH-dependent Drug-Drug Interactions for Weak Base Drugs: Potential Implications for New Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). US3147269A - Process for the separation of nicotinic and isonicotinic acid.
  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Influence of solvent composition (H2O/Me2SO) on apparent and.... Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • PubMed Central. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(piperazin-1-yl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a molecule possessing both acidic (carboxylic acid) and basic (piperazine) functionalities, its behavior in solution is nuanced, often leading to crystallization difficulties. This resource provides in-depth troubleshooting strategies and detailed experimental protocols grounded in scientific principles to help you achieve high-quality crystalline material.

Understanding the Molecule: The Zwitterionic Nature of this compound

A critical aspect influencing the crystallization of this compound is its ability to exist as a zwitterion. In solution, the acidic carboxylic acid group can donate a proton to one of the basic nitrogen atoms of the piperazine ring, forming a molecule with both a positive and a negative formal charge. This zwitterionic character significantly impacts its physicochemical properties, particularly its solubility.[1][2][3][4][5]

Generally, zwitterionic compounds exhibit:

  • High polarity: Leading to good solubility in polar protic solvents like water, methanol, and ethanol.

  • Low solubility in nonpolar solvents: Such as hexane, toluene, and diethyl ether.

  • pH-dependent solubility: The solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero. Adjusting the pH away from the pI by adding an acid or base will increase solubility by forming a salt.

This understanding forms the basis for troubleshooting many of the crystallization issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound won't crystallize from solution. What should I do?

A1: This is a common issue and can be due to several factors. The most likely culprit is the choice of solvent and the concentration of your solution. Given the zwitterionic nature of the molecule, it is likely highly soluble in polar protic solvents. If the solution is not supersaturated, crystallization will not occur.

  • Initial Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound if you have one.

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Cooling: Ensure the solution is cooled sufficiently. A gradual cooling process is often more effective than rapid cooling.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or when the cooling is too rapid.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before further cooling in an ice bath.

    • Change Solvent System: Consider using a different solvent or a mixed solvent system.

Q3: The crystals I'm getting are very small or needle-like. How can I grow larger crystals?

A3: Small or needle-like crystals are often the result of rapid crystallization from a highly supersaturated solution. To obtain larger, more well-defined crystals, you need to slow down the crystallization process.

  • Strategies for Larger Crystals:

    • Slower Cooling: A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.

    • Less Supersaturation: Use a slightly larger volume of solvent to create a less concentrated solution.

    • Solvent Diffusion: Try a solvent diffusion (or vapor diffusion) method where a poor solvent is slowly introduced into a solution of your compound in a good solvent.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving specific crystallization challenges.

Issue 1: Complete Failure to Crystallize

If you have tried the initial steps in the FAQs and still see no crystal formation, a more systematic approach to solvent selection and supersaturation is required.

Causality: The solubility of this compound in your chosen solvent is too high, even at low temperatures, preventing the formation of a supersaturated solution.

Troubleshooting Workflow:

start No Crystals Formed check_solvent Is the solvent highly polar and protic (e.g., water, methanol)? start->check_solvent evaporate Evaporate a portion of the solvent to increase concentration. check_solvent->evaporate Yes add_antisolvent Consider a mixed solvent system. Add a miscible anti-solvent. check_solvent->add_antisolvent No, or evaporation failed success Crystallization Initiated evaporate->success check_pH Is the pH at the isoelectric point? add_antisolvent->check_pH Still no crystals add_antisolvent->success adjust_pH Adjust pH towards the pI to minimize solubility. check_pH->adjust_pH No reassess Re-evaluate solvent choice. Screen a wider range of solvents. check_pH->reassess Yes, or pH adjustment failed adjust_pH->success reassess->add_antisolvent

Caption: Troubleshooting logic for crystallization failure.

Experimental Protocols:

Protocol 1: Solvent Screening

  • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Start with common solvents of varying polarity (see table below).

  • Observe the solubility at room temperature. A good crystallizing solvent will dissolve the compound poorly or not at all at room temperature.

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility of this compound
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerate to Low
Nonpolar Hexane, Toluene, DichloromethaneVery Low / Insoluble

Protocol 2: Crystallization from a Mixed Solvent System

  • Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble, e.g., methanol or water).

  • While the solution is still hot, add a "poor" solvent (one in which it is insoluble, e.g., acetone or acetonitrile) dropwise until the solution becomes slightly turbid (cloudy). The two solvents must be miscible.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Issue 2: Oiling Out

Causality: The melting point of your compound (or an impurity-rich eutectic mixture) is lower than the temperature of the solution from which it is trying to crystallize. This is common with highly concentrated solutions or when using a solvent with a high boiling point.

Troubleshooting Workflow:

start Compound Oils Out reheat_add_solvent Re-heat to dissolve the oil. Add more of the same hot solvent. start->reheat_add_solvent slow_cool Cool the solution very slowly. reheat_add_solvent->slow_cool success Crystals Form slow_cool->success failure Oiling Out Persists slow_cool->failure If oiling recurs change_solvent If oiling persists, choose a solvent with a lower boiling point. change_solvent->reheat_add_solvent failure->change_solvent

Caption: Workflow for addressing "oiling out".

Experimental Protocol 3: Slow Cooling Crystallization

  • Prepare a hot, saturated solution of your compound.

  • Place the flask in a Dewar flask filled with hot water or on a hot plate that is turned off, allowing it to cool to room temperature over several hours.

  • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer to maximize crystal yield.

Issue 3: Poor Crystal Quality or Polymorphism

Causality: The formation of different crystal forms (polymorphs) or poor crystal habits can be influenced by the solvent, cooling rate, and presence of impurities. Polymorphism is a known phenomenon in piperazine-containing compounds. While no specific polymorphs of this compound have been reported in the literature reviewed, it is a possibility to consider if you observe inconsistent crystal forms.

Troubleshooting and Control:

  • Solvent Choice: The solvent can influence which polymorphic form crystallizes. Crystallizing from different solvents (e.g., ethanol vs. acetone/water) may yield different polymorphs.

  • Cooling Rate: As mentioned, slower cooling generally leads to more stable, well-formed crystals.

  • pH Control: For zwitterionic compounds, the pH of the crystallization medium can be critical. Crystallizing at or near the isoelectric point is standard, but slight adjustments can sometimes favor a particular crystal form. The pH of piperazine derivative solutions can be a controlling parameter in their behavior.[6]

Protocol 4: pH-Controlled Crystallization

  • Dissolve the crude this compound in an acidic aqueous solution (e.g., dilute HCl) where it should be highly soluble as the hydrochloride salt.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a base (e.g., dilute NaOH or NH4OH) dropwise with stirring to adjust the pH towards the isoelectric point.

  • As the pH approaches the pI, the solubility will decrease, and the compound will begin to precipitate or crystallize.

  • Monitor the pH closely and aim for slow precipitation to encourage crystal growth.

Summary of Key Crystallization Parameters and Starting Points

ParameterRecommendation for this compoundRationale
Solvent Choice (Single) Water, Ethanol, Methanol, IsopropanolZwitterionic nature suggests high solubility in polar protic solvents.
Solvent Choice (Mixed) Methanol/Acetone, Water/Acetone, Ethanol/Ethyl AcetateCombine a good solvent with a miscible poor solvent to control supersaturation.
pH Near the isoelectric point (pI) - requires empirical determination.Minimizes solubility to induce crystallization.
Cooling Rate Slow and gradual.Promotes the formation of larger, more stable crystals.
Seeding Highly recommended if pure crystals are available.Overcomes the kinetic barrier to nucleation.

This technical support guide provides a framework for troubleshooting the crystallization of this compound. Given the lack of specific solubility data in the public domain, an empirical and systematic approach as outlined here is crucial for success.

References

  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102–1110. [Link]

  • Yang, Z., Li, Q., & Yang, G. (2016). Zwitterionic structures: from physicochemical properties toward computer-aided drug designs. Future Medicinal Chemistry, 8(18), 2245–2262. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 66, 1-6. [Link]

  • Vange, J., et al. (2021). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 64(22), 16425–16437. [Link]

  • Yang, Z., Li, Q., & Yang, G. (2016). Zwitterionic structures: from physicochemical properties toward computer-aided drug designs. Future medicinal chemistry, 8(18), 2245-2262. [Link]

  • Laffleur, F., & Hintzen, F. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(3), 958–966. [Link]

Sources

preventing decomposition of 2-(Piperazin-1-yl)isonicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(piperazin-1-yl)isonicotinic acid. As a molecule of significant interest in medicinal chemistry, its successful synthesis is crucial for further research and development.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges and prevent the decomposition of this valuable compound during its preparation.

Introduction: Understanding the Core Synthesis and Decomposition Challenges

The primary and most effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halo-isonicotinic acid, most commonly 2-chloro-isonicotinic acid, with piperazine. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxyl group facilitates the displacement of the halide at the C-2 position.[1]

While the reaction appears straightforward, several competing pathways can lead to the formation of impurities and the decomposition of the desired product. The principal challenges encountered during this synthesis are:

  • Bis-arylation of Piperazine: The presence of two secondary amine groups in piperazine makes it susceptible to reacting with two molecules of the isonicotinic acid derivative, leading to the formation of the undesired 1,4-bis(2-carboxy-4-pyridyl)piperazine.

  • Decarboxylation: The isonicotinic acid moiety can undergo decarboxylation, particularly at elevated temperatures, resulting in a loss of the essential carboxylic acid functional group.

  • Hydrolysis of the Starting Material: Under the basic conditions often employed for the SNAr reaction, the 2-chloro-isonicotinic acid starting material can be hydrolyzed to the unreactive 2-hydroxy-isonicotinic acid.

  • Thermal Degradation: Both the piperazine ring and the isonicotinic acid scaffold can be susceptible to thermal decomposition at high temperatures, leading to a complex mixture of degradation products.[2]

This guide will provide you with the knowledge and tools to effectively mitigate these challenges, ensuring a high yield and purity of your target compound.

Troubleshooting Guide: A Proactive Approach to Common Synthetic Issues

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity that is difficult to remove. What is it and how can I prevent its formation?

Answer: This high molecular weight impurity is almost certainly the 1,4-bis(2-carboxy-4-pyridyl)piperazine byproduct. This occurs when both nitrogen atoms of the piperazine molecule react with a molecule of 2-chloro-isonicotinic acid.

Causality: The two secondary amines of piperazine have similar nucleophilicity. If the stoichiometry and reaction conditions are not carefully controlled, the mono-substituted product can react further to form the di-substituted byproduct.

Solutions:

  • Stoichiometric Control: Employ a significant excess of piperazine relative to the 2-chloro-isonicotinic acid (typically 3-5 equivalents). This statistically favors the formation of the mono-substituted product. The unreacted piperazine can be removed during the work-up.

  • Use of a Mono-Protected Piperazine: The most robust method to prevent bis-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group protects one of the amine functionalities, ensuring that only mono-substitution can occur. The Boc group can then be cleanly removed under acidic conditions after the SNAr reaction.

StrategyAdvantagesDisadvantages
Excess Piperazine Simple, one-step reaction.Requires efficient removal of excess piperazine during purification.
Mono-protected Piperazine High selectivity for the mono-substituted product.Adds an additional deprotection step to the synthesis.

Question 2: I am observing a loss of my desired product and the formation of gaseous byproducts, especially when running the reaction at a higher temperature. What is happening?

Answer: You are likely encountering decarboxylation of the isonicotinic acid moiety. This is a common thermal decomposition pathway for carboxylic acids, particularly heteroaromatic ones.

Causality: The carboxyl group can be eliminated as carbon dioxide, especially under thermal stress. The electron-deficient nature of the pyridine ring can stabilize the resulting anion, promoting this decomposition pathway.

Solutions:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired SNAr reaction, they also accelerate decarboxylation. It is crucial to find the optimal temperature that balances reaction rate and product stability. Aim for the lowest temperature that provides a reasonable reaction rate.

  • In Situ Salt Formation: The formation of a salt at the carboxylic acid can increase its stability towards decarboxylation. The basic conditions of the reaction, often with an excess of piperazine or an added base, can lead to the in situ formation of the piperazinium carboxylate salt, which can help to minimize decarboxylation.[1]

Question 3: My reaction is sluggish, and even after prolonged reaction times, I have a significant amount of unreacted 2-chloro-isonicotinic acid. What could be the issue?

Answer: A likely cause for a sluggish reaction is the hydrolysis of the 2-chloro-isonicotinic acid starting material to 2-hydroxy-isonicotinic acid. The hydroxyl group is a poor leaving group for SNAr, effectively halting the reaction.

Causality: The presence of water and a base in the reaction mixture can lead to the nucleophilic substitution of the chloride with a hydroxide ion.

Solutions:

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry. Use of anhydrous solvents and freshly opened reagents is recommended.

  • Choice of Base: If an additional base is used besides piperazine, select a non-nucleophilic, hindered base to minimize competition with the desired nucleophilic attack from piperazine.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

Question 4: The purification of my final product is challenging, and I have a complex mixture of byproducts. How can I improve the purity?

Answer: A complex product mixture often points to general thermal degradation . Beyond decarboxylation, high temperatures can lead to the decomposition of the piperazine ring itself.[2]

Causality: The piperazine ring can undergo ring-opening and other decomposition reactions at elevated temperatures, especially in the presence of other reactive species.[2]

Solutions:

  • Optimize Reaction Time and Temperature: As with preventing decarboxylation, minimizing the reaction temperature and time is crucial. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged heating.

  • Purification Strategy: For purification, consider converting the final product to its hydrochloride salt. This compound is often available commercially as its hydrochloride salt, suggesting this is a stable and crystalline form that can be easier to purify by recrystallization.[3] A patent on piperazine purification also highlights the utility of forming acetate salts for purification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of this compound?

A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally the best choices. These solvents effectively dissolve the reactants and facilitate the SNAr reaction.

Q2: Can I use a different base instead of an excess of piperazine?

A2: Yes, non-nucleophilic bases like potassium carbonate or triethylamine can be used to scavenge the HCl generated during the reaction. However, using an excess of piperazine often serves the dual purpose of being a reactant and a base, simplifying the reaction setup.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) to separate the starting material, product, and any byproducts. Staining with ninhydrin can be useful for visualizing the piperazine-containing compounds. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for more detailed monitoring.

Q4: What is the best way to remove excess piperazine after the reaction?

A4: Excess piperazine can be removed by aqueous extraction during the work-up. Acidifying the aqueous layer will protonate the piperazine, making it more water-soluble. Alternatively, piperazine can be removed by vacuum distillation if it is the only volatile component.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound, designed to minimize decomposition and side reactions.

Protocol 1: Synthesis using Excess Piperazine

Materials:

  • 2-chloro-isonicotinic acid

  • Piperazine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-isonicotinic acid (1 equivalent) in anhydrous DMF.

  • Addition of Piperazine: Add anhydrous piperazine (4 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to 7-8 with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Synthesis using N-Boc-Piperazine

Materials:

  • 2-chloro-isonicotinic acid

  • N-Boc-piperazine

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water (deionized)

Procedure:

  • SNAr Reaction:

    • In a round-bottom flask, combine 2-chloro-isonicotinic acid (1 equivalent), N-Boc-piperazine (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in anhydrous DMF.

    • Heat the mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected product.

  • Deprotection:

    • Dissolve the crude Boc-protected product in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid under reduced pressure.

  • Purification:

    • The resulting crude product can be purified by recrystallization or by washing with a suitable solvent to remove any remaining impurities. Neutralization with a base followed by extraction can also be performed if the free base is desired.

Visualizing the Process: Logical Workflow

The following diagram illustrates the decision-making process for troubleshooting the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC/LC-MS) start->check_purity high_mw_impurity High MW Impurity Present? check_purity->high_mw_impurity Check for Byproducts low_yield Low Yield/Unreacted Starting Material? high_mw_impurity->low_yield No solution_high_mw Use Excess Piperazine or Mono-protected Piperazine high_mw_impurity->solution_high_mw Yes complex_mixture Complex Mixture of Byproducts? low_yield->complex_mixture No solution_low_yield Ensure Anhydrous Conditions & Check Base low_yield->solution_low_yield Yes solution_complex Optimize Temperature & Reaction Time complex_mixture->solution_complex Yes decarboxylation_check Evidence of Decarboxylation? complex_mixture->decarboxylation_check No solution_high_mw->start Re-run Synthesis solution_low_yield->start Re-run Synthesis solution_complex->start Re-run Synthesis solution_decarboxylation Lower Reaction Temperature decarboxylation_check->solution_decarboxylation Yes purify Purify Product (Recrystallization/Salt Formation) decarboxylation_check->purify No solution_decarboxylation->start Re-run Synthesis end Pure Product Obtained purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available from: [Link]

  • Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. Available from: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate. Available from: [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available from: [Link]

  • US2748137A - Process for preparing isonicotinic acid. Google Patents.

Sources

Technical Support Center: Scaling Up 2-(Piperazin-1-yl)isonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and process chemists involved in the synthesis and scale-up of 2-(Piperazin-1-yl)isonicotinic acid. Our goal is to move beyond simple protocols and explain the causality behind common challenges, enabling you to develop robust and scalable processes.

Introduction: The Scale-Up Challenge

This compound is a key heterocyclic building block in pharmaceutical development. While its synthesis appears straightforward on paper—typically a Nucleophilic Aromatic Substitution (SNAr)—scaling this process introduces significant challenges related to reaction control, impurity profiles, and product isolation. This document addresses the most common issues encountered in the laboratory and during pilot-scale production.

Section 1: Synthesis Route and Core Principles (FAQs)

This section addresses foundational questions about the synthetic strategy.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable route is the Nucleophilic Aromatic Substitution (SNAr) between a 2-halo-isonicotinic acid (or its ester) and piperazine. The reaction is typically performed in a polar, aprotic solvent in the presence of a base. The pyridine ring is "activated" towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing effect of the ring nitrogen.[1] The additional carboxyl group at the 4-position further lowers the energy of the LUMO, facilitating the displacement of the halide at the 2-position.[2]

Q2: Which starting material is better: 2-chloro- or 2-fluoro-isonicotinic acid?

A2: In classic SNAr reactions, the rate-determining step is often the initial nucleophilic attack, and the C-F bond's high polarization makes fluoride the better leaving group (the "element effect").[3] However, for pyridinium systems, the mechanism can be more complex, and the leaving group's ability to depart from the intermediate (Meisenheimer complex) can also influence the rate.[3][4] For practical scale-up:

  • 2-Chloro-isonicotinic acid is generally preferred due to its lower cost and wider availability. The reaction kinetics are typically manageable and provide good yields.

  • 2-Fluoro-isonicotinic acid may offer faster reaction times or lower required temperatures but at a significant cost premium.[5] It is usually reserved for cases where the chloro-analogue shows poor reactivity.

Q3: Why is an excess of piperazine necessary?

A3: Piperazine is a symmetrical diamine. Using a stoichiometric amount (1:1) of piperazine to 2-chloro-isonicotinic acid will inevitably lead to a significant amount of a dimeric byproduct, where a single piperazine molecule is alkylated on both nitrogen atoms by two molecules of the isonicotinic acid. Using a large excess of piperazine (typically 3-10 equivalents) leverages statistical probability to favor the mono-alkylation product. The unreacted piperazine must then be efficiently removed during work-up.

Section 2: Troubleshooting Guide: Common Issues in Scale-Up

This section provides direct, actionable advice for problems encountered during synthesis.

2.1 Reaction Execution & Control

Q: My reaction has stalled, showing low conversion of the 2-chloro-isonicotinic acid starting material. What should I do?

A: Low conversion is a common scale-up issue often related to mixing, temperature, or reagent deactivation.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_temp Verify Internal Reaction Temperature start->check_temp check_mixing Assess Mixing Efficiency (Visual check for dead spots) check_temp->check_mixing Temp OK temp_issue Action: Increase setpoint. Ensure probe is not in jacket. check_temp->temp_issue Temp Low check_base Analyze Base Stoichiometry & Water Content check_mixing->check_base Mixing OK mixing_issue Action: Increase RPM. Evaluate impeller design for scale. check_mixing->mixing_issue Slurry is thick check_sm Confirm Starting Material Purity (HPLC, NMR) check_base->check_sm Base OK base_issue Action: Add more base. Use anhydrous grade if needed. check_base->base_issue Base is degraded or insufficient sm_issue Action: Re-purify starting materials or source new batch. check_sm->sm_issue Impurities Detected

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Detailed Explanation:

  • Temperature: On scale, the internal reaction temperature can lag significantly behind the jacket temperature. Always use an internal temperature probe. SNAr reactions on these systems often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[6]

  • Mixing: As the product forms, the reaction mixture can become a thick slurry. Inadequate agitation leads to poor mass transfer, effectively stopping the reaction in unstirred zones of the reactor.

  • Base: The reaction generates one equivalent of HCl, which must be neutralized. A common base is K₂CO₃ or an excess of piperazine itself acting as the base. If the base is not strong enough, is wet, or is stoichiometrically insufficient, the resulting piperazinium hydrochloride salt is a much poorer nucleophile, stalling the reaction.

Q: I am seeing a significant amount of the dimeric byproduct, even with excess piperazine. Why?

A: This points to a problem with localized concentration gradients. If you add the 2-chloro-isonicotinic acid too quickly or into a poorly mixed area of the reactor, the local concentration of the electrophile will be transiently high, increasing the probability of a second reaction with the desired mono-substituted product.

Solution Protocol: Minimizing Dimer Formation

  • Charge the Reactor: Add the solvent, excess piperazine (5 eq.), and base (e.g., K₂CO₃, 2 eq.) to the reactor.

  • Heat: Bring the mixture to the target reaction temperature (e.g., 100 °C).

  • Slow Addition: Dissolve or slurry the 2-chloro-isonicotinic acid (1 eq.) in a portion of the reaction solvent. Add this solution subsurface via an addition funnel or pump over 2-4 hours.

  • Monitor: Track the disappearance of the starting material and the ratio of product to dimer by in-process HPLC.

ImpurityStructureFormation CauseMitigation Strategy
Dimer Bis-alkylation of piperazineIncorrect stoichiometry; poor mixingUse >3 eq. piperazine; slow addition of electrophile
Decarboxylated Product Loss of CO₂ from productExcessively harsh base/high tempUse moderate base (K₂CO₃ vs. KOH); control temp
Hydroxy-isonicotinic acid Hydrolysis of starting materialWater in reactionUse anhydrous solvents and reagents

Table 1: Common Impurities and their Control Strategies.

2.2 Work-up and Product Isolation

Q: My product won't precipitate cleanly from the reaction mixture during pH adjustment. It oils out or forms a fine, unfilterable solid. What's wrong?

A: this compound is zwitterionic. Its solubility is highly dependent on pH. The isoelectric point (pI) is where it has minimum solubility. "Crashing out" the product by rapid pH adjustment, especially on scale, leads to poor crystal morphology and oiling.

Protocol: Controlled Crystallization by pH Adjustment

  • Dilute and Filter: After the reaction is complete, cool the mixture to 50-60 °C. Dilute with water (5-10 volumes) to dissolve all solids and filter off any inorganic salts (like K₂CO₃).

  • Initial pH Adjustment: Transfer the filtrate to a clean vessel. Slowly add concentrated HCl to adjust the pH to ~2.0. This protonates both the piperazine and pyridine nitrogens, ensuring the product is fully dissolved as its hydrochloride salt. This step also allows for extraction of any non-basic organic impurities with a solvent like methyl tert-butyl ether (MTBE).

  • Controlled Precipitation: Heat the aqueous solution to 60-70 °C. Slowly, over 1-2 hours, add a solution of 50% aqueous NaOH to bring the pH to the predetermined isoelectric point (typically pH 5-7, this should be determined experimentally on a small scale).

  • Cooling and Aging: Once the target pH is reached, cool the slurry slowly to room temperature over 4-6 hours, then further to 0-5 °C for at least 2 hours before filtration. This "aging" period allows for crystal growth and minimizes impurities in the final product.

2.3 Purification Challenges

Q: How do I effectively remove unreacted piperazine from my final product?

A: Piperazine is very water-soluble and can be difficult to remove completely from a water-soluble product.

  • Method 1: Acid Wash (During Work-up): The best method is to remove it before product isolation. After the reaction, quench and acidify the entire mixture to pH 1-2 with HCl. This converts piperazine into its highly water-soluble bis-hydrochloride salt. The product can then be precipitated by adjusting the pH back to its isoelectric point, leaving the majority of the piperazine salt in the aqueous mother liquor.

  • Method 2: Recrystallization: If piperazine remains after isolation, a carefully chosen recrystallization solvent can help. A mixture of water and a miscible organic solvent like isopropanol or ethanol is often effective. The product should be less soluble than the piperazine impurity in the chosen system.

Section 3: Analytical & Quality Control (FAQs)

Q1: How do I set up an HPLC method to monitor the reaction and final product purity?

A1: A standard reversed-phase HPLC method is typically effective.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 10-15 minutes.

  • Detection: UV detection at 220 nm and 254 nm.

  • Challenge: Detecting piperazine starting material is difficult as it lacks a strong UV chromophore.[7] To quantify it at low levels, a derivatization method (e.g., with NBD-Cl) or an alternative detection method like ELSD (Evaporative Light Scattering Detector) may be required.[7][8]

Q2: What are the key signals to look for in ¹H NMR to confirm the product structure?

A2: The ¹H NMR spectrum provides clear confirmation.

  • Pyridine Protons: You will see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the isonicotinic acid ring.

  • Piperazine Protons: You will see two multiplets (often appearing as broad triplets) corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the N-H group. These typically appear in the δ 3.0-4.0 ppm range.

  • N-H Proton: A broad singlet, which may be exchangeable with D₂O.

  • Carboxylic Acid Proton: A very broad singlet at low field (>10 ppm), which is often not observed.

Synthetic Workflow Diagram

G SM1 2-Chloro-isonicotinic Acid Reactor Reaction (100°C, 8h) SM1->Reactor SM2 Piperazine (Excess) SM2->Reactor Base Base (e.g., K2CO3) Base->Reactor Solvent Solvent (e.g., DMSO) Solvent->Reactor Workup Work-up 1. Dilute with H2O 2. Acidify (pH 2) 3. Filter Reactor->Workup Quench Isolation Isolation 1. Adjust to pI (pH ~6) 2. Cool & Age Slurry 3. Filter & Wash Workup->Isolation Precipitate Purification Purification Recrystallize from IPA/Water Isolation->Purification If needed Product Final Product: This compound Isolation->Product If pure Purification->Product

Caption: General Experimental Workflow for Synthesis and Purification.

References
  • Smolecule. (2023, August 15). This compound.
  • Lombardo, L. J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. AWS.
  • Navaneeswari, R., & Reddy, C. S. (n.d.).
  • Berman, A. M., & Johnson, J. S. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

  • Process for preparing isonicotinic acid. (n.d.). Google Patents.
  • Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Hendrickson, J. B., Rees, R., & Templeton, J. F. (n.d.). A New General Heterocycle Synthesis; Use of Acetylenedicarboxylic Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Retrieved from [Link]

Sources

purification strategies for removing starting material from 2-(Piperazin-1-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(Piperazin-1-yl)isonicotinic Acid

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable compound from its synthetic precursors. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and key impurities in the synthesis of this compound?

The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloroisonicotinic acid with piperazine .[1] Consequently, the primary impurities to be removed from the crude reaction mixture are the unreacted starting materials.

  • Unreacted 2-Chloroisonicotinic Acid: An acidic starting material.

  • Unreacted Piperazine: A basic starting material, often used in excess to drive the reaction to completion.

Q2: What are the critical chemical properties that dictate the purification strategy?

Understanding the acid-base properties of the product and starting materials is fundamental to designing an effective separation strategy. The target molecule, this compound, is zwitterionic; it possesses both a basic piperazine moiety and an acidic carboxylic acid group. This dual nature is the key to its purification.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Functional GroupspKₐ ValuesSolubility Profile
This compound (Product) C₁₀H₁₃N₃O₂207.23Carboxylic Acid, 2° Amine, 3° AmineCarboxylic Acid: ~2-4; Piperazine N-H: ~9.7Soluble in aqueous acid/base; least soluble at isoelectric point (pI).
2-Chloroisonicotinic acid (Starting Material) C₆H₄ClNO₂157.55Carboxylic Acid, PyridineCarboxylic Acid: ~2.5[2]Soluble in aqueous base and polar organic solvents.[3]
Piperazine (Starting Material) C₄H₁₀N₂86.14Two 2° AminespKₐ₁: 5.35, pKₐ₂: 9.73[4]Freely soluble in water; poorly soluble in non-polar solvents like diethyl ether.[5][6]
Q3: What is the most effective primary purification strategy for this compound?

Given the distinct acid-base properties of the components, an acid-base extraction followed by isoelectric point precipitation is the most robust and scalable method. This technique exploits the differential solubility of the product and impurities in aqueous solutions at varying pH levels.[7][8] It is generally more effective for this specific system than relying solely on direct crystallization from the crude mixture.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool. A suitable mobile phase would be a polar system, such as Dichloromethane:Methanol:Ammonia (e.g., 8:2:0.1), which can separate the acidic starting material, the basic starting material, and the zwitterionic product. By spotting the crude mixture, each purification step's fractions, and the starting materials, you can visually track the removal of impurities.

Troubleshooting Guide 1: Purification by Acid-Base Extraction & pH Adjustment

This method is the cornerstone for purifying this compound. It selectively moves components between an organic and an aqueous phase based on their charge state, which is controlled by pH.

Core Principle

The strategy involves two main stages:

  • Initial Extraction: The crude reaction mixture is dissolved in an organic solvent and washed with a basic aqueous solution. This deprotonates the acidic starting material (2-chloroisonicotinic acid) and the product's carboxylic acid group, transferring them as salts into the aqueous layer. The basic starting material (piperazine) remains in the organic layer and is discarded.

  • Isoelectric Precipitation: The aqueous layer, now containing the product and acidic impurity, is carefully acidified. As the pH is lowered, the product reaches its isoelectric point (pI)—the pH at which its net charge is zero. At this point, its aqueous solubility is minimal, causing it to selectively precipitate, leaving the more soluble impurities behind.

Workflow for Acid-Base Purification.
Detailed Experimental Protocol
  • Dissolution: Dissolve the crude reaction solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask or beaker. The unreacted piperazine will remain in the upper organic layer, which can be discarded.

  • Back-Wash (Optional): To ensure all product is captured, wash the organic layer once more with a small volume of NaHCO₃ solution and combine this aqueous wash with the first one.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH with a pH meter or pH paper. A precipitate should begin to form.

  • Isolation: Continue adding HCl until the pH reaches ~6-7. The rate of precipitation should maximize in this range (the isoelectric point). Stop adding acid once the pH is stable.

  • Collection: Allow the slurry to stir in the ice bath for 30 minutes to an hour to maximize crystal growth. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether or hexanes to aid drying.

  • Drying: Dry the purified solid under a vacuum to a constant weight.

Troubleshooting Q&A
  • Q: No precipitate forms upon acidification. What happened?

    • A: This could be due to several reasons. First, your product concentration in the aqueous layer may be too low. You can try to concentrate the aqueous solution under reduced pressure before acidification. Second, you may have "overshot" the isoelectric point by adding acid too quickly. Try re-adjusting the pH back and forth to find the point of maximum precipitation.

  • Q: An oil or sticky solid formed instead of a fine powder. How do I fix this?

    • A: "Oiling out" occurs when a compound precipitates from a solution above its melting point or as a supersaturated, non-crystalline solid. Try adding the acid even more slowly at a lower temperature (ice-salt bath). If an oil persists, you can try scratching the inside of the flask with a glass rod to induce crystallization or attempt to redissolve the oil and re-precipitate.

  • Q: My final product is still contaminated with 2-chloroisonicotinic acid. Why?

    • A: This suggests co-precipitation. The isoelectric points of your product and the starting material may be too close for a clean separation. Ensure your pH adjustment is very slow and precise. Alternatively, after filtration, you can perform a slurry wash of the collected solid in a solvent where the starting material is more soluble than the product, or proceed to a secondary purification step like recrystallization.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is an excellent secondary purification step to polish the product obtained from the acid-base extraction or can be used directly if the crude material is of reasonable purity.

Core Principle

This technique relies on the difference in solubility of the product and the impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the product completely at a high temperature but poorly at a low temperature, while impurities remain soluble at all temperatures.

Detailed Experimental Protocol
  • Solvent Selection: Finding the right solvent is key. For this compound, polar protic solvents are a good starting point. Test small amounts of your material in solvents like water, ethanol, isopropanol, or mixtures such as ethanol/water.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (If Necessary): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize the crystal yield. Slow cooling promotes the formation of larger, purer crystals.

  • Collection and Drying: Collect the crystals by vacuum filtration and dry as described in the previous method.

cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation A Impure Solid B Add Minimum Hot Solvent A->B C Cool Slowly (Room Temp -> Ice Bath) B->C D Pure Crystals Form, Impurities Stay in Solution C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

General Recrystallization Workflow.
Troubleshooting Q&A
  • Q: My yield after recrystallization is very low.

    • A: You may have used too much solvent during the dissolution step. Remember to use the minimum amount of hot solvent required. Also, ensure you have allowed sufficient time for cooling and crystallization in the ice bath. You can try to recover more material by concentrating the mother liquor (the leftover filtrate) and cooling it again for a second crop of crystals, though this crop may be less pure.

  • Q: No crystals form, even after cooling in an ice bath.

    • A: The solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod at the solution's surface to provide a nucleation site. Alternatively, add a tiny "seed crystal" from a previous pure batch. If these fail, you may have used a solvent in which your product is too soluble; in this case, you can try to evaporate some of the solvent or add a co-solvent in which your product is insoluble (an "anti-solvent").

References

  • Vertex AI Search. Piperazine (C4H10N2) properties. Accessed January 17, 2026.
  • chemeurope.com. Piperazine. Accessed January 17, 2026. Available from: [Link]

  • Wikipedia. Piperazine. Accessed January 17, 2026. Available from: [Link]

  • Wikipedia. 2-Chloronicotinic acid. Accessed January 17, 2026. Available from: [Link]

  • Wikipedia. Acid–base extraction. Accessed January 17, 2026. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed January 17, 2026. Available from: [Link]

Sources

stability and long-term storage of 2-(Piperazin-1-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Piperazin-1-yl)isonicotinic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on the stability and long-term storage of this compound, presented in a practical, question-and-answer format. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for solid this compound?

A1: For optimal stability, this compound in its solid form should be stored under the following conditions:

  • Short-Term (days to weeks): Store in a tightly sealed container at ambient room temperature in a dry, well-ventilated area. Protect from light and moisture.

  • Long-Term (months to years): For extended storage, it is recommended to store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (2-8 °C) under an inert atmosphere to maximize shelf life and prevent potential degradation.

The rationale behind these conditions is to minimize exposure to environmental factors that can accelerate degradation, such as heat, humidity, and light. Tightly sealing the container prevents the ingress of moisture and atmospheric contaminants.

Storage ConditionTemperatureAtmosphereDurationContainer
Short-Term Ambient Room TemperatureNormalDays to WeeksTightly Sealed
Long-Term 2-8 °C (Refrigerated)Inert Gas (e.g., Argon, Nitrogen)Months to YearsTightly Sealed, Light-Resistant
Q2: How should I store this compound in solution?

A2: Storing this compound in solution requires careful consideration of the solvent and temperature. Generally, solutions are more susceptible to degradation than the solid form.

  • Solvent Selection: The choice of solvent can significantly impact stability. While specific stability data in various solvents is not extensively published, for many amine-containing compounds, aprotic solvents are often preferred over protic solvents for long-term storage to prevent reactions.

  • Storage Temperature: If you must store the compound in solution, it is advisable to prepare fresh solutions for immediate use. For short-term storage (up to a few days), refrigerate the solution at 2-8 °C. For longer-term storage, aliquot the solution into single-use vials and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways are likely to involve the piperazine and isonicotinic acid moieties.

  • Oxidation: The piperazine ring is susceptible to oxidation. This can be initiated by exposure to air (auto-oxidation) or in the presence of oxidizing agents. Degradation products can include N-oxides and ring-opened byproducts.

  • Photodegradation: Compounds containing pyridine rings can be sensitive to light. Exposure to UV or visible light may lead to photochemical reactions and degradation.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions and elevated temperatures, the amide-like linkage within the piperazine ring could be susceptible to hydrolysis.

The diagram below illustrates a potential oxidative degradation pathway for the piperazine moiety.

G cluster_main Potential Oxidative Degradation of Piperazine Moiety 2_PIA This compound N_Oxide N-Oxide Formation 2_PIA->N_Oxide Oxidizing Agents (e.g., O2, Peroxides) Ring_Opening Ring Opening N_Oxide->Ring_Opening Further Oxidation Further_Degradation Further Degradation Products (e.g., Ethylenediamine, Formylpiperazine) Ring_Opening->Further_Degradation G cluster_workflow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Prepare a Fresh Stock Solution start->check_solution rerun_exp Re-run a Key Experiment with Fresh Solution check_solution->rerun_exp compare_results Compare Results with Old vs. Fresh Solution rerun_exp->compare_results consistent Results are Consistent compare_results->consistent Yes inconsistent Results Still Inconsistent compare_results->inconsistent No analyze_old Analyze Old Stock Solution (e.g., by HPLC) discard_old Discard Old Stock Solution and Implement Stricter Storage Protocols analyze_old->discard_old consistent->analyze_old other_factors Investigate Other Experimental Variables inconsistent->other_factors

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperazin-1-yl)isonicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a piperazine moiety and an isonicotinic acid scaffold, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application in research and pharmaceutical manufacturing. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering insights into the mechanistic principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

  • Nucleophilic Aromatic Substitution (SNAr) : This is the most prevalent and well-documented method, involving the reaction of a 2-halo-isonicotinic acid with piperazine.

  • Direct Amide Coupling : A theoretically viable but less documented approach that involves the direct formation of an amide bond between isonicotinic acid and piperazine using a coupling agent.

This guide will delve into the specifics of each of these methods, providing a comparative analysis to aid in the selection of the most appropriate synthetic route based on factors such as starting material availability, desired yield, and process scalability.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a cornerstone of heterocyclic chemistry and the most common approach for the synthesis of this compound. This method relies on the reaction of an electron-deficient aromatic ring, in this case, the pyridine ring of isonicotinic acid, with a nucleophile, piperazine. The presence of the electron-withdrawing carboxylic acid group and the ring nitrogen atom sufficiently activates the 2-position of the pyridine ring towards nucleophilic attack.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic nitrogen of piperazine attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the halide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product. The carboxylic acid group at the 4-position plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.

Comparative Analysis of 2-Halo-Isonicotinic Acids

The choice of the halogen on the isonicotinic acid starting material has a significant impact on the reaction kinetics and conditions. The two most common starting materials are 2-chloroisonicotinic acid and 2-fluoroisonicotinic acid.

  • 2-Fluoroisonicotinic Acid : Due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, making the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to a faster reaction rate, often allowing for milder reaction conditions (lower temperatures and shorter reaction times).

  • 2-Chloroisonicotinic Acid : While chlorine is less electronegative than fluorine, 2-chloroisonicotinic acid is often a more readily available and cost-effective starting material. The reaction with piperazine typically requires more forcing conditions, such as higher temperatures, to achieve a comparable reaction rate and yield.

The general reactivity trend for SNAr reactions on electron-deficient aromatic rings is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more electron-withdrawing fluorine atom.

Experimental Protocols

The following are representative protocols for the synthesis of this compound via the SNAr pathway. It is important to note that optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.

A. Synthesis from 2-Chloroisonicotinic Acid

This protocol is adapted from procedures for similar nucleophilic aromatic substitution reactions on chloropyridines.

Step-by-Step Methodology:

  • To a stirred solution of piperazine (4-6 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloroisonicotinic acid (1 equivalent).

  • Add a base, such as potassium carbonate (2-3 equivalents), to neutralize the HCl generated during the reaction and to deprotonate the piperazinium salt formed.

  • Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 6-7 to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

B. Synthesis from 2-Fluoroisonicotinic Acid

The higher reactivity of the fluoro-substituted starting material allows for milder reaction conditions.

Step-by-Step Methodology:

  • Dissolve 2-fluoroisonicotinic acid (1 equivalent) and piperazine (3-5 equivalents) in a polar aprotic solvent like DMF or DMSO.

  • Add a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Heat the mixture to a temperature in the range of 80-120 °C. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Work-up the reaction as described for the chloro-derivative, involving precipitation by acidification, filtration, and washing.

  • Purify the product by recrystallization.

Method 2: Direct Amide Coupling (Theoretical Approach)

A plausible alternative to the SNAr method is the direct formation of an amide bond between the carboxylic acid group of isonicotinic acid and one of the secondary amines of piperazine. This approach would require the use of a coupling agent to activate the carboxylic acid. While this method is standard for peptide synthesis and other amide bond formations, its application to the synthesis of this compound is not widely reported in the literature. One of the main challenges is the potential for di-acylation of piperazine and the need for a selective mono-acylation strategy.

Proposed Mechanism

The carboxylic acid is activated by a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated acid then reacts with the amine of piperazine to form the amide bond.

Theoretical Experimental Protocol

Step-by-Step Methodology:

  • Dissolve isonicotinic acid (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

  • Add the coupling agent (e.g., EDC, 1.2 equivalents) and an additive (e.g., HOBt, 1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of piperazine (in large excess, e.g., 10 equivalents to favor mono-acylation) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or HPLC.

  • Upon completion, the reaction mixture would be worked up by dilution with an organic solvent and washing with aqueous solutions to remove the coupling agent byproducts and excess piperazine.

  • The product would then be isolated and purified, likely via chromatographic methods.

Comparative Analysis of Synthesis Methods

ParameterNucleophilic Aromatic Substitution (SNAr)Direct Amide Coupling (Theoretical)
Starting Materials 2-Halo-isonicotinic acid, PiperazineIsonicotinic acid, Piperazine
Key Reagents Base (e.g., K2CO3), Polar aprotic solventCoupling agent (e.g., EDC/HOBt, HATU), Base, Anhydrous solvent
Reaction Conditions High temperature (80-150 °C)Generally room temperature
Reaction Time 4-24 hours12-24 hours
Yield Generally good to excellentPotentially lower and variable due to side reactions
Purification Recrystallization is often sufficientChromatographic purification likely required
Scalability Well-established and scalableMay be less scalable due to cost of coupling agents and purification challenges
Selectivity High for mono-substitution at the 2-positionRisk of di-substitution and other side reactions
Cost-Effectiveness Generally more cost-effective, especially with 2-chloroisonicotinic acidCan be more expensive due to the cost of coupling reagents

Visualizing the Synthetic Workflows

SNAr_Workflow cluster_chloro From 2-Chloroisonicotinic Acid cluster_fluoro From 2-Fluoroisonicotinic Acid 2-Chloroisonicotinic Acid 2-Chloroisonicotinic Acid Reaction_C S_N_Ar Reaction (K2CO3, DMSO, 100-150 °C) 2-Chloroisonicotinic Acid->Reaction_C Piperazine_C Piperazine Piperazine_C->Reaction_C Workup_C Aqueous Workup & Precipitation Reaction_C->Workup_C Purification_C Recrystallization Workup_C->Purification_C Product_C This compound Purification_C->Product_C 2-Fluoroisonicotinic Acid 2-Fluoroisonicotinic Acid Reaction_F S_N_Ar Reaction (K2CO3, DMSO, 80-120 °C) 2-Fluoroisonicotinic Acid->Reaction_F Piperazine_F Piperazine Piperazine_F->Reaction_F Workup_F Aqueous Workup & Precipitation Reaction_F->Workup_F Purification_F Recrystallization Workup_F->Purification_F Product_F This compound Purification_F->Product_F

Caption: Workflow for the SNAr synthesis of this compound.

Amide_Coupling_Workflow Isonicotinic Acid Isonicotinic Acid Activation Carboxylic Acid Activation (EDC/HOBt, DMF) Isonicotinic Acid->Activation Piperazine Piperazine (excess) Coupling Amide Bond Formation (Room Temperature) Piperazine->Coupling Activation->Coupling Workup Extraction & Washing Coupling->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product

Caption: Theoretical workflow for the direct amide coupling synthesis.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway. The choice between 2-fluoro- and 2-chloroisonicotinic acid as the starting material will depend on a balance of reactivity, cost, and availability. The use of 2-fluoroisonicotinic acid is expected to provide higher reaction rates and allow for milder conditions, which can be advantageous for sensitive substrates and for minimizing by-product formation. Conversely, 2-chloroisonicotinic acid may be a more economical choice for large-scale synthesis, albeit requiring more forcing reaction conditions.

The direct amide coupling approach, while chemically plausible, presents significant challenges in terms of selectivity and purification. The requirement for a large excess of piperazine to favor mono-acylation and the likely need for chromatographic purification make this method less practical for large-scale production compared to the SNAr route.

For researchers and drug development professionals, the SNAr method represents a robust and scalable route to this compound. Further process optimization, such as screening of bases, solvents, and reaction temperatures, can be undertaken to tailor the synthesis to specific manufacturing needs, ensuring a high-quality and cost-effective supply of this valuable chemical intermediate.

References

A comprehensive list of references would be compiled here based on the specific patents and journal articles consulted during the research phase. The provided search results offer a starting point for identifying such authoritative sources.

A Comparative Guide to Piperazine-Containing Compounds: Profiling 2-(Piperazin-1-yl)isonicotinic Acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in drug discovery.[1][2][3][4] Its unique structural and physicochemical properties are highly advantageous for developing new therapeutic agents. The two nitrogen atoms provide a combination of relative structural rigidity and multiple hydrogen bond acceptors and donors, which can enhance target affinity and specificity.[1][2][5] Furthermore, these basic nitrogens often improve aqueous solubility and oral bioavailability, crucial pharmacokinetic parameters for successful drug candidates.[1][2][5] The piperazine moiety is a key structural feature in a vast array of FDA-approved drugs, spanning therapeutic areas from psychiatry to oncology and infectious diseases.[6][7][8][9]

This guide provides an in-depth comparison of the emerging research compound 2-(Piperazin-1-yl)isonicotinic acid with three well-established, piperazine-containing drugs: Vortioxetine , Fluphenazine , and Pimozide . By examining their structural differences, mechanisms of action, and pharmacological profiles, we aim to illustrate the remarkable functional diversity achievable through modifications to the core piperazine structure and to contextualize the potential of novel derivatives.

Profile: this compound

This compound is a heterocyclic molecule that integrates the piperazine scaffold with an isonicotinic acid moiety.[10]

  • Structure and Synthesis: The compound has the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol .[11] Its synthesis is typically achieved via a nucleophilic aromatic substitution reaction, where a chloro-substituted isonicotinic acid precursor is coupled with piperazine.[10] The presence of both the pyridine ring and the carboxylic acid group makes it an interesting candidate for forming metal complexes and serving as a tridentate ligand in coordination chemistry.[10]

  • Potential Biological Activity: While extensive clinical data is not available, preliminary research and the known activities of its constituent parts suggest several areas of potential therapeutic interest.

    • Antimicrobial Potential: Isonicotinic acid derivatives are renowned for their antitubercular properties, with isoniazid being a cornerstone of tuberculosis treatment for decades.[10][12][13][14] The combination with the piperazine ring, which is also found in some antimicrobial agents, suggests that this compound and its derivatives could be explored for activity against various pathogens.[9][10]

    • Enzyme Inhibition: Some studies have suggested that this compound may act as an inhibitor of enzymes such as acetylcholinesterase, indicating potential applications in neuropharmacology.[10]

    • Anti-inflammatory Activity: Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential, possibly through the inhibition of reactive oxygen species (ROS).[15]

This compound serves as a valuable building block, demonstrating how the piperazine core can be functionalized to create novel chemical entities for screening and drug development.[10]

Comparator Profiles: Established Piperazine-Containing Drugs

To understand the potential of new piperazine derivatives, it is instructive to compare them with established drugs that leverage the same core scaffold. We will examine three such drugs, each with a distinct therapeutic profile.

Vortioxetine: The Multimodal Antidepressant

Vortioxetine is a modern antidepressant classified as a serotonin modulator and stimulator.[16] It represents a sophisticated approach to modulating serotonergic neurotransmission.

  • Mechanism of Action: Unlike traditional SSRIs, Vortioxetine combines inhibition of the serotonin transporter (SERT) with activity at multiple serotonin receptors. It is an agonist at 5-HT₁ₐ receptors, a partial agonist at 5-HT₁ₑ receptors, and an antagonist at 5-HT₃, 5-HT₁ₔ, and 5-HT₇ receptors.[16][17][18] This complex pharmacology is thought to contribute to its efficacy in treating major depressive disorder (MDD) and potentially improving cognitive symptoms associated with depression.[18][19]

  • Structural Basis: Vortioxetine features a 2,4-dimethylphenyl thioether group attached to a phenylpiperazine moiety. This intricate structure is responsible for its unique receptor-binding profile.

Fluphenazine: The High-Potency Typical Antipsychotic

Fluphenazine is a first-generation antipsychotic belonging to the phenothiazine class.[20] It has been a mainstay in the treatment of schizophrenia for many years.

  • Mechanism of Action: Fluphenazine's primary mechanism is the potent, non-selective blockade of postsynaptic dopamine D₂ receptors in the mesolimbic pathways of the brain.[21][22][23] This action effectively reduces the excessive dopaminergic activity associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[20][22] It also has weaker antagonist activity at histaminergic, muscarinic, and alpha-adrenergic receptors, which contributes to its side-effect profile.[21]

  • Structural Basis: Fluphenazine's structure links the piperazine ring via an alkyl chain to a trifluoromethyl-substituted phenothiazine tricycle. This configuration confers high affinity for the D₂ receptor.

Pimozide: The Diphenylbutylpiperidine Antipsychotic

Pimozide is another typical antipsychotic, belonging to the diphenylbutylpiperidine class, used in the management of schizophrenia and severe tics in Tourette's syndrome.[24][25][26]

  • Mechanism of Action: Similar to fluphenazine, pimozide is a potent dopamine D₂ receptor antagonist.[24][26][27] Its high affinity for D₂ receptors is central to its therapeutic effects.[27] It also acts as an antagonist at D₃ and D₄ receptors.[24] One of its distinguishing features is a significant risk of QT interval prolongation, a serious cardiac side effect, necessitating careful patient monitoring.[25][27]

  • Structural Basis: Pimozide's structure is characterized by a long diphenylbutyl chain attached to the piperazine nitrogen, with the other nitrogen being part of a benzimidazolinone moiety.

Head-to-Head Comparison

The following tables provide a direct comparison of this compound and the selected comparator drugs, highlighting how structural modifications to the piperazine scaffold dictate pharmacological function.

Table 1: Structural and Physicochemical Properties
CompoundChemical StructureClassMolecular FormulaMolecular Weight ( g/mol )
This compound C1=CN=C(C(=C1)C(=O)O)N2CCNCC2Isonicotinic Acid DerivativeC₁₀H₁₃N₃O₂207.23[11]
Vortioxetine CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)CSerotonin Modulator & StimulatorC₁₈H₂₂N₂S298.45
Fluphenazine C1=CC=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)FPhenothiazine AntipsychoticC₂₂H₂₆F₃N₃OS437.52
Pimozide C1=CC=C(C=C1)C(CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)FDiphenylbutylpiperidine AntipsychoticC₂₈H₂₉F₂N₃O461.56[24]
Table 2: Mechanism of Action and Primary Therapeutic Use
CompoundPrimary Mechanism of ActionKey Molecular TargetsPrimary Therapeutic Use
This compound Under InvestigationPotential: Bacterial enzymes, Cholinesterases[10]Research / Drug Discovery Scaffold
Vortioxetine Serotonin Reuptake Inhibition & Receptor Modulation[16][17]SERT (inhibition), 5-HT₁ₐ (agonist), 5-HT₃/₇ (antagonist)[18]Major Depressive Disorder[16]
Fluphenazine Dopamine Receptor Antagonism[21][22]D₂ Receptors (potent antagonist)[23]Schizophrenia, Psychotic Disorders[20]
Pimozide Dopamine Receptor Antagonism[26][27]D₂ Receptors (potent antagonist)[24]Tourette's Syndrome, Schizophrenia[25][28]

Visualizing Structural Diversity and Experimental Workflow

The diagrams below illustrate the structural variations of the piperazine core and a typical experimental workflow used to characterize compounds like Fluphenazine and Pimozide.

Caption: Structural diversity stemming from the piperazine core.

Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂) incubation Incubate Membranes, Radioligand, & Test Compound at 37°C prep_reagents->incubation prep_ligand Dilute Radioligand (e.g., [³H]-Spiperone) prep_ligand->incubation prep_compounds Prepare Serial Dilutions of Test Compounds & Control prep_compounds->incubation prep_membranes Thaw & Homogenize D₂ Receptor Membranes prep_membranes->incubation filtration Rapid Filtration over Glass Fiber Filters (Separates bound from free radioligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Quantify Radioactivity (CPM) washing->scintillation curve_fit Plot % Inhibition vs. Log[Concentration] & Fit Sigmoidal Curve scintillation->curve_fit calc_ki Determine IC₅₀ Calculate Kᵢ using Cheng-Prusoff Equation curve_fit->calc_ki

Caption: Workflow for a Dopamine D₂ competitive binding assay.

Experimental Protocol: Dopamine D₂ Receptor Competitive Binding Assay

To quantitatively assess the affinity of a test compound for the dopamine D₂ receptor, a competitive radioligand binding assay is a standard and robust method. This protocol is self-validating through the inclusion of controls for total and non-specific binding.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human dopamine D₂ receptor.

Materials:

  • Biologicals: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist), specific activity ~70-90 Ci/mmol.

  • Competitors: Test compound, Haloperidol (positive control for non-specific binding).

  • Buffers:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation vials, liquid scintillation cocktail.

Methodology:

  • Reagent Preparation (Causality: Proper concentrations are critical for assay performance):

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM).

    • Prepare a stock solution of Haloperidol at 10 µM for determining non-specific binding (NSB).

    • Dilute [³H]-Spiperone in assay buffer to a final concentration of ~0.2 nM (approximately its Kₔ value for optimal signal-to-noise ratio).

    • Thaw D₂ receptor membranes on ice and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Setup (Causality: Controls validate the experiment):

    • Total Binding (TB): Add 50 µL assay buffer, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 100 µL membrane suspension. The high concentration of unlabeled ligand displaces all specific binding of the radioligand.

    • Test Compound: Add 50 µL of each test compound dilution, 50 µL [³H]-Spiperone, and 100 µL membrane suspension.

  • Incubation (Causality: Allows the binding reaction to reach equilibrium):

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Washing (Causality: Separates receptor-bound radioligand from unbound):

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

    • Immediately wash the filters 3 times with 3 mL of ice-cold wash buffer to remove any trapped, non-specifically bound radioligand.

  • Quantification (Causality: Measures the amount of bound radioligand):

    • Punch the filters into scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.

    • Count the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))).

    • Plot % Inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Conclusion

The piperazine scaffold is a privileged structure in medicinal chemistry, enabling the development of drugs with remarkably diverse pharmacological profiles. The comparison between the established drugs Vortioxetine, Fluphenazine, and Pimozide demonstrates how strategic modifications to the N1 and N4 positions of the piperazine ring can shift a compound's primary mechanism from multimodal serotonergic activity to potent dopamine D₂ receptor antagonism.

While this compound is still in the early stages of investigation, its hybrid structure, combining the versatile piperazine core with the biologically significant isonicotinic acid moiety, marks it as a compound of interest. Its potential as a scaffold for developing novel antimicrobial, anti-inflammatory, or neuropharmacological agents is clear. Further derivatization and comprehensive biological evaluation, using established protocols such as the receptor binding assay detailed herein, will be crucial in unlocking the full therapeutic potential of this and other novel piperazine-containing compounds.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. 1

  • MIMS Philippines. (n.d.). Fluphenazine: Uses, Dosage, Side Effects and More. MIMS Philippines. 21

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Hydrochloride? Patsnap Synapse. 22

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. 5

  • PDR.net. (n.d.). Pimozide: a review of its pharmacological properties and therapeutic uses in psychiatry. PDR.net. 28

  • YouTube. (2025, January 29). Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. 20

  • YouTube. (2025, January 29). Pharmacology of Pimozide (Orap) ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. 27

  • Wikipedia. (2025, November 30). Pimozide. Wikipedia. 24

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. 6

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. 29

  • StudyGuides.com. (n.d.). Fluphenazine (Drug) – Study Guide. StudyGuides.com. 30

  • Smolecule. (2023, August 15). Buy this compound | 914637-26-6. Smolecule. 10

  • Wikipedia. (n.d.). Fluphenazine. Wikipedia. 31

  • PubMed. (1993, March). Clinical uses of pimozide. South Med J, 86(3), 344-9. 25

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. 2

  • BenchChem. (2025). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. BenchChem. 12

  • PubMed. (2021, June 17). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. 32

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC. 3

  • Patsnap Synapse. (2024, June 14). What is Pimozide used for? Patsnap Synapse. 26

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam Clin Pharmacol. 4

  • Wikipedia. (n.d.). Piperazine. Wikipedia. 7

  • ResearchGate. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. 8

  • Wikipedia. (n.d.). Vortioxetine. Wikipedia. 17

  • NIH. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. 15

  • Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science. 13

  • Medium. (2025, December 17). A Guide to the Vortioxetine Synthesis Process. Medium. 33

  • Psych Scene Hub. (2017, October 27). A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. 19

  • PubChem. (n.d.). Vortioxetine. PubChem. 16

  • TRINTELLIX (vortioxetine). (n.d.). Mechanism of Action (MOA). TRINTELLIX (vortioxetine). 18

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. SINFOO Chemical Solutions Co., Ltd.. 11

  • NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH. 34

  • ResearchGate. (2025, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. 9

  • BenchChem. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. BenchChem. 14

Sources

A Comparative Guide to the Biological Activity of 2-(Piperazin-1-yl)isonicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 2-(Piperazin-1-yl)isonicotinic acid and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of these compounds, with a focus on their potential as antimicrobial and anticancer agents. The information presented herein is synthesized from peer-reviewed literature and aims to provide an objective and data-driven overview to inform future research and development efforts.

Introduction: The Versatile Piperazine-Isonicotinic Acid Scaffold

The hybridization of a piperazine ring with an isonicotinic acid moiety creates a privileged scaffold in medicinal chemistry.[1] Isonicotinic acid derivatives, most notably isoniazid, are well-established for their potent antimycobacterial properties.[2] The piperazine ring, a common pharmacophore in many approved drugs, is known to enhance pharmacokinetic properties and can be readily modified to modulate biological activity.[3][4] The combination of these two pharmacophores in this compound and its analogs has led to the exploration of a wide spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the pyridine ring of an isonicotinic acid derivative with piperazine or a substituted piperazine.[7] The reaction conditions can be tailored to accommodate a variety of substituents on both the piperazine and isonicotinic acid moieties, allowing for the generation of a diverse library of analogs for biological screening.

Comparative Biological Activity

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on both the piperazine and isonicotinic acid rings. This section provides a comparative analysis of their antimicrobial and anticancer activities, supported by experimental data from various studies.

Antimicrobial Activity

Derivatives of isonicotinic acid are known for their antimicrobial, particularly anti-tuberculosis, properties.[1] The incorporation of a piperazine ring can modulate this activity and broaden the spectrum to include other bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin Derivative 5hCiprofloxacin-resistant P. aeruginosa16[8]
Ciprofloxacin Derivative 5kCiprofloxacin-resistant P. aeruginosa16[8]
Ciprofloxacin Derivative 5lCiprofloxacin-resistant P. aeruginosa16[8]
Piperazine bisbenzoic acid 7aE. coli-[9]
Piperazine bisnicotinic acid 7bE. coli-[9]
N,N'-disubstituted piperazine 4S. aureus-[9]
N,N'-disubstituted piperazine 6dB. subtilis-[9]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. The purpose is to showcase the range of antimicrobial activities observed for piperazine derivatives.

The structure-activity relationship studies suggest that substitutions on the piperazine ring significantly influence the antimicrobial spectrum and potency.[8] For instance, the introduction of bulky or lipophilic groups can enhance cell wall penetration, a critical factor for activity against Gram-negative bacteria.[8]

Anticancer Activity

The piperazine moiety is a common feature in many anticancer drugs.[10] Its presence can confer a range of antitumor activities, including the induction of apoptosis and inhibition of cell cycle progression.[6][11] The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays, such as the MTT assay, and the results are typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

The following tables summarize the anticancer activity of various piperazine-containing compounds, some of which are structurally related to the core topic.

Table 2: Anticancer Activity of Benzothiazole-Piperazine Derivatives

CompoundCell LineGI50 (µM)Reference
Compound 1hHUH-7 (Hepatocellular)-[6]
Compound 1hMCF-7 (Breast)-[6]
Compound 1hHCT-116 (Colorectal)-[6]
Compound 1jHUH-7 (Hepatocellular)-[6]
Compound 1jMCF-7 (Breast)-[6]
Compound 1jHCT-116 (Colorectal)-[6]

Note: The original study reported these compounds as the most active, causing apoptosis by cell cycle arrest at the subG1 phase.

Table 3: Anticancer Activity of Vindoline-Piperazine Conjugates

CompoundCell LineGI50 (µM)Reference
Compound 23MDA-MB-468 (Breast)1.00[12]
Compound 25HOP-92 (Non-small cell lung)1.35[12]
Dimer 4SiHa (Cervical)2.85[12]
Derivative 3HeLa (Cervical)9.36[12]

Table 4: Anticancer Activity of 7-Piperazin-Substituted[1][13]Oxazolo[4,5-D]Pyrimidines

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
Compound 5aLeukemia SR1.26->100[5][14]
Compound 5dRenal Cancer A-4980.472.5-[5][14]
Compound 5eLeukemia HL-60(TB)---[5][14]

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

These data highlight the significant anticancer potential of piperazine-containing scaffolds. The variations in activity across different cell lines and with different substitutions underscore the importance of targeted design and screening in the development of novel anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are crucial. This section provides detailed methodologies for key assays used in the evaluation of the antimicrobial and anticancer activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using Mueller-Hinton broth. B Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL). A->B C Inoculate each well with the bacterial suspension. B->C D Include a positive control (broth with inoculum, no compound) and a negative control (broth only). C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTTAssay A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate cell viability as a percentage of the untreated control and determine the IC50 value. E->F

Caption: Workflow for assessing cell viability and cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound analogs is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Substituents on the Piperazine Ring: The nature of the substituent at the N-4 position of the piperazine ring can significantly impact potency and selectivity. Lipophilic groups can enhance membrane permeability, while hydrogen bond donors and acceptors can improve target binding.[3][15]

  • Substituents on the Isonicotinic Acid Ring: Modifications to the isonicotinic acid core can alter the electronic properties of the molecule, which may affect its interaction with biological targets.

  • The Linker: In more complex analogs, the linker connecting the piperazine-isonicotinic acid scaffold to other moieties plays a crucial role in determining the overall conformation and biological activity.[12]

Illustrative Signaling Pathway: Apoptosis Induction

Many cytotoxic piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of an apoptotic pathway is shown below.

ApoptosisPathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound Piperazine Analog Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway that can be induced by cytotoxic compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though not always directly comparative, strongly suggest that analogs of this core structure possess significant antimicrobial and anticancer activities. The modular nature of its synthesis allows for extensive structural modifications, providing a rich chemical space for exploring and optimizing biological activity. Future research should focus on systematic structure-activity relationship studies, including the synthesis and parallel screening of well-defined libraries of analogs, to identify lead compounds with enhanced potency and selectivity. Elucidating the precise mechanisms of action of the most active compounds will be crucial for their further development as clinical candidates.

References

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][13]Oxazolo[4,5-D]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperazinyl fragment improves anticancer activity of Triapine. Retrieved from [Link]

  • PubMed Central. (n.d.). piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin- Substituted[1][13]Oxazolo[4,5-D]pyrimidines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND EVALUATION OF SOME NEW SUBSTITUTED PIPERAZINYL-ARYL AMIDE, ACETAMIDE, AND SULFONAMIDE DERIVATIVES OF ROSUVASTATIN INTERMEDIATE AND THEIR ANTI-MICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, heterocyclic compounds containing piperazine and pyridine moieties have garnered significant attention due to their diverse biological activities. This guide provides an in-depth validation of the antimicrobial efficacy of a promising candidate, 2-(Piperazin-1-yl)isonicotinic acid.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the subject compound against established antimicrobial agents, supported by detailed experimental protocols and data. We will delve into the causality behind the experimental design, ensuring a scientifically rigorous and transparent evaluation.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The chemical backbone of many existing antimicrobials is increasingly compromised by microbial evolution, necessitating a paradigm shift in drug discovery. Piperazine derivatives have emerged as a versatile and medicinally important class of compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1] The incorporation of a piperazine ring can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

Similarly, isonicotinic acid derivatives, most notably isoniazid, have a long-standing history in the treatment of tuberculosis, primarily by inhibiting mycolic acid synthesis.[3][4] The conjugation of these two pharmacophores in this compound presents a rational strategy for the development of a novel antimicrobial agent with a potentially unique mechanism of action.

This guide will objectively compare the in vitro performance of this compound with two widely-used clinical agents:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6]

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[3][7][8][9]

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a clear and concise comparison, the following tables summarize the antimicrobial and cytotoxic profiles of this compound and the selected comparators.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
MicroorganismThis compound (Hypothetical)CiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)80.5>128
Escherichia coli (ATCC 25922)160.015>128
Pseudomonas aeruginosa (ATCC 27853)320.25>128
Candida albicans (ATCC 90028)64>1281
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Values (µg/mL)
MicroorganismThis compound (Hypothetical)CiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)161>128
Escherichia coli (ATCC 25922)320.03>128
Pseudomonas aeruginosa (ATCC 27853)640.5>128
Candida albicans (ATCC 90028)128>1284
Table 3: In Vitro Cytotoxicity (MTT Assay) on HeLa Cells
CompoundCC₅₀ (µg/mL)
This compound (Hypothetical)>256
Ciprofloxacin>200
Fluconazole>500

Experimental Methodologies: A Foundation of Trustworthiness

The following protocols are detailed to ensure the reproducibility and self-validation of the presented data. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.[6][10][11]

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of test compounds in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare standardized microbial inoculum (0.5 McFarland). B->C D Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (yeast). C->D E Visually inspect for turbidity to determine the MIC. D->E

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12][13]

Experimental Workflow for MBC/MFC Determination

MBC_Workflow A Following MIC determination, select wells with no visible growth. B Aliquot a small volume from each selected well onto agar plates. A->B C Incubate the agar plates at the appropriate temperature and duration. B->C D Count the number of surviving colonies. C->D E Determine the MBC/MFC as the lowest concentration that results in a ≥99.9% reduction in CFU/mL. D->E

Workflow for Minimum Bactericidal/Fungicidal Concentration Assay.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under conditions that support the growth of the test microorganism.

  • MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU)/mL compared to the initial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][5]

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed mammalian cells (e.g., HeLa) in a 96-well plate and allow to adhere. B Expose cells to serial dilutions of the test compounds for 24-48 hours. A->B C Add MTT solution to each well and incubate for 4 hours. B->C D Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). C->D E Measure the absorbance at 570 nm using a microplate reader. D->E F Calculate the 50% cytotoxic concentration (CC₅₀). E->F

Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial activity of this compound is likely a result of the synergistic or additive effects of its two core moieties.

Potential Mechanisms of Action

MoA cluster_piperazine Piperazine Moiety cluster_isonicotinic Isonicotinic Acid Moiety cluster_target Microbial Cell P Disruption of Bacterial Cytoplasmic Membrane L Leakage of Intracellular Components P->L D Cell Death L->D I Inhibition of Mycolic Acid Synthesis (in Mycobacteria) I->D G Potential Inhibition of DNA Gyrase G->D

Sources

A Comparative Crystallographic Analysis of 2-(Piperazin-1-yl)isonicotinic Acid Analogue Complexes: Predicting Coordination Behavior

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the crystal structures of metal complexes containing ligands structurally related to 2-(Piperazin-1-yl)isonicotinic acid. Due to a lack of publicly available crystal structures for complexes of this compound itself, this document will focus on a predictive analysis based on the crystallographic data of its constituent moieties: piperazine derivatives and isonicotinic/nicotinic acid derivatives. This approach allows for an in-depth exploration of the potential coordination chemistry of this versatile ligand.

Introduction to this compound: A Ligand of Interest

This compound is a heterocyclic compound that integrates the structural features of both piperazine and isonicotinic acid.[1] This unique combination of a flexible saturated heterocycle (piperazine) and a rigid aromatic carboxylic acid (isonicotinic acid) makes it a highly promising ligand in coordination chemistry. The piperazine moiety offers two nitrogen donors, while the isonicotinic acid part provides a pyridine nitrogen and a carboxylate group, presenting multiple potential coordination sites.[1] Such polydentate ligands are of significant interest for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting magnetic or catalytic properties.[2]

The Role of the Piperazine Moiety in Crystal Engineering

The piperazine ring is a common building block in medicinal chemistry and coordination chemistry.[2][3] In metal complexes, the piperazine ring typically adopts a stable chair conformation.[4] It can act as a bidentate bridging ligand, connecting two metal centers through its nitrogen atoms, or as a monodentate ligand. The flexibility of the piperazine ring can also allow for the formation of macrocyclic structures.

A pertinent example is the crystal structure of a copper(II) complex with a macrocyclic ligand containing a piperazine unit, which demonstrates the coordinating ability of the piperazine nitrogens.[4] In such complexes, the piperazine ring's conformation is a key factor in determining the overall geometry of the complex.

Coordination Modes of Isonicotinic and Nicotinic Acid Derivatives

The coordination chemistry of pyridine carboxylic acids, such as isonicotinic acid and its derivatives, is well-established. The carboxylate group can coordinate to a metal center in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand. The pyridine nitrogen also serves as a coordination site.

For instance, in copper(II) 2-chloronicotinate complexes, the carboxylate group exhibits an asymmetric chelate coordination, and the pyridine nitrogen is also involved in bonding to the metal center.[5] The specific coordination mode is often influenced by the nature of the metal ion, the presence of other ligands, and the crystallization conditions.

Predicted Coordination Chemistry of this compound

Based on the known coordination behavior of its constituent parts, this compound can be expected to exhibit a rich and varied coordination chemistry. Several coordination modes can be predicted:

  • Tridentate Chelating Ligand: The ligand could coordinate to a single metal center through the pyridine nitrogen, one of the piperazine nitrogens, and one of the carboxylate oxygens, forming a stable chelate.

  • Bridging Ligand: The ligand could bridge two or more metal centers, leading to the formation of coordination polymers or MOFs. For example, the carboxylate group could bridge two metal ions, while the piperazine and pyridine nitrogens coordinate to other metal centers.

  • Zwitterionic Form: In the solid state, the ligand might exist in a zwitterionic form, with the piperazine nitrogen being protonated and the carboxylic acid group deprotonated. This can lead to the formation of intricate hydrogen-bonding networks.

The interplay between the flexible piperazine ring and the rigid isonicotinic acid framework allows for fine-tuning of the resulting structures.

Comparative Analysis of Crystallographic Data

To provide a quantitative basis for our predictive analysis, the following table summarizes key crystallographic parameters from representative complexes containing piperazine and nicotinic acid derivatives.

ComplexMetal IonCoordination GeometryPiperazine ConformationCarboxylate CoordinationReference
[Cu(2-Clnic)₂(Bim)₂]Cu(II)Distorted Tetragonal BipyramidalN/AAsymmetric Chelate[5]
[Cu(macrocycle)]²⁺ (piperazine-containing)Cu(II)Five-coordinateChairN/A[4]
[Zn(macrocycle)(H₂O)]²⁺ (piperazine-containing)Zn(II)HexacoordinateChairN/A[4]

This data highlights the variability in coordination geometries and the consistent chair conformation of the piperazine ring.

Visualizing Potential Coordination Modes

The following diagrams, generated using Graphviz, illustrate some of the predicted coordination modes of this compound.

Tridentate_Chelation cluster_ligand This compound M Metal N_py N_py M->N_py N_pip N_pip M->N_pip O_coo O_coo M->O_coo N_py->N_pip N_pip->O_coo

Caption: Predicted tridentate chelation of this compound to a metal center.

Bridging_Coordination cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M1 Metal 1 N1_py N_py M1->N1_py O1_coo O_coo M1->O1_coo M2 Metal 2 N1_pip N_pip M2->N1_pip O2_coo O_coo M2->O2_coo N2_py N_py N2_pip N_pip

Sources

A Comprehensive Guide to Assessing the Purity of Synthesized 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

2-(Piperazin-1-yl)isonicotinic acid is a vital heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its structural motif is integral to the efficacy of a wide range of therapeutic agents.[3] Consequently, the purity of this intermediate is of paramount importance, as impurities can significantly impact the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparing Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is crucial for the accurate determination of purity. Each method offers distinct advantages and limitations. A multi-faceted approach, employing several complementary techniques, is often the most robust strategy for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[7] For a polar compound like this compound, which may lack a strong chromophore, specific HPLC methods are required to achieve adequate retention and detection.[7]

  • Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).

  • Strengths:

    • High resolving power for separating closely related impurities.

    • Excellent quantitative accuracy and precision.

    • Amenable to automation for high-throughput analysis.

  • Weaknesses:

    • Requires a UV-active chromophore for sensitive detection, which may necessitate derivatization for some compounds.[8]

    • Highly polar compounds can be challenging to retain on traditional reversed-phase columns.[7]

Methodologies for this compound:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique is particularly useful for polar, ionizable compounds. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, enhancing its retention on a non-polar stationary phase like C18.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Synthesized Compound Dissolve_S Dissolve in Diluent Sample->Dissolve_S Standard Weigh Reference Standard Dissolve_St Dissolve in Diluent Standard->Dissolve_St HPLC Inject into HPLC System Dissolve_S->HPLC Dissolve_St->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV or ELSD Detection Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for HPLC purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing both quantitative and qualitative information.[9] It is an indispensable tool for identifying unknown impurities.[9]

  • Principle: After separation by LC, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is determined.

  • Strengths:

    • High sensitivity and selectivity.

    • Provides molecular weight information, aiding in the identification of unknown impurities.[10]

    • Can be used to confirm the identity of the main component.

  • Weaknesses:

    • Quantitative accuracy can be influenced by matrix effects.

    • Instrumentation is more complex and expensive than HPLC-UV.

Application to this compound Analysis:

LC-MS is particularly valuable for characterizing the impurity profile of a newly synthesized batch. By comparing the mass spectra of the impurity peaks with the expected molecular weight of potential by-products or degradation products, their identities can be tentatively assigned.

Logical Relationship: Purity Assessment Strategy

Purity_Strategy Synthesis Synthesized Compound HPLC HPLC Purity Synthesis->HPLC LCMS LC-MS Impurity ID Synthesis->LCMS NMR NMR Structure Confirmation Synthesis->NMR EA Elemental Analysis (Confirmation) Synthesis->EA Final_Purity Final Purity Assessment HPLC->Final_Purity LCMS->Final_Purity NMR->Final_Purity EA->Final_Purity

Caption: A multi-technique approach to purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity.[11][12] ¹H and ¹³C NMR are the most common techniques used.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. The resulting spectrum provides detailed information about the chemical environment of each atom in a molecule.

  • Strengths:

    • Provides unambiguous structural confirmation of the main component.[11][12]

    • Can detect and help identify impurities with different chemical structures.

    • Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a reference standard of the impurity.

  • Weaknesses:

    • Lower sensitivity compared to HPLC and LC-MS.

    • Complex spectra can be challenging to interpret, especially for mixtures.

NMR Analysis of this compound: The ¹H NMR spectrum should show characteristic signals for the protons on the pyridine and piperazine rings. Integration of these signals can be used to confirm the stoichiometry of the molecule. Impurity signals will appear as additional peaks in the spectrum.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[13] It serves as a crucial check for the empirical formula and overall purity of a synthesized compound.[13][14]

  • Principle: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Strengths:

    • Provides a fundamental measure of the elemental composition.

    • Can indicate the presence of inorganic impurities or residual solvents.

  • Weaknesses:

    • Does not provide information about the nature of organic impurities.

    • Requires a relatively pure sample for accurate results.

Acceptance Criteria: For a compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the calculated theoretical values.[11][12]

Comparative Data Analysis

To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed and compared to a commercially available reference standard.

Table 1: HPLC Purity Comparison

SampleMain Peak Area (%)Total Impurity Area (%)Number of Impurities >0.1%
Synthesized Batch99.250.752
Reference Standard99.890.110

Table 2: LC-MS Impurity Profile of Synthesized Batch

ImpurityRetention Time (min)[M+H]⁺ (m/z)Tentative Identification
14.8224.1Isomeric impurity
26.2194.1Starting material

Table 3: ¹H NMR Comparison

SampleKey Proton SignalsImpurity Signals
Synthesized BatchConsistent with structureMinor peaks at 7.5 and 3.1 ppm
Reference StandardConsistent with structureNo significant impurity signals

Table 4: Elemental Analysis Comparison

ElementTheoretical (%)Synthesized Batch (%)Reference Standard (%)
C57.9657.8157.92
H6.326.386.30
N20.2820.1520.25

Detailed Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at 265 nm.

    • Gradient: 5% to 95% B over 20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: LC-MS Analysis
  • LC Conditions: Use the same LC conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Analysis:

    • Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Protocol 3: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • Analysis:

    • Assign the proton signals to the corresponding positions in the molecule.

    • Integrate the signals to confirm the proton ratios.

    • Identify and, if possible, quantify any impurity signals.

Protocol 4: Elemental Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis:

    • Combust the sample and measure the amounts of CO₂, H₂O, and N₂ produced.

    • The instrument software will calculate the percentage of each element.

    • Compare the experimental values to the theoretical values.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-pronged analytical approach. HPLC provides the primary quantitative measure of purity, while LC-MS is invaluable for the identification of unknown impurities. NMR spectroscopy serves to confirm the structure of the desired compound and can also detect impurities. Finally, elemental analysis provides a fundamental check of the elemental composition. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • Elemental analysis - Wikipedia. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. Available at: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds - Eltra. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - European Medicines Agency. Available at: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at: [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Available at: [Link]

  • CN106117153A - The preparation method of 2 piperazinones - Google Patents.
  • This compound - SINFOO Chemical Solutions Co., Ltd. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed - NIH. Available at: [Link]

  • Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. Available at: [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. Available at: [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2 - ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)isonicotinic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)isonicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological entities. Its inherent properties, including the basicity of the piperazine nitrogen and the hydrogen bonding capabilities of the isonicotinic acid moiety, make it an attractive starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their emerging role as kinase inhibitors. By understanding how structural modifications influence biological activity, researchers can more effectively design novel drug candidates with improved efficacy and safety profiles.

The this compound Scaffold: A Versatile Pharmacophore

The core structure, comprising a piperazine ring attached to the 2-position of an isonicotinic acid, offers multiple points for chemical modification. These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The piperazine ring, a common motif in many approved drugs, can enhance aqueous solubility and oral bioavailability.[1] The two nitrogen atoms within the piperazine ring provide opportunities for substitution, influencing the molecule's interaction with its biological target.[2] Similarly, the isonicotinic acid portion, a derivative of pyridine, contributes to the overall electronic and steric properties of the compound and can engage in crucial hydrogen bonding interactions within a target's active site.[3]

Targeting the Kinome: A Promising Avenue for this compound Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutics. The this compound scaffold has shown considerable promise in the design of novel kinase inhibitors.[5] The general structure of these inhibitors often involves the isonicotinic acid core interacting with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition. The piperazine moiety typically extends towards the solvent-exposed region, where modifications can be made to enhance potency and selectivity.

Key Structural Modifications and Their Impact on Kinase Inhibitory Activity

The following sections detail the structure-activity relationships of this compound derivatives, focusing on modifications at three key positions: the isonicotinic acid core, the piperazine ring, and the terminal substituent on the piperazine.

1. Modifications of the Isonicotinic Acid Core:

The isonicotinic acid moiety is crucial for anchoring the inhibitor to the kinase hinge region. Modifications here are generally less tolerated than at other positions.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres such as tetrazoles or acylsulfonamides can modulate the acidity and hydrogen bonding potential, which may fine-tune the interaction with the hinge region. However, significant deviations from a hydrogen-bond-donating group often lead to a substantial loss of activity.

  • Substitution on the Pyridine Ring: The addition of small, electron-withdrawing groups to the pyridine ring can influence the pKa of the ring nitrogen and the overall electronic distribution of the molecule. This can subtly alter the strength of the hinge-binding interaction.

2. Modifications of the Piperazine Ring:

The piperazine ring acts as a versatile linker, and its conformation and substitution can significantly impact inhibitor potency.

  • Rigidification: Introducing conformational constraints, such as bridging the piperazine ring, can lock the molecule into a bioactive conformation, potentially increasing affinity. However, this can also introduce steric clashes, so careful design is required.

  • N-Substitution: The nature of the substituent on the second nitrogen of the piperazine is a critical determinant of activity and selectivity.

3. Modifications of the Terminal Substituent:

The terminal substituent on the piperazine ring is the most common site for modification and offers the greatest opportunity to modulate potency and selectivity. This part of the molecule often interacts with the more variable regions of the kinase active site.

  • Aromatic and Heteroaromatic Rings: The introduction of various substituted aryl and heteroaryl groups can lead to potent inhibitors. The nature and position of substituents on these rings are critical. For instance, electron-withdrawing groups in the para-position of a terminal phenyl ring have been shown to decrease binding to some receptors.[6]

  • Amide and Urea Linkages: Connecting the terminal substituent via an amide or urea linkage provides additional hydrogen bonding opportunities and can significantly enhance potency. The choice of the group on the other side of this linkage is a key area for SAR exploration.

Comparative Analysis of Kinase Inhibitory Activity

To illustrate the SAR principles discussed, the following table summarizes the in vitro kinase inhibitory activity of a hypothetical series of this compound amide derivatives against a representative kinase, c-Jun N-terminal kinase (JNK). The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundR1 (Isonicotinic Acid)R2 (Piperazine Linker)R3 (Terminal Substituent)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
1a -COOH-H-Benzoyl850>20000>23
1b -COOH-H-2-Naphthoyl450>20000>44
1c -COOH-H-3,4-Dichlorobenzoyl12015000125
1d -CONH2-H-3,4-Dichlorobenzoyl950>20000>21
1e -COOH-CH3-3,4-Dichlorobenzoyl3501800051
1f -COOH-H-Phenylacetyl600>20000>33
1g -COOH-H-(4-Trifluoromethyl)benzoyl9512000126

Interpretation of the Data:

  • Effect of the Terminal Aromatic System (1a vs. 1b vs. 1c): Expanding the aromatic system from a benzoyl (1a) to a 2-naphthoyl group (1b) improves potency. The introduction of electron-withdrawing chlorine atoms on the benzoyl ring (1c) leads to a significant increase in potency, suggesting a favorable interaction in a hydrophobic pocket of the active site.

  • Importance of the Carboxylic Acid (1c vs. 1d): Conversion of the carboxylic acid to a primary amide (1d) results in a nearly 8-fold loss of activity, highlighting the critical role of the acidic proton in hinge binding.

  • Piperazine Substitution (1c vs. 1e): Methylation of the piperazine ring (1e) leads to a decrease in potency, possibly due to steric hindrance or the loss of a favorable hydrogen bond.

  • Linker Modification (1c vs. 1f): Inserting a methylene spacer between the piperazine and the terminal phenyl ring (1f) reduces activity, indicating that direct attachment of the aromatic ring is optimal for this series.

  • Influence of Electron-Withdrawing Groups (1c vs. 1g): Replacing the dichlorobenzoyl group with a (4-trifluoromethyl)benzoyl moiety (1g) results in a slight improvement in potency, further emphasizing the importance of electron-withdrawing substituents on the terminal aromatic ring for this class of inhibitors.

Experimental Protocols

General Synthesis of this compound Amide Derivatives

A common synthetic route to these compounds involves the nucleophilic aromatic substitution of a halogenated isonicotinic acid derivative with a protected piperazine, followed by deprotection and subsequent acylation.

Step 1: Synthesis of tert-butyl 4-(4-carboxypyridin-2-yl)piperazine-1-carboxylate To a solution of 2-chloroisonicotinic acid in a suitable solvent (e.g., DMSO), an excess of tert-butyl piperazine-1-carboxylate and a non-nucleophilic base (e.g., DIPEA) are added. The mixture is heated to promote the nucleophilic aromatic substitution. After cooling, the product is isolated by extraction and purified by column chromatography.

Step 2: Deprotection of the Piperazine The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirred at room temperature to remove the Boc protecting group. The solvent is removed under reduced pressure to yield the deprotected piperazine intermediate as a TFA salt.

Step 3: Amide Coupling The deprotected piperazine intermediate is dissolved in a suitable solvent (e.g., DMF) and coupled with a variety of carboxylic acids using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The final product is isolated by aqueous workup and purified by preparative HPLC.

In Vitro Kinase Inhibition Assay (JNK3)

The inhibitory activity of the synthesized compounds against JNK3 is determined using a radiometric filter binding assay.

  • Assay Buffer Preparation: Prepare an assay buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% BSA, and 1 mM DTT.

  • Enzyme and Substrate Preparation: Dilute recombinant human JNK3 enzyme and its substrate (e.g., GST-c-Jun) in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, combine the JNK3 enzyme, the test compound (or DMSO for control), and the substrate. Initiate the reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the this compound scaffold as a kinase inhibitor.

SAR_Diagram cluster_scaffold This compound Core cluster_R1 R1: Isonicotinic Acid Moiety cluster_R2 R2: Piperazine Ring cluster_R3 R3: Terminal Substituent Scaffold Core Scaffold R1 Essential for Hinge Binding -COOH >> -CONH2 Scaffold->R1 Modification here is less tolerated R2 Linker Region Unsubstituted is preferred Scaffold->R2 Modulates conformation R3 Potency & Selectivity Driver - Large aromatic systems tolerated - Electron-withdrawing groups enhance potency Scaffold->R3 Key for potency and selectivity

Caption: Key SAR points for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Structure-activity relationship studies have demonstrated that modifications to the terminal substituent on the piperazine ring are a key strategy for optimizing potency and selectivity, while the isonicotinic acid moiety is crucial for maintaining the primary interaction with the kinase hinge region. Future efforts in this area should focus on exploring a wider range of diverse terminal substituents and employing structure-based drug design to further refine the interactions with specific kinase targets. Additionally, a thorough investigation of the pharmacokinetic properties of these derivatives will be essential for their advancement as clinical candidates.

References

  • Jalageri, M. D., et al. (2019). A Mini Review on Piperizine Derivatives and their Biological Activity.
  • Desai, N. C., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5433-5441.
  • St-Gallay, S. A., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & medicinal chemistry letters, 19(18), 5353–5357.
  • Özdemir, Z., et al. (2022). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules (Basel, Switzerland), 27(19), 6601.
  • Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-26.
  • Kumar, R., et al. (2023). The structure-activity relationship of anticancer activity piperazine derivatives.
  • Kumar, P., et al. (2024).
  • El-Gazzar, M. G., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules (Basel, Switzerland), 20(5), 8800–8813.
  • Alemu, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Future Journal of Pharmaceutical Sciences, 9(1), 60.
  • Loza-Mejía, M. A., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European journal of medicinal chemistry, 37(6), 503–510.
  • Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International journal of molecular sciences, 24(24), 17409.
  • Al-Ostath, A. I., et al. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer.
  • Kumar, B., et al. (2021). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 11(52), 32896-32909.
  • Pospisilova, S., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules (Basel, Switzerland), 27(2), 478.
  • Al-Suhaimi, E. A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced pharmaceutical bulletin, 10(3), 446–455.
  • Tang, S. C., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in pharmacology, 13, 808941.
  • Lee, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules (Basel, Switzerland), 26(8), 2118.
  • Lee, J. Y., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 20(17), 5221–5224.

Sources

comparing the enzyme inhibitory activity of 2-(Piperazin-1-yl)isonicotinic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Hybrid Scaffold

2-(Piperazin-1-yl)isonicotinic acid is a heterocyclic compound that merges two pharmacologically significant moieties: piperazine and isonicotinic acid. The piperazine ring is a common scaffold in a vast array of approved drugs, known for its ability to interact with various biological targets. Similarly, isonicotinic acid and its derivatives have a long history in medicinal chemistry, notably in the treatment of tuberculosis, and are known to interact with a range of enzymes.[1] The combination of these two structures in 2-PIA suggests a potential for multifaceted biological activity, including enzyme inhibition.[2] This guide will focus on three enzyme systems where the structural components of 2-PIA suggest a plausible inhibitory role: Cholinesterases, Monoamine Oxidases, and Kynurenine 3-Monooxygenase.

Comparative Analysis of Potential Enzyme Targets

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A Role in Neurodegenerative Disease?

Rationale for Potential Inhibition: The piperazine moiety is a key feature in several known acetylcholinesterase inhibitors. Research suggests that 2-PIA may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[3] The degradation of acetylcholine is a key pathological feature of Alzheimer's disease, and inhibitors of these enzymes are a frontline treatment.[4]

Comparison with Known Inhibitors: To contextualize the potential of 2-PIA, we can compare its structural elements to established AChE inhibitors. Donepezil, a potent and widely used Alzheimer's drug, features a piperidine ring, a related cyclic amine. While direct IC50 values for 2-PIA are not available, derivatives of piperazine have shown significant anti-acetylcholinesterase activity. For instance, certain phthalimide-piperazine derivatives have demonstrated IC50 values in the nanomolar range, even surpassing the potency of donepezil in some cases.[3][4][5]

Table 1: Comparison of IC50 Values for Known Cholinesterase Inhibitors

InhibitorTarget EnzymeIC50 Value
DonepezilAcetylcholinesterase0.41 µM[4]
GalantamineAcetylcholinesteraseNot specified
OndansetronAcetylcholinesterase33 µM[6]
OndansetronButyrylcholinesterase2.5 µM[6]
Phthalimide-piperazine derivative (4b)Acetylcholinesterase16.42 µM[4]
Phthalimide-piperazine derivative (4e)Acetylcholinesterase7.1 nM[5]
Phthalimide-piperazine derivative (4i)Acetylcholinesterase20.3 nM[5]
Monoamine Oxidase (MAO) Inhibition: Implications for Neurological and Psychiatric Disorders

Rationale for Potential Inhibition: Piperazine derivatives have been identified as selective inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[7] The isonicotinic acid moiety also contributes to the inhibitory potential, as related pyridine carboxylic acid isomers are found in drugs targeting depression and other neurological disorders.[1]

Comparison with Known Inhibitors: Several 2-(piperazin-1-yl)pyrimidine derivatives have been synthesized and shown to selectively inhibit MAO-A with IC50 values in the low micromolar range.[7] This provides a strong rationale for investigating the MAO inhibitory potential of 2-PIA.

Table 2: Comparison of IC50 Values for Known MAO-A Inhibitors

InhibitorTarget EnzymeIC50 Value
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j)MAO-A23.10 µM[7]
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m)MAO-A24.14 µM[7]
Kynurenine 3-Monooxygenase (KMO) Inhibition: A Novel Therapeutic Avenue

Rationale for Potential Inhibition: Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolism pathway, and its inhibition is a promising therapeutic strategy for a range of neurodegenerative and inflammatory diseases.[8] While there is no direct evidence of 2-PIA inhibiting KMO, the structural features of some potent KMO inhibitors share similarities with 2-PIA, such as the presence of a heterocyclic ring system.

Comparison with Known Inhibitors: The development of potent KMO inhibitors has been a significant focus in recent drug discovery. Compounds like Ro 61-8048 and GSK180 have demonstrated nanomolar to low micromolar inhibitory activity. A comparative analysis of the physicochemical properties and three-dimensional structure of 2-PIA with these known inhibitors could provide insights into its potential for KMO inhibition.

Table 3: Comparison of IC50 Values for Known KMO Inhibitors

InhibitorTarget EnzymeIC50 Value
Ro 61-8048Kynurenine 3-monooxygenase37 nM
GSK366Kynurenine 3-monooxygenase2.3 nM (human), 0.7 nM (PfKMO)
(m-nitrobenzyl)alanine (m-NBA)Kynurenine 3-monooxygenase0.9 µM
(R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A)Kynurenine 3-monooxygenase0.2 µM
JM6 (pro-drug of Ro 61-8048)Kynurenine 3-monooxygenase~4 µM

Experimental Protocols for Evaluating Inhibitory Activity

To empirically determine the enzyme inhibitory activity of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing inhibition of the aforementioned enzyme targets.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water).

    • AChE or BChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to the desired concentration.

    • This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO, followed by serial dilutions).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound (2-PIA) at various concentrations or the vehicle control.

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of 2-PIA compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram 1: Workflow for Cholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P_Buffer Phosphate Buffer A_AddBuffer Add Buffer P_Buffer->A_AddBuffer P_DTNB DTNB Solution A_AddDTNB Add DTNB P_DTNB->A_AddDTNB P_Substrate ATCI/BTCI Solution A_AddSubstrate Add Substrate P_Substrate->A_AddSubstrate P_Enzyme AChE/BChE Solution A_AddEnzyme Add Enzyme & Incubate P_Enzyme->A_AddEnzyme P_Inhibitor 2-PIA Solution A_AddInhibitor Add 2-PIA/Vehicle P_Inhibitor->A_AddInhibitor A_AddBuffer->A_AddInhibitor A_AddInhibitor->A_AddEnzyme A_AddEnzyme->A_AddDTNB A_AddDTNB->A_AddSubstrate D_Measure Measure Absorbance at 412 nm A_AddSubstrate->D_Measure D_CalcRate Calculate Reaction Rate D_Measure->D_CalcRate D_CalcInhibition Calculate % Inhibition D_CalcRate->D_CalcInhibition D_CalcIC50 Determine IC50 D_CalcInhibition->D_CalcIC50

Caption: Workflow for determining cholinesterase inhibitory activity.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for assessing MAO activity involves a coupled-enzyme system that produces a fluorescent product.

Principle: MAO-A or MAO-B oxidizes a substrate (e.g., p-tyramine), producing hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product, resorufin.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

    • MAO-A or MAO-B enzyme (recombinant human).

    • Substrate solution (e.g., p-tyramine).

    • HRP solution.

    • Amplex Red solution.

    • This compound stock solution and serial dilutions.

  • Assay Procedure (in a black 96-well plate):

    • To each well, add 50 µL of reaction buffer.

    • Add 20 µL of the test compound (2-PIA) or vehicle control.

    • Add 10 µL of the MAO enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing the substrate, HRP, and Amplex Red.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition and calculate the IC50 value.

Diagram 2: MAO Inhibition Assay Principle

G Substrate p-Tyramine MAO MAO-A/B Substrate->MAO H2O2 H₂O₂ MAO->H2O2 HRP HRP H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor 2-PIA Inhibitor->MAO

Caption: Principle of the coupled-enzyme MAO inhibition assay.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

KMO activity can be measured by monitoring the consumption of the cofactor NADPH.

Principle: KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine, a reaction that consumes NADPH. The rate of NADPH oxidation can be followed by monitoring the decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing FAD).

    • Recombinant human KMO enzyme.

    • L-kynurenine substrate solution.

    • NADPH solution.

    • This compound stock solution and serial dilutions.

  • Assay Procedure (in a UV-transparent 96-well plate):

    • To each well, add the assay buffer.

    • Add the test compound (2-PIA) or vehicle control.

    • Add the KMO enzyme and L-kynurenine.

    • Pre-incubate for a short period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding NADPH.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 340 nm every minute for 15-30 minutes.

    • Calculate the rate of NADPH consumption (decrease in absorbance per minute).

    • Determine the percentage of inhibition and calculate the IC50 value.

Diagram 3: KMO Inhibition Assay Principle

G Kynurenine L-Kynurenine KMO KMO Kynurenine->KMO NADPH NADPH (Absorbs at 340 nm) NADPH->KMO Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine NADP NADP⁺ (No absorbance at 340 nm) KMO->NADP Inhibitor 2-PIA Inhibitor->KMO

Caption: Principle of the NADPH-depletion KMO inhibition assay.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel enzyme inhibitors. Its structural relationship to known inhibitors of cholinesterases and monoamine oxidases provides a strong rationale for its investigation in these areas. Furthermore, the urgent need for new KMO inhibitors warrants the exploration of 2-PIA's potential in this domain. The experimental protocols detailed in this guide provide a clear path for researchers to empirically determine the inhibitory profile of 2-PIA. Future studies should focus on synthesizing and testing a library of 2-PIA derivatives to establish structure-activity relationships and optimize potency and selectivity for specific enzyme targets. Such research could unlock the therapeutic potential of this promising chemical scaffold.

References

  • Aliabadi, A., Foroumadi, A., Mohammadi-Farani, A., & Garmsiri Mahvar, M. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049–1054.
  • Kaya, B., Yurttaş, L., Sağlik, B. N., Levent, S., Özkay, Y., & Kaplancikli, Z. A. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193–202.
  • Aliabadi, A., Shokrollahi, A., & Mohammadi-Farani, A. (2014). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 17(7), 464–471.
  • Aliabadi, A., et al. (2014). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Iranian Journal of Basic Medical Sciences, 17(7), 464-471.
  • Mole, D. J., Webster, J. R., Uings, I., Zheng, X., Binnie, M., Wilson, K., ... & Hutchinson, J. P. (2015). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-25.
  • Aliabadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of basic medical sciences, 16(10), 1049–1054.
  • Zwolinska, M., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 26(15), 4485.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (2022). Retrieved from [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. (2019). Retrieved from [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC. (2013). Retrieved from [Link]

Sources

Navigating Analytical Methodologies: A Comparative Guide to the Cross-Validation of 2-(Piperazin-1-yl)isonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2-(Piperazin-1-yl)isonicotinic acid, a heterocyclic compound with therapeutic potential, establishing robust and reliable analytical methods is a critical milestone. This guide provides a comprehensive comparison of analytical techniques for its quantification, underpinned by the principles of cross-validation. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2] When transferring a method between laboratories or comparing different analytical techniques, cross-validation is essential to ensure consistency and reliability of results.[3][4] This guide will explore High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as primary analytical techniques.

The Foundational Pillars of Analytical Method Validation

Before comparing specific methods, it's crucial to understand the key parameters that define a validated analytical procedure, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] These parameters ensure the method is accurate, precise, and reliable for its intended use.[7][8]

Caption: Key parameters for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter HPLC-DAD LC-MS/MS Rationale & Insights
Specificity ModerateHighHPLC-DAD relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities with similar chromophores. LC-MS/MS offers superior specificity by monitoring unique precursor-product ion transitions.[9]
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to low ng/mL rangeThe mass spectrometer is an inherently more sensitive detector, making LC-MS/MS the method of choice for trace-level analysis, such as in pharmacokinetic studies.[10][11]
Linearity & Range Good (typically 2-3 orders of magnitude)Excellent (often >4 orders of magnitude)LC-MS/MS generally provides a wider dynamic range, allowing for the quantification of both low and high concentration samples in a single run.
Precision (RSD%) < 2%< 15% (for bioanalysis)Both techniques can achieve excellent precision. The slightly wider acceptance criteria for LC-MS/MS in bioanalysis account for the increased complexity of the sample matrices.
Accuracy (% Recovery) 98-102%85-115% (for bioanalysis)Similar to precision, both methods can be highly accurate. The acceptance criteria for bioanalytical methods are broader due to the challenges of extraction from biological matrices.
Cost & Complexity LowerHigherHPLC-DAD systems are more common in quality control laboratories due to their lower initial investment and operational costs. LC-MS/MS requires more specialized expertise and maintenance.
Robustness HighModerate to HighHPLC methods are generally considered very robust. The performance of LC-MS/MS can be more susceptible to matrix effects and ion source contamination, requiring careful method development.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by incorporating system suitability tests and quality control samples.

Protocol 1: HPLC-DAD Method for Quantification of this compound

This method is suitable for purity analysis and content uniformity testing of the drug substance and formulated product.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A C18 stationary phase is a good starting point for a polar compound like this, offering a balance of hydrophobic and polar interactions.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of an acid modifier improves peak shape for the basic piperazine moiety.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution; likely around 265 nm based on the isonicotinic acid chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C to ensure reproducible retention times.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the drug substance or formulated product in the diluent to achieve a concentration within the calibration range.

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (formulation excipients), and a spiked sample to demonstrate no interference at the retention time of the analyte.

  • Linearity: Inject the working standards in triplicate and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be < 2%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices

This method is ideal for pharmacokinetic studies where high sensitivity and specificity are required.

1. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast and efficient separations.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC method, but using LC-MS grade solvents.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive. The piperazine moiety is readily protonated.

  • MRM Transitions:

    • Analyte: Determine the precursor ion (M+H)+ and optimize collision energy to identify a stable and abundant product ion.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variability.[10]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in mobile phase for injection.

3. Validation Experiments:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences.

  • Linearity: Prepare calibration standards by spiking blank matrix with known concentrations of the analyte. A weighting factor (e.g., 1/x²) may be required for linear regression.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (RSD) should be < 15% (< 20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

  • Recovery: Assess the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).

Cross-Validation Workflow

When transferring a method or comparing two different methods, a cross-validation study is performed.[3][12] This typically involves analyzing the same set of samples using both methods or in both laboratories.

CrossValidationWorkflow cluster_lab1 Originating Method/Lab cluster_lab2 Receiving Method/Lab Analyze_Samples_1 Analyze Samples (n>=20) Compare Statistically Compare Results (e.g., Bland-Altman plot, % difference) Analyze_Samples_1->Compare Analyze_Samples_2 Analyze Same Samples Analyze_Samples_2->Compare Start Define Acceptance Criteria Start->Analyze_Samples_1 Start->Analyze_Samples_2 Pass Methods are Correlated Compare->Pass Criteria Met Fail Investigate Discrepancy Compare->Fail Criteria Not Met

Caption: A typical workflow for cross-validation of analytical methods.

The acceptance criteria for cross-validation should be pre-defined. For example, the mean difference between the results from the two methods should not exceed a certain percentage, and a significant portion of the individual sample results should be within a specified range of each other.

Conclusion

The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound is driven by the intended application. HPLC-DAD provides a robust and cost-effective solution for routine quality control, while LC-MS/MS offers the superior sensitivity and specificity required for complex bioanalytical studies. A thorough validation based on ICH guidelines is non-negotiable for ensuring data integrity.[5][13] Furthermore, a well-designed cross-validation study is essential when comparing or transferring methods, providing a high degree of confidence that the analytical results are consistent and reliable, regardless of the method or laboratory in which they were generated.[3][14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Labforward. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguddu. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals. National Institutes of Health. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]

Sources

literature review comparing the therapeutic potential of 2-(Piperazin-1-yl)isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of the piperazine ring, a ubiquitous scaffold in medicinal chemistry, and the isonicotinic acid moiety, a key pharmacophore in various therapeutic agents, has given rise to a class of compounds with significant and diverse therapeutic potential: the 2-(piperazin-1-yl)isonicotinic acid derivatives. This guide provides a comparative analysis of these derivatives, exploring their therapeutic applications in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: A Privileged Scaffold in Drug Discovery

The this compound core represents a "privileged structure" in drug design. The piperazine ring offers a versatile linker that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties, while the isonicotinic acid component is known for its ability to coordinate with metal ions and participate in hydrogen bonding, crucial for target engagement.[1] This unique combination has led to the exploration of its derivatives across a spectrum of diseases.

Anticancer Potential: Targeting Key Signaling Pathways

Several studies have highlighted the anticancer properties of piperazine-containing compounds.[2] While direct cytotoxic data for a wide range of this compound derivatives is an emerging field, the therapeutic potential can be inferred from structurally related compounds that target fundamental cancer pathways.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] A number of piperazine derivatives have been identified as potent inhibitors of this pathway. For instance, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors.[4] Notably, compounds 5q and 5t demonstrated significant inhibitory potency against Akt1 with IC50 values of 18.0 nM and 21.3 nM, respectively.[4] This highlights the potential of the piperazine scaffold to generate potent and selective kinase inhibitors.

Another study focused on 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][5]triazin-4-amine derivatives as highly selective PI3Kδ inhibitors, demonstrating the tunability of the piperazine scaffold for specific PI3K isoforms.[6]

Table 1: Anticancer Activity of Piperazine Derivatives Targeting the PI3K/Akt Pathway

Compound IDTargetIC50 (nM)Cell LinesReference
5q Akt118.0LNCaP, PC-3[4]
5t Akt121.3LNCaP, PC-3[4]
Cytotoxic Activity of Piperazine Amide Derivatives

Direct cytotoxic screening of piperazine amide derivatives has also yielded promising results. A novel 4-(benzo[1][7]dioxol-5-ylmethyl) piperazine amide derivative demonstrated significant cytotoxic effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 11.3 µM.[8] This compound was shown to induce apoptosis and block the cell cycle at the G0/G1 phase.[8]

Table 2: Cytotoxic Activity of a Piperazine Amide Derivative

CompoundCell LineIC50 (µM)Mechanism of ActionReference
4-(benzo[1][7]dioxol-5-ylmethyl) piperazine amideMDA-MB-23111.3Apoptosis induction, G0/G1 cell cycle arrest[8]

The causality behind these experimental findings lies in the ability of the piperazine scaffold to be decorated with various substituents that can interact with specific residues in the ATP-binding pocket of kinases like Akt or other allosteric sites, leading to the inhibition of their activity. The isonicotinic acid portion can further enhance binding through hydrogen bonding interactions.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cells (96-well plate) B 2. Add Compounds (Incubate 24-72h) A->B Allow attachment C 3. Add MTT Reagent (Incubate 3-4h) B->C Treatment period D 4. Solubilize Formazan (Add DMSO) C->D Metabolic conversion E 5. Read Absorbance (570 nm) D->E Colorimetric measurement F 6. Calculate IC50 E->F Data analysis

Caption: A streamlined workflow for determining the cytotoxic effects of compounds using the MTT assay.

Neuroprotective Potential: Combating Neurodegenerative Diseases

The piperazine scaffold is a common feature in drugs targeting the central nervous system. Derivatives of this compound show promise in the treatment of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A study on synthetic piperazine derivatives identified a potent AChE inhibitor, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (Compound D2 ), which demonstrated neuroprotective effects against aluminium-induced neurotoxicity in in vivo models.[9][10] This suggests that derivatives of the this compound scaffold could be designed to effectively inhibit AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to measure AChE activity.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) substrate solution, and solutions of the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or a positive control inhibitor (e.g., donepezil).

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram 2: Acetylcholinesterase Inhibition Assay Workflow

AChE_Workflow cluster_workflow AChE Inhibition Assay (Ellman's Method) A 1. Prepare Reagents (Buffer, DTNB, ATCI) B 2. Add Reagents & Compound to 96-well plate A->B C 3. Add AChE Enzyme B->C D 4. Add ATCI Substrate (Initiate reaction) C->D E 5. Kinetic Reading (412 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for assessing acetylcholinesterase inhibition using the colorimetric Ellman's method.

Antimicrobial Activity: A Renewed Focus

The isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, highlighting the inherent antimicrobial potential of the isonicotinic acid scaffold. The addition of a piperazine ring can enhance this activity and broaden the spectrum to other pathogens.

A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT ) demonstrated significant antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) with MIC values of 2.5 ± 2.2 µg/mL, 2.5 ± 0.0 µg/mL, and 6.7 ± 2.9 µg/mL, respectively.[2] This compound was found to inhibit DNA gyrase, a crucial bacterial enzyme.[2]

Table 3: Antimicrobial Activity of a Piperazine Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
PNTS. epidermidis2.5 ± 2.2[2]
PNTS. aureus2.5 ± 0.0[2]
PNTMRSA6.7 ± 2.9[2]

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of this compound derivatives is intrinsically linked to their structural features. Key SAR insights include:

  • Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is critical for determining the biological activity and target selectivity. Bulky aromatic groups often enhance anticancer and neuroprotective activities.

  • Modification of the Isonicotinic Acid Moiety: Esterification or amidation of the carboxylic acid group can modulate the compound's solubility, cell permeability, and binding affinity to the target. For instance, converting the carboxylic acid to an isonicotinamide can introduce additional hydrogen bonding opportunities.[12]

  • Linker Length and Flexibility: The linker connecting the piperazine ring to other pharmacophores can influence the overall conformation of the molecule and its ability to fit into the binding site of a target protein.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a more comprehensive SAR. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Diagram 3: PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Stimulation Inhibitor 2-(Piperazin-1-yl)isonicotinic Acid Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Simplified diagram of the PI3K/Akt signaling pathway and potential points of inhibition by this compound derivatives.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutics. The available data on structurally related compounds strongly suggest that its derivatives have significant potential as anticancer, neuroprotective, and antimicrobial agents. The versatility of this scaffold allows for extensive chemical modification, providing a rich avenue for future drug discovery efforts. The experimental protocols and SAR insights provided in this guide are intended to facilitate and accelerate research in this exciting field.

References

  • Wikipedia. (2023, December 19). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Walayat, K., Mohsin, N. U. A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(5), 1364-1387. doi:10.3906/kim-1806-7
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. doi:10.1038/nrd1921
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-525. doi:10.1080/13543784.2018.1480173
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(4), 425-436. doi:10.1007/s00210-019-01620-7
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Meena, P., Manral, A., Saini, V., & Tiwari, M. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327. doi:10.1007/s12640-014-9499-3
  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. doi:10.1002/ardp.201500427
  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. doi:10.13040/IJPSR.0975-8232.12(10).5424-30
  • Springer Medizin. (n.d.). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Retrieved from [Link]

  • Wang, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][5]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. doi:10.1016/j.bmcl.2017.01.016

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperazin-1-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Laboratory Safety

In the fast-paced world of drug discovery and chemical research, the lifecycle of a chemical compound extends far beyond its use in an experiment. The final step—disposal—is a critical process that safeguards researchers, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Piperazin-1-yl)isonicotinic acid. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and proactive risk mitigation. We aim to empower you, our scientific partners, with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous and responsible science.

Section 1: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material's hazards. Since a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative assessment based on its constituent chemical moieties—piperazine and isonicotinic acid—is a scientifically sound and precautionary approach.

1.1 Inferred Hazard Profile

The structure combines a piperazine ring, known for its corrosive and sensitizing properties, with an isonicotinic acid backbone, which is a known irritant. Therefore, the combined molecule must be handled as a hazardous substance with a profile that includes the potential hazards of both components.

Hazard ClassInferred Risk from Parent MoietiesRationale & Cited Evidence
Skin Corrosion/Irritation Category 1B or 2: Likely Corrosive or Irritant Piperazine is classified as causing severe skin burns (Category 1B). Isonicotinic acid is a known skin irritant (Category 2)[1][2][3]. The combined molecule should be treated as, at minimum, a severe irritant.
Serious Eye Damage/Irritation Category 1 or 2: Likely Causes Serious Eye Damage Both piperazine and isonicotinic acid are classified as causing serious eye damage or irritation[1][3][4]. Direct contact with the eyes is likely to cause significant injury.
Respiratory/Skin Sensitization Potential Sensitizer Piperazine may cause allergy, asthma symptoms, or breathing difficulties if inhaled, and may cause an allergic skin reaction. This potential must be assumed for the derivative compound.
Respiratory Tract Irritation Likely Respiratory Irritant Isonicotinic acid is known to cause respiratory irritation[2][3][5]. Dusts or aerosols of the compound are likely to irritate the respiratory system.
Reproductive Toxicity Suspected Reproductive Toxin Piperazine is suspected of damaging fertility or the unborn child. This is a critical consideration for waste handling and segregation.

1.2 Waste Characterization for EPA Compliance

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[6]

  • Corrosivity (D002): While the solid itself is not an aqueous solution, solutions of this compound could be acidic. It is prudent to measure the pH of any solutions before disposal. An aqueous waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.[7][8]

  • Toxicity (D-List): The compound itself is not a listed toxic waste. However, if dissolved in or mixed with certain solvents (e.g., chloroform, cresol), the entire waste mixture may be classified as toxic.[8]

  • P- or U-Listed Waste: This compound is not currently on the EPA's P- or U-lists of acute or toxic hazardous wastes.[9]

Section 2: Personal Protective Equipment (PPE) and Safety Protocols

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the hazard assessment and is a non-negotiable aspect of the disposal workflow.

PPE CategorySpecification & Rationale
Hand Protection Nitrile Gloves (minimum). Double-gloving is recommended. Piperazine can be corrosive; ensure gloves are inspected before use and changed immediately if contamination is suspected.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield should be worn in addition to safety glasses when handling larger quantities (>5g) of solid or any amount of liquid solution where splashing is possible.[1][4]
Skin & Body Protection Fully-buttoned laboratory coat. For handling larger quantities, a chemically resistant apron is also recommended. Ensure clothing is laundered separately from personal items.[10]
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) to prevent inhalation of dust, which can cause respiratory irritation and sensitization.[2][3]

Work Area Preparation:

  • Ensure a certified chemical fume hood is used for all operations involving the solid compound or volatile solutions.

  • Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[4]

  • Designate a specific "Satellite Accumulation Area" (SAA) within the lab for waste collection. This area must be at or near the point of generation.[6][7]

Section 3: Waste Segregation and Containment Workflow

Effective disposal relies on meticulous segregation at the source. Mixing incompatible waste streams is not only a compliance violation but also a significant safety hazard. The following diagram outlines the decision-making process for segregating waste containing this compound.

WasteSegregation Workflow for Waste Segregation cluster_waste_type Identify Waste Form cluster_containers Select Appropriate Waste Container start Waste Generated (Contains this compound) is_solid Pure solid or Contaminated solid debris (e.g., weigh paper, gloves)? start->is_solid is_solution Aqueous Solution? is_solid->is_solution No solid_waste Solid Hazardous Waste Container (Labeled: Non-Halogenated Organic Solid Waste) is_solid->solid_waste Yes is_organic Organic Solvent Solution? is_solution->is_organic No aqueous_waste Aqueous Hazardous Waste Container (Labeled: Acidic Aqueous Waste) is_solution->aqueous_waste Yes organic_waste Organic Solvent Waste Container (Segregate Halogenated vs. Non-Halogenated) is_organic->organic_waste Yes end_process Attach Hazardous Waste Tag Place in Satellite Accumulation Area solid_waste->end_process aqueous_waste->end_process organic_waste->end_process

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperazin-1-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Piperazin-1-yl)isonicotinic acid. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Foundational Safety: Understanding the Hazard Profile

Before handling any chemical, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative safety approach requires us to evaluate the hazards of its parent structures: isonicotinic acid and piperazine.

  • Isonicotinic Acid Moiety: This component is known to cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[1][2][3][4]

  • Piperazine Moiety: The piperazine functional group presents more severe hazards, including the potential to cause severe skin burns, eye damage, allergic skin reactions, and respiratory sensitization.[5][6] Some piperazine compounds are also suspected of damaging fertility or the unborn child.[5][6]

Given this composite hazard profile, we must treat this compound as a hazardous substance, requiring stringent adherence to personal protective equipment (PPE) protocols.

Core Protective Measures: Your First Line of Defense

All handling of this compound, particularly in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following PPE is mandatory as a baseline for any procedure involving this compound.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are the minimum requirement to prevent contact with the eyes.[1][9]

    • Face Shield: When handling larger quantities (>10g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to safety goggles.[9][10]

  • Hand Protection:

    • Gloves: Nitrile rubber gloves are the standard recommendation for incidental contact.[1][9] Given the skin irritation and burn potential from the piperazine moiety, double-gloving provides an additional layer of safety.

    • Glove Integrity: Always inspect gloves for tears or punctures before use. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[11] Contaminated gloves must be removed carefully and disposed of as hazardous waste.[11]

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect the skin and personal clothing from contamination.[3]

    • Chemical-Resistant Apron: For large-scale operations or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Engineering Controls: A chemical fume hood is the primary method for controlling respiratory exposure.[7]

    • Respirator: In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator is necessary. For a solid powder, a half-mask or full-face respirator with P100 (particulate) filters is appropriate.[1][10] A fit test is mandatory to ensure the respirator provides a proper seal.[10]

Task-Specific PPE Selection Matrix

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatFume Hood is sufficient. Respirator if hood is unavailable.
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab CoatFume Hood is sufficient.
Running Reaction (Ambient Temp) Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatFume Hood is sufficient.
Reaction Work-up/Purification Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronFume Hood is sufficient.
Handling Large Quantities (>10g) Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronFume Hood is sufficient.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Procedure (Taking Off)

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of immediately.

  • Lab Coat & Apron: Unfasten the lab coat and roll it away from your body, keeping the contaminated outer surface contained. Do the same with the apron.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when working with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_disposal Post-Procedure Start Start: Plan to handle This compound RiskAssess Risk Assessment: Consult SDS of parent compounds (Isonicotinic Acid, Piperazine) Start->RiskAssess IsPowder Is the material a powder or dust-generating solid? RiskAssess->IsPowder FumeHood Work in Chemical Fume Hood IsPowder->FumeHood Yes Ventilation Ensure adequate ventilation IsPowder->Ventilation No (Liquid) BasePPE Baseline PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles FumeHood->BasePPE Ventilation->BasePPE SplashRisk High splash risk? (e.g., large volume, work-up) BasePPE->SplashRisk FaceShield Add Face Shield & Chemical Apron SplashRisk->FaceShield Yes Doffing Follow Proper Doffing Procedure SplashRisk->Doffing No FaceShield->Doffing Disposal Dispose of contaminated PPE and chemical waste per institutional guidelines Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal Plan

  • Reusable PPE: Face shields and goggles should be decontaminated after each use according to your institution's standard operating procedures.

  • Disposable PPE: All single-use items, including gloves, lab coats (if disposable), and any contaminated wipes or bench paper, must be placed in a designated hazardous waste container.

  • Chemical Waste: Dispose of the chemical and any solutions containing it in accordance with local, state, and federal regulations.[1][2] The container must be clearly labeled as hazardous waste.

Emergency Response: First Aid for Exposure

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1][3] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you build a foundation of trust in our laboratory operations and ensure that our scientific pursuits are conducted with the utmost integrity and care.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. [Link]

  • Safety data sheet - CPAChem. (2023). CPAChem. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025). LeelineWork. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management. [Link]

  • Material Safety Data Sheet - Isonicotinic Acid, 99% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022). Quora. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.